molecular formula C9H12O B1585879 (S)-(-)-1-Phenyl-1-propanol CAS No. 613-87-6

(S)-(-)-1-Phenyl-1-propanol

Numéro de catalogue: B1585879
Numéro CAS: 613-87-6
Poids moléculaire: 136.19 g/mol
Clé InChI: DYUQAZSOFZSPHD-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-(-)-1-Phenyl-1-propanol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQAZSOFZSPHD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370542
Record name (S)-(-)-1-Phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-87-6
Record name (S)-1-Phenylpropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-1-Phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-Phenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (S)-(-)-1-Phenyl-1-propanol (CAS No. 613-87-6): Synthesis, Analysis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-1-Phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its value is derived not from inherent therapeutic activity but from its role as a critical chiral building block for the asymmetric synthesis of complex, enantiomerically pure molecules.[1][2] This technical guide provides an in-depth examination of this compound, beginning with its fundamental identification and physicochemical properties. We will explore validated, stereoselective synthesis methodologies, including asymmetric alkylation and enzymatic kinetic resolution, explaining the chemical principles that ensure high enantiopurity. Furthermore, this document details rigorous analytical protocols, primarily chiral High-Performance Liquid Chromatography (HPLC), for the precise determination of enantiomeric excess (e.e.). Finally, we discuss its applications, most notably as a key intermediate in the synthesis of pharmaceutical agents like the antidepressant Fluoxetine, and provide essential safety and handling information for laboratory and industrial settings.[3]

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research and development. This compound is registered under a unique CAS number and is described by several systematic names and identifiers.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 613-87-6[1][4][5]
IUPAC Name (1S)-1-phenylpropan-1-ol[5]
Synonyms (S)-(-)-α-Ethylbenzyl alcohol[1][4]
Molecular Formula C₉H₁₂O[1][5]
Molecular Weight 136.19 g/mol [1][5]
InChIKey DYUQAZSOFZSPHD-VIFPVBQESA-N[4][5]
Canonical SMILES CC--INVALID-LINK--c1ccccc1[4]

The physical and optical properties of this compound are critical for its handling, purification, and application in synthesis.

Table 2: Physicochemical and Optical Properties

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 94-95 °C at 10 mmHg[4][6]
Density 0.992 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.520[4][6]
Optical Rotation [α]20/D = -47° (c=2.25 in hexane)[4]
Solubility Slightly soluble in water[6]

Stereoselective Synthesis Methodologies

The utility of this compound is entirely dependent on its enantiomeric purity. Therefore, synthesis strategies must be highly stereoselective. Racemic synthesis via methods like the hydrogenation of propiophenone or the Grignard reaction of benzaldehyde with ethylmagnesium bromide can produce the base molecule, but require a subsequent resolution step.[7][8] More efficient, modern approaches build the desired stereocenter directly.

Method 1: Catalytic Asymmetric Alkylation of Benzaldehyde

This method represents a powerful strategy for establishing the chiral center in a single, highly controlled step. The core principle is the addition of a nucleophile (an ethyl group from diethylzinc) to an electrophile (the carbonyl carbon of benzaldehyde), guided by a chiral catalyst. The catalyst, (2S)-DAIB (3-exo-(Dimethylamino)isoborneol), creates a chiral environment around the reactants, forcing the addition to occur preferentially on one face of the aldehyde, leading to a high excess of the (S)-enantiomer.[9]

  • Catalyst Preparation: Under an inert argon atmosphere, a solution of (1R,2S,3R)-3-exo-(Dimethylamino)isoborneol ((2S)-DAIB) in toluene is prepared in a Schlenk tube.

  • Reaction Initiation: The flask is cooled, and diethylzinc is added, followed by the dropwise addition of benzaldehyde over 1 hour to control the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion (typically several hours).

  • Quenching and Work-up: The reaction is carefully quenched by the addition of aqueous hydrochloric acid. This step protonates the resulting alkoxide and sequesters the zinc salts into the aqueous phase.

  • Extraction: The aqueous layer is separated and extracted multiple times with ether to ensure complete recovery of the product.[9]

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to yield (S)-1-phenyl-1-propanol as a colorless oil with high enantiomeric excess (typically >95% e.e.).[9]

G cluster_prep Inert Atmosphere Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification DAIB (2S)-DAIB Catalyst in Toluene Reactants Add Diethylzinc & Benzaldehyde DAIB->Reactants 1. Catalyst Loading Stir Stir at Controlled Temp Reactants->Stir 2. Reaction Quench Quench with HCl (aq) Stir->Quench 3. Quenching Extract Extract with Ether Quench->Extract 4. Separation Purify Dry, Concentrate & Distill Extract->Purify 5. Purification Final (S)-1-Phenyl-1-propanol (>95% e.e.) Purify->Final

Caption: Workflow for Asymmetric Synthesis of (S)-1-Phenyl-1-propanol.

Method 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective technique that starts with a racemic mixture of (±)-1-phenyl-1-propanol. The strategy relies on a biocatalyst, typically a lipase, that selectively catalyzes a reaction on one enantiomer faster than the other. In this case, an esterification reaction is performed. The lipase (e.g., Novozym 435, a form of Candida antarctica lipase B) preferentially acylates the (R)-enantiomer, converting it into an ester.[10]

The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the (R)-ester and the desired, unreacted (S)-alcohol. These two compounds have significantly different chemical properties (ester vs. alcohol), allowing for their easy separation by standard techniques like column chromatography, yielding the (S)-enantiomer with high optical purity.[10] The use of molecular sieves is crucial to remove the water produced during esterification, which can inhibit the enzyme and prevent the reaction from reaching the desired conversion.[10]

Analytical and Quality Control Protocols

For a chiral building block, the two most important quality attributes are chemical purity and enantiomeric purity (expressed as enantiomeric excess, e.e.). While standard techniques like Gas Chromatography (GC) can determine chemical purity, specialized chiral methods are required to quantify the ratio of the (S) and (R) enantiomers.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis. CSPs are designed with a chiral environment that interacts differently with the two enantiomers, causing one to be retained longer on the column than the other, resulting in two separate peaks in the chromatogram. Polysaccharide-based columns are highly effective for this class of compounds.[11]

  • System Preparation: An HPLC system equipped with a UV detector is used. The chosen column is a polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based).[11]

  • Mobile Phase: A normal-phase mobile phase is prepared, typically consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).[11] The system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase. The solution is filtered through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The chromatogram is recorded with UV detection at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm.[11]

  • Data Interpretation: The chromatogram will show two peaks corresponding to the (R) and (S) enantiomers.[9] The area of each peak is integrated. The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

The ratio of the alcohol modifier in the mobile phase is a critical parameter; decreasing the isopropanol content generally increases retention and can improve the resolution between the enantiomer peaks.[11]

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Dilute Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject Load into Vial System Equilibrate Chiral HPLC Column & System System->Inject Separate Chromatographic Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas (S and R enantiomers) Detect->Integrate Calculate Calculate % Enantiomeric Excess (e.e.) Integrate->Calculate Report Final Quality Control Report Calculate->Report

Caption: Analytical Workflow for Chiral Purity Determination by HPLC.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a chiral synthon or building block. In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a drug can have vastly different biological effects—one may be therapeutic while the other is inactive or even toxic.[2]

Key Application: Intermediate for Fluoxetine

This compound is a documented intermediate in the synthesis of Fluoxetine, a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[3] The synthesis requires the specific stereochemistry provided by the (S)-alcohol to construct the final active pharmaceutical ingredient with the correct spatial orientation for effective binding to its biological target.

Broader Synthetic Utility

Beyond specific drug targets, it serves as a versatile starting material. The hydroxyl group can be easily converted into other functional groups (e.g., halides, amines) or used as a directing group in subsequent stereoselective reactions, allowing chemists to build more complex molecular architectures with predictable stereochemical outcomes.[1] This makes it valuable in the synthesis of a wide range of chiral compounds, including other pharmaceuticals, agrochemicals, and fine chemicals.[1][12]

G cluster_pharma Pharmaceutical Synthesis cluster_finechem Fine & Agro-Chemicals Start This compound (Chiral Building Block) Intermediate Key Chiral Intermediate Start->Intermediate Provides Stereocenter Other Other Chiral Molecules (Fragrances, Agrochemicals) Start->Other Provides Stereocenter API Enantiopure Active Pharmaceutical Ingredient (e.g., Fluoxetine) Intermediate->API Further Synthesis

Caption: Role of (S)-1-Phenyl-1-propanol as a Chiral Building Block.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed and is a combustible liquid.

Table 3: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4][13]
Hazard Statements H302: Harmful if swallowedH227: Combustible liquid[5][13][14]
Recommended Procedures
  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Wash hands thoroughly after handling.[13] Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat, sparks, and open flames.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

    • Skin Contact: Wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound, identified by CAS number 613-87-6, is a cornerstone chiral alcohol for modern asymmetric synthesis. Its value is defined by the single, well-defined stereocenter it provides to synthetic chemists. Through robust stereoselective synthesis methods and precise analytical validation by chiral HPLC, this compound can be produced with the high enantiomeric purity required for demanding applications. Its role as a key building block, particularly in the pharmaceutical industry for the synthesis of drugs like Fluoxetine, underscores the critical importance of chirality in the development of effective and safe therapeutic agents.

References

In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(-)-1-Phenyl-1-propanol, a chiral alcohol with significant applications in the pharmaceutical and fine chemical industries. We will delve into its core chemical and physical properties, explore detailed analytical methodologies for its characterization, and discuss its role as a versatile building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chiral compound.

Core Chemical Identity and Physical Characteristics

This compound, also known as (S)-(-)-α-Ethylbenzyl alcohol, is a chiral secondary alcohol. Its molecular structure consists of a phenyl group and an ethyl group attached to a stereogenic carbon center, which also bears a hydroxyl group. This chirality is the defining feature of the molecule, leading to its optical activity and its utility in stereoselective synthesis.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below. These properties are fundamental for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
CAS Number 613-87-6[1]
Appearance Colorless to light yellow clear liquid
Density 0.992 g/mL at 25 °C
Boiling Point 94-95 °C at 10 mmHg[2]
Refractive Index n20/D 1.520
Optical Rotation [α]20/D -47° (c = 2.25 in hexane)
Solubility Slightly soluble in water[2]
Chirality and Optical Activity

The "S" designation in this compound refers to the absolute configuration of the substituents around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" sign, or levorotatory, indicates that a solution of this enantiomer rotates the plane of polarized light in a counter-clockwise direction.[3][4] It is crucial to understand that the "S" configuration and the "(-)" rotation are not directly correlated and must be determined experimentally.[4] The enantiomer, (R)-(+)-1-Phenyl-1-propanol, will rotate plane-polarized light by the same magnitude but in the opposite (clockwise or dextrorotatory) direction.[3]

The enantiomeric excess (ee) is a critical parameter for chiral compounds, representing the purity of one enantiomer over the other. High enantiomeric purity is often a stringent requirement in pharmaceutical applications, as different enantiomers can exhibit vastly different pharmacological activities.

Spectroscopic and Chromatographic Analysis

Accurate characterization of this compound is essential for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The spectrum of 1-phenyl-1-propanol will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the ethyl group, and the methyl protons.[5]

    • ¹³C NMR: Reveals the number and types of carbon atoms. The spectrum will display distinct peaks for the carbons of the phenyl ring, the chiral carbon bearing the hydroxyl group, and the two carbons of the ethyl group.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[8] Bands corresponding to C-H stretches of the aromatic ring and the alkyl chain, as well as C-O stretching, will also be present.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1-phenyl-1-propanol will show a molecular ion peak (M⁺) and characteristic fragment ions.[9]

Chromatographic Separation and Purity Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity and enantiomeric excess of this compound.

Protocol for Enantiomeric Excess (ee) Determination by Chiral GC:
  • Column Selection: A chiral stationary phase is required to separate the enantiomers. Columns such as those based on cyclodextrin derivatives are commonly used.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or isopropanol).

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of approximately 150-180 °C. The exact program should be optimized for the specific column and instrument.

    • Detector: A Flame Ionization Detector (FID) is commonly used.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Data Analysis: The retention times of the (S)- and (R)-enantiomers will be different. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100. For example, a sample of (S)-1-phenyl-1-propanol with a 97.7:2.3 ratio of S to R isomers would have an enantiomeric excess of 95.4%.[10]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position of the chiral center.

Reactions of the Hydroxyl Group

As a secondary alcohol, the hydroxyl group can undergo a variety of common reactions, including:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Formation of ethers, for example, through the Williamson ether synthesis.

  • Oxidation: Oxidation to the corresponding ketone, propiophenone.

Role as a Chiral Building Block

The primary significance of this compound lies in its use as a chiral building block in asymmetric synthesis.[11] Its pre-defined stereochemistry allows for the introduction of a specific stereocenter into a target molecule. This is of paramount importance in the synthesis of pharmaceuticals, where the desired therapeutic effect is often associated with a single enantiomer.[11] For instance, it is used in the synthesis of inhibitors of steroid 11-β hydroxylation.[12]

Illustrative Synthetic Workflow: Enantioselective Addition to Aldehydes

A common method for the synthesis of chiral alcohols like (S)-1-phenyl-1-propanol is the enantioselective addition of organometallic reagents to aldehydes, often catalyzed by a chiral ligand.

G cluster_reactants Reactants cluster_catalyst Chiral Catalyst cluster_solvent Solvent benzaldehyde Benzaldehyde reaction Enantioselective Addition benzaldehyde->reaction diethylzinc Diethylzinc diethylzinc->reaction daib (2S)-DAIB daib->reaction Catalyzes toluene Toluene toluene->reaction Solvent product (S)-1-Phenyl-1-propanol reaction->product High Enantioselectivity (up to 99% ee)

Caption: Enantioselective synthesis of (S)-1-phenyl-1-propanol.

This diagram illustrates the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst like (2S)-DAIB, which yields (S)-1-phenyl-1-propanol with high enantiomeric excess.[10]

Conformational Analysis

The three-dimensional structure and conformational preferences of this compound have been studied using spectroscopic techniques. These studies have revealed that the molecule exists in different conformations, with the most stable ones being stabilized by an intramolecular O-H•••π interaction between the hydroxyl group and the phenyl ring.[13][14] The relative orientation of the ethyl and phenyl groups gives rise to different conformers, such as trans and gauche forms, with small energy differences between them.[13][14]

Safety and Handling

This compound is considered harmful if swallowed and is a combustible liquid.[1][15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17] In case of inadequate ventilation, use a suitable respirator.

  • Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.[17]

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][16]

First Aid Measures
  • If Swallowed: Rinse mouth with water and seek medical attention.[15] Do not induce vomiting.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[15]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[15]

Conclusion

This compound is a valuable chiral building block with well-defined chemical and physical properties. A thorough understanding of its characteristics, including its stereochemistry, spectroscopic signature, and reactivity, is essential for its effective use in research and development, particularly in the pharmaceutical industry. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important chiral alcohol. Adherence to proper safety and handling procedures is crucial to mitigate potential hazards.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-(-)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-1-Phenyl-1-propanol, a chiral secondary alcohol, is a pivotal building block in modern organic and medicinal chemistry. Its significance lies in the stereospecific center at the carbinol carbon, which makes it a valuable precursor for the asymmetric synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Understanding its distinct physical and chemical properties is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, process development, and quality control within the pharmaceutical and chemical industries.

This technical guide provides a detailed examination of the core physical properties of this compound. Moving beyond a simple datasheet, this document delves into the causality behind experimental choices for property determination, outlines self-validating protocols, and offers a framework for researchers and drug development professionals to confidently handle, analyze, and utilize this important chiral intermediate.

Core Physicochemical Properties

The fundamental physical characteristics of this compound determine its behavior in various chemical environments, from reaction vessels to purification systems. These properties are summarized below.

PropertyValueSource(s)
IUPAC Name (1S)-1-phenylpropan-1-ol[1]
Synonyms (S)-(-)-α-Ethylbenzyl alcohol
CAS Number 613-87-6[1][2]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Clear, colorless oily liquid[3]
Boiling Point 94-95 °C @ 10 mmHg 103 °C @ 14 mmHg[2] [3]
Density 0.992 g/mL at 25 °C 1.067 g/mL at 20 °C[2]
Refractive Index n20/D 1.520[2]
Specific Optical Rotation [α]20/D = -47° (c = 2.25 in hexane)[4]
Solubility Slightly soluble to insoluble in water.[2][5] Soluble in alcohols and oils.[5]
Flash Point 90 °C (194 °F) - closed cup[6][7][8]

The pressure-dependent nature of the boiling point is a critical consideration for purification via distillation. To prevent thermal degradation of this organic alcohol, vacuum distillation is the required method. The most defining characteristic is its specific optical rotation, which confirms the identity of the (S)-enantiomer and provides a preliminary measure of its enantiomeric purity.

Spectroscopic and Spectrometric Characterization

For unambiguous structural confirmation and purity assessment, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy serve to confirm the compound's covalent structure. The ¹H NMR spectrum will characteristically show distinct signals for the aromatic protons of the phenyl group, a multiplet for the carbinol proton (CH-OH), a quartet and a triplet for the ethyl group protons, and a singlet for the hydroxyl proton, which may be broad and exchangeable.[9][10][11]

  • Infrared (IR) Spectroscopy: IR analysis is primarily used to verify the presence of key functional groups. The spectrum of this compound is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[1][3] Additional significant peaks correspond to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-Phenyl-1-propanol, the molecular ion peak (M⁺) would be observed at m/z = 136.[12] The fragmentation pattern typically includes characteristic losses, such as the loss of an ethyl group or water, which further aids in structural confirmation.[1][12]

Experimental Methodologies for Property Determination

The trustworthiness of experimental data hinges on robust and well-understood methodologies. The following sections describe validated protocols for determining the most critical properties of a chiral compound like this compound.

Determination of Optical Purity and Specific Rotation

The measurement of specific rotation is fundamental to characterizing a chiral molecule. It validates the stereochemical identity and provides an initial assessment of enantiomeric purity.

Causality Behind Experimental Choices: The specific rotation is an intrinsic property that depends on temperature, solvent, concentration, and the wavelength of light. The standard is the sodium D-line (589 nm) at 20°C. Hexane is a common non-polar solvent choice. The concentration must be precise, as it directly influences the observed rotation. This protocol is self-validating because adherence to these standardized conditions ensures reproducibility and comparability of data across different laboratories.

Experimental Protocol:

  • Solution Preparation: Accurately weigh approximately 225 mg of this compound. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane to achieve a concentration (c) of ~2.25 g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank (pure hexane).

  • Measurement: Rinse and fill a 1 dm (10 cm) polarimeter cell with the prepared solution, ensuring no air bubbles are present.

  • Data Acquisition: Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/100 mL

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Accurately Weigh This compound B Dissolve in Hexane in 10 mL Volumetric Flask A->B C Calibrate Polarimeter with Hexane Blank B->C D Fill 1 dm Cell with Sample Solution C->D E Measure Observed Rotation (α) D->E F Calculate Specific Rotation [α] = α / (l × c) E->F

Caption: Workflow for Determining Specific Optical Rotation.

Chromatographic Purity Assessment

While polarimetry confirms the bulk enantiomeric bias, it cannot precisely quantify minor amounts of the other enantiomer. For this, chiral chromatography (either GC or HPLC) is the definitive method for determining enantiomeric excess (ee).

Causality Behind Experimental Choices: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction results in the formation of transient, diastereomeric complexes with different energies, leading to different retention times and thus, separation. The choice of the CSP is critical and is often based on derivatives of cellulose or cyclodextrin for alcohol compounds. This method is self-validating as the separation provides a direct visualization and quantification of both enantiomers, allowing for the calculation of enantiomeric excess (ee %) = [([S] - [R]) / ([S] + [R])] × 100.

General Workflow:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable mobile phase solvent (e.g., hexane/isopropanol for HPLC).

  • System Setup: Install a chiral column into the GC or HPLC system and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample onto the column.

  • Separation & Detection: The enantiomers are separated as they pass through the column. A detector (e.g., UV for HPLC, FID for GC) records the signal as each enantiomer elutes.

  • Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers in the resulting chromatogram to calculate the enantiomeric excess.

G A Racemic or Enantioenriched Mixture Injected B Chiral Stationary Phase (CSP) A->B C C B->C D Differential Elution C->D E Detector Signal vs. Time D->E F Chromatogram {Peak 1 (R) | Peak 2 (S)} E->F

Caption: Principle of Enantiomeric Separation by Chiral Chromatography.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical reagent.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302) and is a combustible liquid (H227).[1][13]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][14] All handling should be performed in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin and eyes.[13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[2][8] It is incompatible with strong acids, acid anhydrides, and acid chlorides.[8][14]

Conclusion

This compound is a chiral alcohol whose utility in advanced synthesis is directly tied to its well-defined physical properties. Accurate determination of its boiling point, density, refractive index, and especially its optical rotation and enantiomeric excess, is critical for achieving desired outcomes in drug development and research. The protocols and principles outlined in this guide provide a robust framework for the scientific community to ensure the quality, purity, and proper application of this essential chiral building block.

References

(S)-(-)-1-Phenyl-1-propanol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Structure, Stereochemistry, and Synthetic Protocols

Introduction: The Significance of a Chiral Synthon

This compound is a chiral secondary alcohol that serves as a cornerstone in modern asymmetric synthesis. While its structure appears deceptively simple, the specific spatial arrangement of its substituents around a single stereocenter makes it an invaluable building block, or synthon, in the pharmaceutical and fine chemical industries.[1][2] Its utility is fundamentally linked to the principles of chirality, where the three-dimensional architecture of a molecule dictates its biological activity. In drug development, for instance, one enantiomer of a chiral molecule may exhibit potent therapeutic effects, while its mirror image could be inert or even toxic.[3] Consequently, the ability to synthesize enantiomerically pure compounds is paramount, and this compound provides a critical starting point for introducing this necessary stereochemical control.[1][3]

This guide offers a comprehensive technical overview of this compound, detailing its structural and stereochemical properties, analytical characterization methods, and a field-proven protocol for its stereoselective synthesis.

Property Value
IUPAC Name (1S)-1-phenylpropan-1-ol[4]
Synonyms (S)-(-)-alpha-Ethylbenzyl alcohol, (S)-1-Phenylpropanol[5]
CAS Number 613-87-6[4][6]
Molecular Formula C₉H₁₂O[4]
Molecular Weight 136.19 g/mol [4][5]
Appearance Clear, colorless liquid[7]
Density 0.992 g/mL at 25 °C[5][6]
Boiling Point 94-95 °C at 10 mmHg[5][6]
Refractive Index (n20/D) 1.520[5][6]
Optical Activity ([α]20/D) -47° (c = 2.25 in hexane)[5]

PART 1: Molecular Structure and Stereochemistry

The defining feature of 1-phenyl-1-propanol is the chiral carbon atom—the carbon bonded to the phenyl ring, the hydroxyl group, the ethyl group, and a hydrogen atom. This single stereocenter gives rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-(+)-1-Phenyl-1-propanol.[8][9]

Assigning the (S) Configuration

The 'S' designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The process involves assigning priorities to the four groups attached to the chiral center based on atomic number.

  • -OH (Oxygen, Z=8): Highest priority (1).

  • -C₆H₅ (Carbon of phenyl ring, Z=6): Second priority (2), as it is bonded to three other carbons.

  • -CH₂CH₃ (Carbon of ethyl group, Z=6): Third priority (3), as it is bonded to one other carbon and two hydrogens.

  • -H (Hydrogen, Z=1): Lowest priority (4).

When the molecule is oriented so that the lowest-priority group (-H) points away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement is designated as Sinister, or (S).

Optical Activity: The Meaning of (-)

The (-) symbol, or levorotatory, is an experimentally determined property. It signifies that a solution of this enantiomer rotates the plane of plane-polarized light to the left. It is crucial to understand that the (S) or (R) designation is based on a set of rules and does not inherently predict the direction of optical rotation. The correlation between the (S) configuration and (-) rotation for 1-phenyl-1-propanol is a specific characteristic of this molecule.

G C_chiral C* OH OH (1) C_chiral->OH Ph C₆H₅ (2) C_chiral->Ph Et CH₂CH₃ (3) C_chiral->Et H H (4) C_chiral->H p1->p2 p2->p3 label_node (S) Configuration (Counter-Clockwise)

Caption: CIP priority assignment for this compound.

PART 2: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is critical for its application. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data Summary

Spectroscopic analysis provides the foundational evidence for the molecular structure.

Technique Key Observations
¹H NMR Characteristic peaks include a triplet for the methyl (-CH₃) protons, a multiplet for the methylene (-CH₂) protons, a triplet for the carbinol (-CH(OH)) proton, and multiplets for the aromatic protons of the phenyl ring.[4][10]
¹³C NMR Distinct signals for the methyl, methylene, and methine carbons, as well as the aromatic carbons. The carbon bearing the hydroxyl group appears in the characteristic alcohol region.
IR Spectroscopy A broad absorption band around 3300-3500 cm⁻¹ indicates the O-H stretching of the hydroxyl group. C-H stretches for aromatic and aliphatic groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C-O stretching is observed around 1000-1200 cm⁻¹.[4][11]
Mass Spectrometry The mass spectrum shows the molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns often involve the loss of an ethyl group or water.[4][12]
Protocol for Enantiomeric Purity Determination

The most critical quality control parameter is the enantiomeric excess (ee), which quantifies the purity of the (S)-enantiomer relative to the (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.[13]

Objective: To determine the enantiomeric excess (ee) of a sample of this compound.

Methodology: Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC)

  • Instrumentation: A supercritical fluid chromatograph equipped with a UV detector and a chiral stationary phase column (e.g., Daicel CHIRALCEL OD).[13]

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol or isopropanol).

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALCEL OD[13]

    • Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., 4% methanol).[13]

    • Flow Rate: 3.0 mL/min[13]

    • Detection Wavelength: 220 nm[13]

    • Column Temperature: 35-40 °C (controlled)

  • Analysis Procedure:

    • Inject a racemic (50:50) standard of 1-phenyl-1-propanol to establish the retention times for both the (R) and (S) enantiomers and confirm baseline separation.[13]

    • Inject the sample to be analyzed under the same conditions.

    • Integrate the peak areas for both enantiomers in the resulting chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

    • A high-purity sample should show a large peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.[13]

Causality and Self-Validation: This protocol is self-validating through the initial run of a racemic standard. This step confirms that the chosen column and mobile phase are capable of separating the enantiomers, providing confidence in the subsequent analysis of the target sample. The choice of a polysaccharide-based chiral stationary phase like CHIRALCEL OD is based on its proven efficacy in resolving a wide range of chiral alcohols through stereospecific interactions.[14]

G cluster_prep Sample Preparation cluster_analysis CSP-SFC Analysis cluster_calc Data Processing A 1. Prepare Sample (1 mg/mL in Methanol) B 2. Filter Sample (0.45 µm filter) A->B C 3. Inject Racemic Standard (Establish tR for R and S) B->C D 4. Inject Sample C->D E 5. Acquire Chromatogram D->E F 6. Integrate Peak Areas (Area_S, Area_R) E->F G 7. Calculate ee% = |(S-R)/(S+R)| * 100 F->G

Caption: Workflow for determining enantiomeric excess (ee).

PART 3: Stereoselective Synthesis

While racemic 1-phenyl-1-propanol can be readily synthesized via methods like the Grignard reaction between bromobenzene and propionaldehyde or the reduction of propiophenone, these approaches are insufficient for producing the enantiomerically pure (S)-form required for specialized applications.[7][15] The key to producing this compound lies in asymmetric synthesis, where a chiral influence directs the reaction to favor the formation of one enantiomer over the other.

A highly effective and well-documented method is the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[13][16]

Protocol: Asymmetric Alkylation of Benzaldehyde

Objective: To synthesize this compound with high enantiomeric excess.

Reaction Scheme: Benzaldehyde + Diethylzinc --[(2S)-DAIB catalyst]--> (S)-1-Phenyl-1-propanol

Materials:

  • Benzaldehyde

  • Diethylzinc (solution in hexanes or toluene)

  • (2S)-(-)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB] as the chiral catalyst

  • Anhydrous toluene

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous toluene.

    • Add the chiral catalyst, (2S)-DAIB (typically 2-8 mol%).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution via syringe. A white precipitate of the zinc-amino alcohol complex may form. This complex is the active catalytic species. The formation of a rigid chelate structure is crucial for creating a highly organized transition state that enables efficient chiral induction.[16]

  • Aldehyde Addition:

    • Slowly add benzaldehyde to the catalyst-diethylzinc mixture at 0 °C over 30-60 minutes. Maintaining a low temperature is critical to maximize enantioselectivity by minimizing non-catalyzed background reactions.

    • Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC or GC).

  • Workup and Quenching:

    • Carefully quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C. This step protonates the resulting zinc alkoxide to yield the final alcohol product and dissolves the zinc salts.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification:

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product by distillation under reduced pressure (e.g., Kugelrohr apparatus) to yield pure (S)-1-phenyl-1-propanol as a colorless oil.[13]

Trustworthiness and Rationale: This protocol, adapted from established literature, achieves high yields (e.g., 97%) and excellent enantioselectivity (e.g., >95% ee).[13] The choice of (2S)-DAIB as a catalyst is based on its ability to form a rigid bicyclic transition state with the zinc reagent and the aldehyde, effectively shielding one face of the aldehyde's carbonyl group and forcing the ethyl group from diethylzinc to add to the other face, thus producing the (S)-enantiomer preferentially.

G A 1. Prepare Catalyst (2S)-DAIB + Diethylzinc in Toluene @ 0°C B 2. Add Benzaldehyde Slowly @ 0°C A->B C 3. Reaction Monitoring (TLC or GC) B->C D 4. Quench Reaction (2M HCl @ 0°C) C->D E 5. Extraction (Diethyl Ether) D->E F 6. Dry and Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purify Product (Vacuum Distillation) F->G H This compound (>95% ee) G->H

Caption: Stereoselective synthesis workflow.

PART 4: Applications and Significance

The primary value of this compound lies in its role as a versatile chiral intermediate.[5][17]

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the production of the antidepressant agent Fluoxetine.[17] Its defined stereochemistry is transferred to the final drug molecule, ensuring the desired pharmacological activity.

  • Flavor and Fragrance Industry: Chiral alcohols and their derivatives are widely used as fragrance components. The different enantiomers of a chiral molecule often have distinct scents. 1-Phenyl-1-propanol itself has a balsamic, floral fragrance and can be used in perfumes.[7][18]

  • Asymmetric Catalysis: Derivatives of this compound can be used to create chiral ligands for metal-catalyzed asymmetric reactions, further extending its utility in producing other enantiomerically pure compounds.

PART 5: Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5] Standard laboratory safety precautions should be observed.

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Hazard Statement: H302: Harmful if swallowed[4][5]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for precision in chemical synthesis. Its well-defined three-dimensional structure provides a reliable foundation for constructing complex, enantiomerically pure molecules that are vital to the pharmaceutical and fine chemical industries. A thorough understanding of its stereochemistry, analytical validation methods, and the principles behind its asymmetric synthesis is essential for any researcher or drug development professional aiming to leverage the power of chirality.

References

A Comprehensive Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-1-Phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical, fine chemical, and fragrance industries. Its primary value lies in its function as a versatile, enantiomerically pure building block for asymmetric synthesis. This technical guide provides an in-depth analysis of its core physicochemical properties, with a central focus on its molecular weight. It details a validated protocol for its enantioselective synthesis, outlines rigorous analytical methodologies for its characterization, and explores its key applications. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating this pivotal chiral intermediate.

Introduction: The Significance of Chirality

In the realm of pharmacology and materials science, chirality is a fundamental principle. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity and physical properties. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit vastly different effects; one may be a potent therapeutic agent while the other is inactive or even toxic.[1] Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical manufacturing.[1]

This compound, also known as (S)-(-)-α-Ethylbenzyl alcohol, serves as an exemplary chiral building block.[2][3] Its specific stereochemistry is leveraged to impart the desired chirality in more complex molecules, making it an invaluable intermediate in the synthesis of pharmaceuticals that require high stereochemical purity for efficacy and safety.[1][2]

Physicochemical Properties and Characterization

The precise characterization of this compound is critical for its effective use. Its identity, purity, and chiral integrity must be confirmed through a combination of physical measurements and spectroscopic analysis.

The molecular weight of this compound is 136.19 g/mol .[2][3][4][5][6] This value is derived from its molecular formula, C₉H₁₂O .[2][4][6]

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Weight 136.19 g/mol [2][4][5]
Molecular Formula C₉H₁₂O[2][4]
Appearance Colorless or slightly yellow clear liquid[2]
Density 0.992 g/mL at 25 °C[3][7]
Boiling Point 94-95 °C at 10 mmHg[2][3]
Refractive Index n20/D 1.520[3][7]
Optical Rotation [α]20/D -45° to -49° (c=1 in CHCl₃)[2]
Enantiomeric Excess (ee) Typically ≥98-99% (GLC/GC)[2][3]
CAS Number 613-87-6[2][3][4]

Structural Characterization: The identity and structure of this compound are unequivocally confirmed using a suite of spectroscopic techniques. Authoritative databases like PubChem provide reference spectra.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides characteristic fragmentation patterns.[4]

  • Infrared (IR) Spectroscopy: FTIR spectra show characteristic absorption bands, notably a broad peak corresponding to the hydroxyl (-OH) group.[4]

Enantioselective Synthesis: A Validated Protocol

The synthesis of this compound with high enantiomeric purity is crucial for its application. One of the most efficient and well-documented methods is the catalytic enantioselective addition of diethylzinc to benzaldehyde.[8]

Mechanistic Rationale

This reaction relies on a chiral catalyst to control the stereochemical outcome. A chiral β-dialkylamino alcohol, such as (2S)-N,N-dibutyl-1-phenyl-1-amino-2-propanol (DAIB), serves as an effective catalyst. The catalyst coordinates with diethylzinc, forming a chiral complex. This complex then delivers the ethyl group to one face of the benzaldehyde molecule preferentially, leading to the formation of the (S)-enantiomer of 1-phenyl-1-propanol in high excess. A remarkable feature of this system is the phenomenon of chiral amplification, where a catalyst with low enantiomeric purity can still induce the formation of a product with very high enantiomeric excess.[8]

Experimental Protocol: Catalytic Ethylation of Benzaldehyde

The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[8]

Step 1: Reaction Setup

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is assembled.

  • The entire apparatus is dried and flushed with argon gas to ensure an inert atmosphere.

  • Add 250 mL of anhydrous toluene to the flask, followed by 10.2 g (0.100 mol) of freshly distilled benzaldehyde.

  • Add 2.3 g (8.0 mmol) of the chiral catalyst (2S)-DAIB.

  • Cool the stirred solution to 0°C using an ice bath.

Step 2: Reagent Addition

  • Slowly add 110 mL of a 1.0 M solution of diethylzinc in hexane (0.110 mol) to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the internal temperature between 0°C and 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 6 hours.

Step 3: Quenching and Workup

  • Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.

  • Add 100 mL of 2 M aqueous hydrochloric acid to dissolve the resulting zinc salts.

  • Transfer the entire mixture to a 1-L separatory funnel. Separate the aqueous layer and extract it twice with 100 mL portions of diethyl ether.

  • Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue by Kugelrohr distillation at 150-155°C and 20 mmHg.

  • This procedure typically yields the product, (S)-1-phenyl-1-propanol, as a colorless oil with a high chemical yield (approx. 97%) and excellent enantiomeric excess (approx. 95-98%).[8]

Synthesis Workflow Visualization

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification benz Benzaldehyde in Toluene reaction Reaction at 0°C (Inert Atmosphere) benz->reaction dez Diethylzinc in Hexane dez->reaction daib Chiral Catalyst ((2S)-DAIB) daib->reaction quench Quench with Sat. aq. NH4Cl / HCl reaction->quench extract Liquid-Liquid Extraction (Ether/Water) quench->extract purify Purification (Kugelrohr Distillation) extract->purify product This compound (>95% ee) purify->product

Caption: Enantioselective synthesis workflow.

Analytical Methodologies for Quality Control

Rigorous analytical testing is mandatory to ensure the quality of this compound, particularly its chemical purity and enantiomeric integrity.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the chemical purity (assay) of the compound. The sample is vaporized and passed through a capillary column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantification of any impurities. A purity of ≥98% is common for commercial grades.[2]

Determination of Enantiomeric Excess (ee)

This is the most critical quality control parameter. It is determined using chiral chromatography, either chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol Outline: Chiral GC Analysis

  • Column Selection: Utilize a chiral stationary phase column capable of separating the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC system.

  • Analysis: The two enantiomers will separate on the column and elute at different retention times. For instance, with one common method, the (R)-isomer might elute first, followed by the (S)-isomer.[8]

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Analytical QC Workflow Visualization

G cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Received Sample This compound prep Sample Preparation (Dilution in Solvent) sample->prep gc Purity Assay (GC-FID) prep->gc chiral_gc Enantiomeric Excess (Chiral GC) prep->chiral_gc integrate Peak Integration & Area Calculation gc->integrate chiral_gc->integrate calculate Calculate Assay (%) Calculate ee (%) integrate->calculate report Generate Certificate of Analysis (CoA) calculate->report

Caption: Quality control analytical workflow.

Key Applications in Research and Industry

The utility of this compound spans several high-value sectors.

  • Pharmaceutical Development: This is its most significant application. It serves as a key chiral intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[2][9][10] A notable example is its use as a precursor in the synthesis of the widely used antidepressant, Fluoxetine.[11] Using the enantiomerically pure starting material ensures that the final drug product has the correct stereochemistry, which is critical for its therapeutic action and for minimizing potential side effects.[1]

  • Flavor and Fragrance Industry: The compound possesses a pleasant floral or hyacinth-like aroma, making it a valuable component in the formulation of perfumes, personal care products, and fragrances.[2][9][10] It is also employed as a flavoring agent in certain food products.[2]

  • Agrochemicals: Its unique chemical properties can be utilized in the development of more effective and stereospecific pesticides and herbicides.[2]

  • Organic Synthesis Reagent: Beyond being a building block, it can be used as a solvent or reagent to enhance the efficiency and selectivity of other chemical reactions.[2]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the quality of the product and ensuring laboratory safety.

CategoryInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][4]
Hazard Statements H302: Harmful if swallowed. H227: Combustible liquid.[4][12]
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a respirator.[3][13]
Storage Store in a cool (2-8°C recommended), dry, and well-ventilated place away from ignition sources. Keep container tightly closed.[2][7][13]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[12][13]

Conclusion

This compound, with a molecular weight of 136.19 g/mol , is more than a simple chemical. It is a high-value chiral intermediate whose precise stereochemistry is fundamental to its utility. Its application in pharmaceutical synthesis underscores the critical importance of chirality in modern drug design. A thorough understanding of its properties, coupled with robust methods for its synthesis and analysis, enables researchers and developers to harness its potential to create safer, more effective products.

References

(S)-(-)-1-Phenyl-1-propanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-(-)-1-Phenyl-1-propanol in Organic Solvents

Introduction

This compound is a chiral aromatic alcohol of significant interest in the fields of synthetic chemistry and pharmacology. As a versatile chiral building block, it serves as a precursor in the asymmetric synthesis of various active pharmaceutical ingredients and other complex organic molecules. A comprehensive understanding of its solubility characteristics in different organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, formulation development, and analytical method development.

This guide provides a detailed examination of the physicochemical properties, theoretical solubility principles, and practical solubility profile of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of how this compound behaves in various solvent systems.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a unique combination of polar and nonpolar functionalities that dictate its interactions with solvent molecules.

  • Molecular Structure: The molecule consists of a polar hydroxyl (-OH) group attached to a benzylic carbon, which is also connected to an ethyl group and a nonpolar phenyl ring.

  • Polarity and Hydrogen Bonding: The hydroxyl group is the primary site for polar interactions, capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for its solubility in protic and polar aprotic solvents.

  • Nonpolar Characteristics: The phenyl ring and the ethyl group constitute the nonpolar, hydrophobic portion of the molecule. These groups interact favorably with nonpolar solvents through van der Waals forces.

The balance between the hydrophilic (-OH) and hydrophobic (phenyl and ethyl) parts of the molecule determines its overall solubility profile.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 613-87-6[1][2]
Molecular Formula C₉H₁₂O[3]
Molecular Weight 136.19 g/mol [3]
Appearance Colorless liquid[3][4]
Density 0.992 g/mL at 25 °C[2]
Boiling Point 94-95 °C at 10 mmHg[2]
Refractive Index n20/D 1.520[2]
Water Solubility Slightly soluble; 0.6 g/L at 20 °C (for racemate)[2][5][6]
Flash Point 90 °C (194 °F) - closed cup

Guiding Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar intermolecular forces are likely to be miscible. For this compound, solubility is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

  • In Polar Protic Solvents (e.g., Alcohols): These solvents, like methanol and ethanol, can also form hydrogen bonds. The strong hydrogen bonding between the hydroxyl groups of this compound and the solvent molecules leads to high solubility.[7][8]

  • In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole moments but cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The oxygen atom in a ketone or ether can accept a hydrogen bond from the hydroxyl group of this compound, resulting in good solubility.

  • In Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The phenyl ring of the solute interacts favorably with the aromatic rings of the solvent via π-π stacking and London dispersion forces, leading to good solubility.[9]

  • In Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be lower in these solvents. While the ethyl group and phenyl ring contribute to favorable dispersion forces, the polar hydroxyl group disrupts the weak solvent-solvent interactions without forming strong new interactions, limiting miscibility.[7]

  • In Water: The large hydrophobic phenyl and ethyl groups dominate the molecule's character, overcoming the hydrophilic nature of the single hydroxyl group. This leads to very low water solubility.[10]

Solubility Profile in Common Organic Solvents

Based on the principles above and available data, the solubility of this compound can be categorized. While extensive quantitative data for the (S)-enantiomer is not widely published, data for the racemic mixture and the (R)-enantiomer, along with chemical principles, provide a reliable guide. The solubility of enantiomers is identical in achiral solvents.

Table 2: Solubility of 1-Phenyl-1-propanol in Various Organic Solvents

Solvent ClassExample SolventExpected/Reported SolubilityPredominant Intermolecular Forces
Polar Protic MethanolHigh / Miscible (1296.4 g/L for R-enantiomer)[11]Hydrogen Bonding, Dipole-Dipole
EthanolHigh / Miscible (1818.38 g/L for R-enantiomer)[5][11]Hydrogen Bonding, Dipole-Dipole
IsopropanolHigh / Miscible (1340.5 g/L for R-enantiomer)[11]Hydrogen Bonding, Dipole-Dipole
Polar Aprotic AcetoneHighDipole-Dipole, H-Bond Accepting
Tetrahydrofuran (THF)HighDipole-Dipole, H-Bond Accepting
AcetonitrileModerate to HighDipole-Dipole, H-Bond Accepting
Aromatic TolueneHigh / Miscible[3]London Dispersion, π-π Stacking
BenzeneHigh / Miscible[3]London Dispersion, π-π Stacking
Ethers Diethyl EtherHigh / Miscible[3]Dipole-Dipole, H-Bond Accepting
Halogenated Dichloromethane (DCM)HighDipole-Dipole, London Dispersion
Nonpolar Aliphatic HexaneLow to ModerateLondon Dispersion
Aqueous WaterVery Low (Insoluble)[4][12]Hydrogen Bonding (limited)

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique.

Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent at a constant temperature.

1. Materials and Equipment:

  • This compound (solute)

  • Solvent of interest (high purity)

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC with UV or chiral detector, GC-FID)

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Analysis: Accurately weigh the filtered sample. Dilute the sample gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle undissolved solute (12-24h) C->D E Withdraw supernatant D->E F Filter sample (0.45 µm) E->F G Dilute for analysis F->G H Analyze concentration (e.g., HPLC) G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: Isothermal shake-flask solubility determination workflow.

Advanced Considerations

  • Temperature Dependence: The solubility of solids and liquids in liquid solvents is generally temperature-dependent. For most systems, solubility increases with increasing temperature. For applications involving crystallization, constructing a solubility curve across a range of temperatures is essential for process optimization.

  • Thermodynamic Modeling: For predictive purposes, thermodynamic models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and group-contribution methods like SAFT-γ Mie can be employed.[13][14] These computational tools can estimate solubility in various solvents, reducing the experimental burden in early-stage development.

  • Chirality: While the solubility of this compound is identical to its (R)-(+)-enantiomer in achiral solvents, their behaviors can diverge in a chiral environment. This principle is the basis for enantiomeric separation by crystallization with a chiral resolving agent or crystallization in a chiral solvent.[15]

Safety and Handling

According to safety data sheets, this compound is harmful if swallowed and should be handled with appropriate care.[1] The racemic mixture is classified as a combustible liquid.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4][16]

Conclusion

This compound exhibits a versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It is highly soluble in a wide range of common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons, due to its ability to engage in hydrogen bonding, dipole-dipole, and dispersive interactions. Conversely, its significant hydrophobic character renders it poorly soluble in water. A thorough understanding of these characteristics, supported by robust experimental determination, is crucial for leveraging this important chiral intermediate in scientific research and industrial applications.

References

Introduction: Navigating the Safety Profile of a Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (S)-(-)-1-Phenyl-1-propanol

This compound (CAS No. 613-87-6) is a valuable chiral alcohol utilized as a building block in asymmetric synthesis.[1] Its specific stereochemistry makes it a crucial intermediate for the development of complex molecules, particularly in the pharmaceutical and fine chemical industries. For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible laboratory practice. The potential hazards associated with this compound, while manageable, demand a systematic and informed approach to its handling, storage, and disposal.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It aims to provide a synthesized, field-proven perspective on the safe utilization of this compound. By explaining the causality behind safety protocols and integrating visual workflows, this document serves as a practical resource for ensuring a safe and efficient research environment.

Section 1: GHS Hazard Identification and Practical Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that must be understood in the context of a laboratory setting.[2][3] The primary hazards are acute oral toxicity and its nature as a combustible liquid.[1]

GHS Classification Summary

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Flammable LiquidsCategory 4H227: Combustible liquidWarningNone required for this category

Source(s): [1][2]

The "Harmful if swallowed" classification (H302) is a critical alert for laboratory hygiene.[2] The primary risk is accidental ingestion, which can occur through direct contact or, more commonly, through cross-contamination of surfaces, food, or drink. This underscores the absolute necessity of prohibiting eating, drinking, and smoking in laboratory areas where this chemical is handled.[1][2]

The classification as a "Combustible liquid" (H227) indicates that while it does not ignite as readily as flammable liquids, it poses a fire risk when exposed to heat or ignition sources.[1] Its flash point is 90 °C (194 °F), meaning it can release enough vapor to form an ignitable mixture with air at or above this temperature.[4][5] This property directly dictates storage and handling protocols, mandating that the chemical be kept away from open flames, hot plates, sparks, and other potential ignition sources.[1][6][7]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is a multi-layered strategy that combines engineering controls (like ventilation) with appropriate PPE. The choice of PPE is not a one-size-fits-all decision but should be based on a risk assessment of the specific task being performed.

Recommended Personal Protective Equipment (PPE)

Body PartProtectionRationale and Specifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for large-volume transfers.Protects against accidental splashes which could cause irritation. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is essential.[6][8]
Skin/Hands Chemical-resistant gloves (e.g., nitrile). A standard lab coat should be worn and buttoned.Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or perforated.[8][9]
Respiratory Not typically required under normal use with adequate engineering controls.All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[8][9] For large spills or in cases of inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[8]
Logical Workflow for PPE Selection

The following diagram illustrates a logical decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection cluster_start Initial Assessment cluster_tasks Task-Specific Scenarios cluster_ppe Required PPE Level cluster_control Engineering Controls Start Task Evaluation: Handling this compound Task_Small Small Scale / Routine Use (e.g., weighing, small reactions) Start->Task_Small Low Volume Task_Large Large Scale / High Risk (e.g., large volume transfer, spill cleanup) Start->Task_Large High Volume / Splash Risk PPE_Standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Task_Small->PPE_Standard PPE_Enhanced Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat - Consider Respirator Task_Large->PPE_Enhanced Control Work in Chemical Fume Hood PPE_Standard->Control PPE_Enhanced->Control End End Control->End Proceed with Work

Caption: PPE selection workflow for handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly and that an appropriate spill kit and fire extinguisher are readily accessible.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).

  • Chemical Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use non-sparking tools and ground equipment if transferring large quantities to prevent static discharge.[10]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the work area.[2][7]

  • Decontamination: Clean any contaminated surfaces promptly. Remove and decontaminate or dispose of contaminated clothing immediately.[8]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[1][6][7]

  • Container: Keep the container tightly closed to prevent the escape of vapors.[6][8]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[6][7]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Segregate it from these materials during storage to prevent potentially hazardous reactions.

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is crucial. All personnel working with this chemical must be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][7] Rinse the mouth with water.[2] Do NOT induce vomiting.[7][11] Never give anything by mouth to an unconscious person.[2][11]
Inhalation IF INHALED: Move the person to fresh air.[7] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[6][7]
Skin Contact IF ON SKIN: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][7] Seek medical attention if irritation develops or persists.
Eye Contact IF IN EYES: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[6]

Source(s): [2][6][7][11]

Accidental Release Measures: Spill Response Workflow

In the event of a spill, a systematic response is required to protect personnel and the environment.

  • Personal Precautions: Evacuate non-essential personnel from the area.[10] Remove all sources of ignition.[6][7] Ensure adequate ventilation.

  • Containment: Wear appropriate PPE, including respiratory protection if necessary. Prevent the spill from spreading or entering drains.[10]

  • Clean-Up: For small spills, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite, or dry earth).[6][8] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response Start Spill Detected Assess Assess Risk (Size, Location, Ventilation) Start->Assess Evacuate Evacuate Area & Contact Emergency Services / EHS Assess->Evacuate Large Spill / Poor Ventilation Alert Alert Nearby Personnel Assess->Alert Small / Manageable Spill End Spill Secured Evacuate->End Ignition Remove Ignition Sources Alert->Ignition Don_PPE Don Enhanced PPE (Gloves, Goggles, Respirator if needed) Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Ignition->Don_PPE Collect Collect Waste into Sealed, Labeled Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Decon->End

Caption: Logical workflow for responding to a chemical spill.

Section 5: Fire-Fighting Measures

Given its status as a combustible liquid, understanding the appropriate fire-fighting response is essential.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][6][7] A water spray can be used to cool closed containers.[4][6]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO2) can be generated.[6][12] Vapors may be heavier than air and could travel to an ignition source.

  • Protective Equipment: Fire-fighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[2][6][7]

Section 6: Physical, Chemical, and Toxicological Properties

A summary of key data helps in conducting a thorough risk assessment.

Physicochemical Data Summary

PropertyValueSource(s)
CAS Number 613-87-6
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 94-95 °C at 10 mmHg[13]
Density 0.992 g/mL at 25 °C[13]
Flash Point 90 °C (194 °F) - closed cup[5]
Solubility Slightly soluble in water[13]

Toxicological Profile The primary toxicological concern is acute oral toxicity, classified as Category 4 ("Harmful if swallowed"). There is limited data available on other toxicological endpoints such as dermal toxicity, inhalation toxicity, or carcinogenicity for this specific enantiomer. Therefore, it is prudent to handle the substance with care to avoid all routes of exposure, in accordance with good industrial hygiene and safety practices.

Conclusion

This compound is an indispensable tool in modern chemical research. Its safe use hinges on a foundational respect for its hazards, which are well-defined and entirely manageable through the consistent application of the protocols outlined in this guide. By integrating a deep understanding of its GHS classification, implementing robust engineering and personal protective controls, and being prepared for emergency situations, researchers can confidently and safely leverage the synthetic utility of this important chiral building block.

References

A Technical Guide to the Spectroscopic Characterization of (S)-(-)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the chiral alcohol (S)-(-)-1-Phenyl-1-propanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also providing expert interpretation and field-proven insights into the experimental methodologies.

Introduction

This compound is a chiral secondary alcohol with significant applications as a building block in asymmetric synthesis and for the production of various pharmaceuticals. Its precise stereochemistry is often crucial for its biological activity, making unambiguous characterization essential. Spectroscopic techniques are paramount in confirming the structure and purity of this compound. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed explanation of the spectral features and the underlying molecular properties they represent.

Molecular Structure and Chirality

The structure of this compound consists of a phenyl ring and a propanol chain, with a stereocenter at the carbon atom bonded to the hydroxyl group. This chirality gives rise to its specific optical rotation and is a key feature to consider in its analysis.

Fragmentation_Pathway mol [C₉H₁₂O]⁺˙ m/z = 136 frag1 [C₉H₁₀]⁺˙ m/z = 118 mol->frag1 - H₂O frag2 [C₇H₇O]⁺ m/z = 107 mol->frag2 - C₂H₅˙ frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - CH₂O

(S)-1-Phenyl-1-propanol: A Guide to Commercial Sourcing and Quality Verification for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenyl-1-propanol is a critical chiral building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its defined stereochemistry is paramount for ensuring the efficacy and safety of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of the commercial landscape for sourcing high-purity (S)-1-Phenyl-1-propanol. We will examine key suppliers, dissect the critical aspects of quality control, provide a validated protocol for verifying enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC), and discuss its application and handling. This document is intended to serve as a practical resource for researchers and drug development professionals to navigate the complexities of procuring this essential chiral alcohol.

The Imperative of Stereochemistry: Why (S)-1-Phenyl-1-propanol?

In pharmaceutical development, the three-dimensional structure of a molecule is inextricably linked to its biological activity. For chiral molecules, one enantiomer (the eutomer) often exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[2] (S)-1-Phenyl-1-propanol, a secondary alcohol with a chiral center at the carbon bearing the hydroxyl group, serves as an invaluable synthon for introducing this specific stereochemistry into complex target molecules.[3][4] Its applications range from being a key intermediate in the synthesis of antidepressants like Fluoxetine to a versatile precursor in the development of novel therapeutic agents.[5] Consequently, access to reliable commercial sources of this compound with exceptionally high enantiomeric purity is not just a matter of convenience but a prerequisite for robust and reproducible research and development.

Commercial Supplier Landscape

Sourcing high-purity (S)-1-Phenyl-1-propanol requires careful consideration of supplier reputation, available documentation, and specified purity levels. Several reputable chemical suppliers offer this compound, often with detailed specifications. Below is a comparative overview of prominent suppliers.

Data Presentation: Comparative Analysis of Commercial Suppliers
SupplierExample Product NumberAdvertised PurityAdvertised Enantiomeric Excess (ee)Available Documentation
Sigma-Aldrich (Merck) 25632399%ee: 99% (GLC)Certificate of Analysis (CoA), SDS
TCI Chemicals P1931>98.0% (GC)min. 90.0 ee%Specifications, CoA, SDS
Chem-Impex International 00645>98%>98%Certificate of Analysis, SDS
Simson Pharma Limited SPL-S-1PP-01High QualityNot specified; CoA providedCertificate of Analysis
LGC Standards TRC-P336188Not specified; for use as a reference standardNot specified; CoA providedCertificate of Analysis

Note: The information in this table is based on publicly available data and may vary by lot. Researchers should always consult the lot-specific Certificate of Analysis before use.

The Cornerstone of Trust: Quality Assessment and Verification

Trust in a chemical supplier is validated by rigorous, transparent data. For a chiral compound, the most critical document is the lot-specific Certificate of Analysis (CoA), which provides the definitive quality parameters for the material in hand.

Deconstructing the Certificate of Analysis (CoA)

A comprehensive CoA for (S)-1-Phenyl-1-propanol should include:

  • Identity Confirmation: Methods like ¹H NMR and Mass Spectrometry to confirm the chemical structure.

  • Purity Assessment: Typically determined by Gas Chromatography (GC), indicating the percentage of the desired compound versus other impurities.

  • Enantiomeric Purity (ee): The most crucial parameter, determined by a chiral separation technique, most commonly Chiral HPLC or Chiral GC. It quantifies the excess of the (S)-enantiomer over the (R)-enantiomer.

  • Physical Properties: Appearance, refractive index, and density.[6]

  • Water Content: Measured by Karl Fischer (KF) titration, as water can be a critical impurity in many organic reactions.

Logical Relationship: Supplier Qualification Workflow

The following diagram outlines a logical workflow for selecting and qualifying a supplier for a critical chiral intermediate.

A Identify Need for (S)-1-Phenyl-1-propanol B Define Critical Parameters (Purity >98%, ee >99%?) A->B C Survey Potential Suppliers (Sigma, TCI, etc.) B->C D Request Lot-Specific CoAs & Bulk Quotes C->D E CoA Meets Specifications? D->E F Procure Sample for In-House Verification E->F Yes I Reject Lot/ Re-evaluate Supplier E->I No G In-House Analysis Matches CoA? F->G H Qualify Supplier & Proceed with Bulk Order G->H Yes G->I No

Caption: Decision workflow for supplier selection and qualification.

Experimental Protocol: In-House Verification of Enantiomeric Purity

Relying solely on supplier data is insufficient for GMP or critical research applications. Independent verification is essential. Chiral HPLC is the gold standard for this purpose.[7]

Experimental Protocols: Chiral HPLC Method for (S)-1-Phenyl-1-propanol

Objective: To determine the enantiomeric excess (%ee) of a commercial sample of (S)-1-Phenyl-1-propanol.

Principle: The enantiomers are separated on a chiral stationary phase (CSP).[7] Each enantiomer interacts differently with the chiral environment of the column, leading to different retention times. The relative area of the peaks is used to calculate the %ee.[7]

Instrumentation & Materials:

  • HPLC System: With a UV detector and autosampler.

  • Chiral Column: Polysaccharide-based columns are highly effective. A Daicel CHIRALPAK® IA or similar column is recommended.

  • Mobile Phase: A normal-phase solvent mixture, typically n-Hexane and Isopropyl alcohol (IPA). A common starting point is 99:1 (Hexane:IPA).[8]

  • Reagents: HPLC-grade n-Hexane, HPLC-grade IPA, and the (S)-1-Phenyl-1-propanol sample. A racemic (±)-1-Phenyl-1-propanol standard is required for initial method development to confirm peak identity.

Procedure:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase (e.g., 990 mL n-Hexane and 10 mL IPA). Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of the (S)-1-Phenyl-1-propanol sample at approximately 1 mg/mL in the mobile phase.

  • System Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.[9]

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 210 nm or 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. The (S) enantiomer should be the major peak.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: %ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Mandatory Visualization: Analytical Workflow

A Receive Commercial Sample of (S)-1-Phenyl-1-propanol B Prepare Sample (~1 mg/mL in Mobile Phase) A->B C Equilibrate Chiral HPLC System (e.g., CHIRALPAK® IA) B->C D Inject Sample C->D E Acquire Chromatogram (UV Detector) D->E F Integrate Peak Areas for (S) and (R) Enantiomers E->F G Calculate %ee F->G H %ee > 99%? G->H I Accept Lot for Use H->I Yes J Reject Lot / Contact Supplier H->J No

Caption: Standard workflow for in-house quality control via Chiral HPLC.

Application Context and Handling

(S)-1-Phenyl-1-propanol is primarily used as a chiral building block in asymmetric synthesis.[1][5] The hydroxyl group can be readily transformed into other functionalities or used as a directing group, while the stereocenter remains intact, influencing the stereochemical outcome of subsequent reactions.

Mandatory Visualization: Synthetic Pathway

The diagram below illustrates the role of (S)-1-Phenyl-1-propanol as a precursor in a generalized pharmaceutical synthesis.

cluster_0 Sourcing & QC cluster_1 Synthetic Transformation cluster_2 API Synthesis A (S)-1-Phenyl-1-propanol (Verified Purity) B Activation of Hydroxyl Group (e.g., Mesylation) A->B Step 1 C Nucleophilic Substitution (e.g., with an amine) B->C Step 2 D Chiral Intermediate C->D E Further Cyclization/ Functionalization D->E Multi-step Synthesis F Final API Molecule E->F

Caption: Role of (S)-1-Phenyl-1-propanol in a synthetic API pathway.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: Store in a cool, well-ventilated place, typically below +30°C.[6][10] Keep the container tightly closed to prevent moisture absorption and oxidation.

  • Safety: (S)-1-Phenyl-1-propanol is a combustible liquid and is harmful if swallowed.[10] Standard personal protective equipment (eyeshields, gloves, lab coat) should be worn. All handling should be performed in a chemical fume hood.

Conclusion

The successful integration of (S)-1-Phenyl-1-propanol into pharmaceutical research and development hinges on a diligent approach to sourcing and quality control. By partnering with reputable suppliers who provide transparent and comprehensive analytical data, and by implementing a robust in-house verification protocol such as the Chiral HPLC method detailed herein, researchers can ensure the stereochemical integrity of their synthetic pathways. This meticulous attention to the quality of starting materials is a foundational pillar of producing safe, effective, and reproducible scientific outcomes.

References

Literature review of (S)-(-)-1-Phenyl-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-(-)-1-Phenyl-1-propanol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is a chiral alcohol of significant value in the chemical and pharmaceutical industries. Its utility stems from its role as a versatile chiral building block for the synthesis of more complex, enantiomerically pure molecules.[1][2] The specific stereochemistry of the hydroxyl group is crucial, as different enantiomers of a drug can have vastly different biological activities. This compound finds applications in the development of pharmaceuticals, where precise stereochemistry can enhance efficacy and safety, as well as in the fragrance and flavor industries.[1][2][3][4]

This guide provides an in-depth exploration of the primary synthetic strategies for producing this compound with high enantiopurity. We will delve into the mechanistic underpinnings of these methods, offering not just protocols, but the scientific rationale behind the experimental choices. The focus is on two dominant and industrially relevant pathways: the asymmetric reduction of propiophenone and the kinetic resolution of racemic 1-phenyl-1-propanol.

Chapter 1: Asymmetric Reduction of Propiophenone

The most direct route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, propiophenone. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond, guided by a chiral catalyst to favor the formation of one enantiomer over the other.[5] The success of this approach hinges on the catalyst's ability to create a chiral environment around the ketone, effectively differentiating between the two faces (pro-R and pro-S) of the carbonyl group.

Asymmetric_Reduction_Overview propiophenone Propiophenone catalyst Chiral Catalyst + H₂ Source propiophenone->catalyst s_alcohol This compound catalyst->s_alcohol  High e.e. caption Asymmetric reduction of propiophenone.

Caption: General workflow for asymmetric reduction.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Homogeneous asymmetric hydrogenation, pioneered by Noyori and others, stands as a pillar of modern stereoselective synthesis.[6] These methods employ transition metal complexes, typically ruthenium, rhodium, or iridium, coordinated to chiral ligands. For the reduction of propiophenone, ruthenium catalysts paired with chiral phosphine and diamine ligands have shown exceptional performance.[6][7]

Causality of Catalysis: The catalyst, such as a Ru-BINAP/diamine complex, creates a well-defined chiral pocket. The propiophenone substrate coordinates to the metal center. The steric and electronic properties of the chiral ligands force the substrate to bind in a specific orientation, exposing one of its prochiral faces to the hydride source. This directed transfer of hydride from the metal complex to the carbonyl carbon results in the formation of the alcohol with high enantiomeric excess (e.e.).[8] The choice of ligand is paramount; the diamine ligand often influences the reaction rate and conversion, while the bisphosphine ligand (like BINAP) primarily dictates the enantioselectivity.[6]

Data Summary: Asymmetric Hydrogenation
Catalyst SystemH₂ SourceBaseSolventYield (%)e.e. (%)Reference
Ru₃(CO)₁₂ + Chiral Diiminodiphosphine2-PropanolBase2-Propanol9496 (R)[7]
Ru-BINAP typeH₂ (gas)-Methanol/EthanolHigh>95[9]

Note: The (R)-enantiomer is reported in one case, but catalyst systems with the opposite ligand chirality are readily available to produce the desired (S)-enantiomer.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established principles for ruthenium-catalyzed transfer hydrogenation.[7]

  • Catalyst Preparation (In Situ): In an inert atmosphere glovebox, add triruthenium dodecacarbonyl (Ru₃(CO)₁₂) and the appropriate chiral diiminodiphosphine ligand to a Schlenk flask.

  • Solvent Addition: Add degassed 2-propanol to the flask. This alcohol serves as both the solvent and the hydrogen source.

  • Activation: Add a base (e.g., potassium hydroxide or sodium isopropoxide) and heat the mixture to activate the catalyst. The color of the solution should change, indicating the formation of the active catalytic species.

  • Reaction: Cool the mixture to the desired reaction temperature (e.g., room temperature) and add propiophenone via syringe.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Quench the reaction by adding dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or distillation to yield pure this compound.

  • Analysis: Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[10][11]

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to metal-based catalysis.[12] Enzymes, particularly alcohol dehydrogenases (ADHs) found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or used as isolated preparations, can reduce ketones with exceptional enantioselectivity, often approaching 100% e.e.[3][13]

Mechanism of Selectivity: The enzyme's active site is an inherently chiral, three-dimensional pocket. The propiophenone substrate can only fit in a specific orientation that positions the carbonyl group for hydride transfer from a cofactor, typically NADH or NADPH. This precise geometric constraint ensures that the hydride is delivered exclusively to one face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[13] Whole-cell systems like baker's yeast are convenient as they contain the necessary enzymes and cofactor regeneration systems.[3][14]

Experimental Protocol: Whole-Cell Reduction with Saccharomyces cerevisiae

This protocol is a generalized procedure for the biocatalytic reduction of propiophenone.[9]

  • Culture Preparation: In a sterile flask, prepare a medium of sucrose or glucose in warm water. Add a packet of active dry baker's yeast and allow it to activate for 15-30 minutes.

  • Substrate Addition: Add propiophenone to the yeast culture. To improve solubility and bioavailability, the ketone can be dissolved in a minimal amount of a co-solvent like ethanol before addition.

  • Fermentation/Reduction: Stopper the flask with a fermentation lock or cotton plug to allow CO₂ to escape while preventing contamination. Let the mixture ferment at room temperature (or a slightly elevated temperature like 30-35°C) for 24-72 hours. Gentle shaking can improve the reaction rate.

  • Work-up: After the reaction is complete (monitored by TLC or GC), add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells.

  • Extraction: Thoroughly extract the aqueous filtrate with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude alcohol can be purified by column chromatography or distillation.

  • Analysis: Confirm the product identity and determine the enantiomeric excess by chiral HPLC or GC.

Chapter 2: Kinetic Resolution of Racemic 1-Phenyl-1-propanol

An alternative to asymmetric synthesis is kinetic resolution. This process starts with a racemic mixture (a 50:50 mixture of R and S enantiomers) of 1-phenyl-1-propanol. A chiral reagent or catalyst is introduced that reacts at a significantly faster rate with one enantiomer than the other.[15] For the synthesis of this compound, the goal is to selectively react the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Kinetic_Resolution_Workflow racemate Racemic (R,S)-1-Phenyl-1-propanol reaction Lipase + Acyl Donor racemate->reaction mixture Mixture: (S)-Alcohol (unreacted) (R)-Ester (product) reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol This compound separation->s_alcohol r_ester (R)-Ester separation->r_ester caption Workflow for lipase-catalyzed kinetic resolution.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Lipase-Catalyzed Enantioselective Esterification

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution.[16][17] In a process called enantioselective esterification (or acylation), a lipase is used to catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate or a fatty acid) to the alcohol. The enzyme's chiral active site preferentially binds and acylates one enantiomer—in this case, the (R)-alcohol—at a much higher rate.[18]

The Key to Selectivity: The immobilized lipase Novozym 435 (from Candida antarctica) has proven to be highly enantioselective for this transformation.[16][17] The reaction is stopped at or near 50% conversion. At this point, nearly all of the (R)-alcohol has been converted to its corresponding ester, while the (S)-alcohol remains largely unreacted. The resulting mixture contains the desired (S)-alcohol and the (R)-ester, which can be easily separated due to their different chemical properties (e.g., by column chromatography).

Data Summary: Optimized Kinetic Resolution
LipaseAcyl DonorSolventTemp (°C)e.e. of (S)-Alcohol (%)Reference
Novozym 435Lauric AcidToluene5095[16][17]
Novozym 435Vinyl AcetateToluene40High[18]
Experimental Protocol: Kinetic Resolution with Novozym 435

This protocol is based on the optimized conditions reported in the literature.[16][17]

  • Setup: To a flask, add racemic 1-phenyl-1-propanol, toluene (as solvent), and lauric acid (as the acyl donor) in a 1:1 molar ratio.

  • Drying: Add molecular sieves (e.g., 4Å) to remove any water, which can inhibit the enzyme and promote ester hydrolysis.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435.

  • Reaction: Place the flask in a shaker bath set to 50°C and agitate.

  • Monitoring: Monitor the conversion by taking small aliquots over time and analyzing them by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of the remaining (S)-alcohol.

  • Enzyme Removal: Once the target conversion is reached (e.g., after 2.5 hours), filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The filtrate contains the (S)-alcohol, the (R)-ester of lauric acid, and any unreacted lauric acid. This mixture can be separated using flash column chromatography on silica gel. The less polar ester will elute before the more polar alcohol.

  • Analysis: Collect the fractions containing the alcohol, combine them, and remove the solvent. Analyze the final product to determine yield and enantiomeric excess by chiral HPLC/GC.

Chapter 3: Characterization and Analysis

Regardless of the synthetic route, proper characterization is essential to confirm the identity, purity, and enantiopurity of the final product.

  • Identity and Purity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is used to confirm the chemical structure of 1-phenyl-1-propanol.[19] Purity is often initially assessed by TLC and GC.

  • Enantiomeric Excess (e.e.): This is the most critical parameter for a chiral synthesis. It is determined using a chiral analytical technique.

    • Chiral HPLC/GC: The sample is passed through a column containing a chiral stationary phase (CSP).[20][21] The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The relative area of the two peaks is used to calculate the e.e.[10]

    • Calculation: e.e. (%) = [ |(Area S) - (Area R)| / |(Area S) + (Area R)| ] * 100

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through several robust methods. The choice between asymmetric reduction and kinetic resolution depends on factors such as the availability of starting materials, cost of catalysts, and desired throughput.

  • Asymmetric hydrogenation with chiral ruthenium catalysts offers a direct, atom-economical route from an inexpensive starting material (propiophenone), often achieving high yields and excellent enantioselectivities.

  • Biocatalytic reductions provide an environmentally friendly pathway with typically outstanding enantioselectivity, though reaction times can be longer.

  • Lipase-catalyzed kinetic resolution is a highly reliable and effective method, particularly well-suited for laboratory-scale synthesis, that leverages a stable and reusable biocatalyst to separate enantiomers from a racemic starting material.

For any drug development professional or research scientist, a thorough understanding of these methodologies provides the flexibility to select and optimize the ideal synthetic route for their specific application.

References

Methodological & Application

Synthesis of (S)-(-)-1-Phenyl-1-propanol from Propiophenone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and scientific insights for the enantioselective synthesis of (S)-(-)-1-Phenyl-1-propanol from propiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a robust framework for producing this valuable chiral building block with high optical purity.

Introduction: The Significance of Chiral Alcohols

Optically active secondary alcohols, such as this compound, are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] Their defined stereochemistry is often a critical determinant of biological activity and therapeutic efficacy. The asymmetric reduction of prochiral ketones is one of the most efficient methods to access these enantiomerically pure compounds.[1][2][3] Propiophenone, an inexpensive and readily available starting material, serves as an ideal precursor for the synthesis of 1-Phenyl-1-propanol. This guide will focus on two of the most powerful and widely adopted catalytic methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Strategic Approaches to Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral, non-racemic alcohol can be achieved through various synthetic strategies.[3][4] While stoichiometric chiral reducing agents can provide high enantioselectivity, the need for stoichiometric amounts of a chiral auxiliary is a significant drawback.[3] Consequently, catalytic methods, which employ a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer, are highly preferred for their efficiency and atom economy.[3][4]

This guide will detail two exemplary catalytic systems:

  • Corey-Bakshi-Shibata (CBS) Reduction : This method utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source.[5][6][7] It is renowned for its predictable stereochemical outcome, broad substrate scope, and typically high enantiomeric excesses (often >95% ee).[7][8]

  • Noyori Asymmetric Hydrogenation : This technique employs a ruthenium complex bearing a chiral phosphine ligand, such as BINAP, to catalyze the hydrogenation of the ketone with molecular hydrogen.[9][10][11] This method is highly efficient, chemoselective, and has found widespread application in industrial processes.[10][11]

The choice between these methods may depend on factors such as available equipment (hydrogenation apparatus), sensitivity of other functional groups in the substrate, and cost considerations.

Mechanistic Insights: The Origin of Enantioselectivity

Understanding the underlying mechanisms of these catalytic systems is paramount for troubleshooting and optimization.

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction proceeds through a well-defined, six-membered ring transition state.[6][12]

  • Catalyst-Borane Complex Formation : The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.[6][12] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6]

  • Ketone Coordination : The propiophenone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with the larger phenyl group positioned away from the chiral substituent on the catalyst.

  • Hydride Transfer : An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered, chair-like transition state.[6][12] This directed hydride delivery dictates the stereochemistry of the resulting alcohol.

  • Catalyst Regeneration : The product, an alkoxyborane, is released, regenerating the active catalyst to continue the cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired this compound.[6][12]

CBS_Mechanism cluster_0 Catalytic Cycle Propiophenone Propiophenone Transition_State Six-Membered Transition State Propiophenone->Transition_State CBS_Catalyst (S)-CBS Catalyst Catalyst_Borane Catalyst-BH₃ Complex CBS_Catalyst->Catalyst_Borane + BH₃ Borane BH₃ Catalyst_Borane->Transition_State + Propiophenone Alkoxyborane Alkoxyborane Product Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->CBS_Catalyst Catalyst Regeneration Workup Aqueous Workup Alkoxyborane->Workup Alcohol_Product This compound Workup->Alcohol_Product

Figure 1: Simplified workflow of the CBS reduction mechanism.

The Noyori Asymmetric Hydrogenation Mechanism

The Noyori hydrogenation operates through a metal-ligand cooperative mechanism, where both the ruthenium center and the chiral diamine ligand play active roles.

  • Pre-catalyst Activation : The Ru(II) dihalide precatalyst reacts with hydrogen gas to form the active dihydride catalyst.[9]

  • Substrate Coordination : The propiophenone coordinates to the ruthenium center.

  • Hydrogen Transfer : The hydrogenation proceeds via a concerted, six-membered pericyclic transition state involving the Ru-H bond and the N-H functionality of the diamine ligand interacting with the carbonyl group of the ketone.[13] This bifunctional activation is key to the high efficiency and selectivity of the reaction.

  • Product Release and Catalyst Regeneration : The resulting chiral alcohol is released, and the catalyst is regenerated to participate in the next cycle.[9]

Noyori_Mechanism cluster_1 Catalytic Hydrogenation Cycle Ru_Precatalyst RuCl₂[(S)-BINAP] Active_Catalyst RuH₂[(S)-BINAP] Ru_Precatalyst->Active_Catalyst + H₂ Ru_Substrate_Complex Ru-Substrate Complex Active_Catalyst->Ru_Substrate_Complex + Propiophenone Propiophenone Propiophenone H2 H₂ Transition_State Pericyclic Transition State Ru_Substrate_Complex->Transition_State Product_Complex Ru-Product Complex Transition_State->Product_Complex Hydrogen Transfer Product_Complex->Active_Catalyst Product Release Alcohol_Product This compound Product_Complex->Alcohol_Product

Figure 2: Conceptual workflow of Noyori asymmetric hydrogenation.

Comparative Overview of Synthetic Protocols

ParameterCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Hydrogenation
Chiral Source (S)-Methyl-CBS catalyst(S)-BINAP-Ru(II) complex
Reducing Agent Borane-dimethyl sulfide (BMS) or BH₃·THFHydrogen gas (H₂)
Typical Catalyst Loading 5-10 mol%0.1-1 mol%
Reaction Conditions -20 °C to room temperature, atmospheric pressureRoom temperature to 80 °C, elevated pressure (H₂)
Solvent Tetrahydrofuran (THF)Ethanol, Methanol
Reported Yield High (often >90%)High to quantitative
Reported Enantiomeric Excess (ee) Excellent (typically >95% ee)Excellent (often >99% ee)
Key Advantages Predictable stereochemistry, operational simplicityHigh atom economy, low catalyst loading, industrial scalability
Key Considerations Requires stoichiometric borane, moisture-sensitiveRequires specialized high-pressure hydrogenation equipment

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are flammable and/or toxic, and appropriate care should be taken during handling.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of Propiophenone

This protocol is adapted from the seminal work of E. J. Corey and coworkers.[12]

Materials:

  • Propiophenone (reagent grade, distilled)

  • (S)-Methyl-CBS catalyst (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (S)-Methyl-CBS catalyst (1.0 M in toluene, 1.0 mL, 1.0 mmol).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF (20 mL).

  • Slowly add borane-dimethyl sulfide complex (1.1 mL, ~11 mmol) dropwise to the stirred solution.

  • After stirring for 10 minutes at 0 °C, add a solution of propiophenone (1.34 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (5 mL).

  • Add 1 M HCl (10 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a colorless oil.

Protocol 2: Noyori Asymmetric Hydrogenation of Propiophenone

This protocol is a representative procedure based on the principles of Noyori hydrogenation.[9][10]

Materials:

  • Propiophenone (reagent grade, distilled)

  • [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar (S)-BINAP-Ru(II) precatalyst

  • Anhydrous ethanol

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the (S)-BINAP-Ru(II) precatalyst (e.g., 8.0 mg, ~0.005 mmol, S/C ratio ~2000).

  • Add a solution of propiophenone (1.34 g, 10 mmol) in anhydrous ethanol (20 mL).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Monitor the reaction by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing by GC or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Remove the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield this compound.

Product Characterization and Analysis

Spectroscopic Data

The identity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.38-7.25 (m, 5H, Ar-H), 4.60 (t, J = 6.5 Hz, 1H, CH-OH), 1.90 (br s, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 0.92 (t, J = 7.5 Hz, 3H, CH₃).[14]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 144.6, 128.4, 127.5, 125.9, 76.0, 31.9, 10.1.

  • IR (Neat): 3360 (br, O-H), 3030, 2965, 2930, 1490, 1450, 1010, 700 cm⁻¹.[15]

Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[16][17]

Protocol: Chiral HPLC Analysis

  • Instrument: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column is often effective, for example, a Chiralcel® OD-H or a Chiralpak® AD-H column.[16]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting condition is 95:5 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.[16][18]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at 210 nm or 254 nm.[16]

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion

The asymmetric synthesis of this compound from propiophenone is a well-established transformation that can be achieved with high efficiency and enantioselectivity using modern catalytic methods. Both the Corey-Bakshi-Shibata reduction and the Noyori asymmetric hydrogenation offer reliable and scalable routes to this important chiral alcohol. The choice of method will be guided by the specific requirements and available resources of the laboratory. Careful execution of the protocols and rigorous analysis of the product will ensure the successful synthesis of this valuable chiral building block for further applications in research and development.

References

Topic: Enantioselective Reduction of Propiophenone to (S)-1-Phenyl-1-propanol via Corey-Bakshi-Shibata (CBS) Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the enantioselective reduction of propiophenone to the chiral alcohol (S)-1-phenyl-1-propanol. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals, where specific stereoisomers are often responsible for the desired biological activity. This note focuses on the highly reliable and widely adopted Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high yields and excellent enantioselectivity. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, detail analytical methods for product characterization and enantiomeric excess determination, and offer a practical troubleshooting guide.

Introduction and Scientific Context

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles. (S)-1-Phenyl-1-propanol is a valuable chiral intermediate used in the synthesis of various biologically active molecules. The challenge lies in converting a flat, prochiral ketone like propiophenone into a specific three-dimensional alcohol with high fidelity.

Among the myriad of methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, broad substrate scope, and predictably high levels of stereocontrol.[1][2] Developed by E.J. Corey, R.K. Bakshi, and S. Shibata, this method employs a catalytic amount of a proline-derived chiral oxazaborolidine in conjunction with a stoichiometric borane source to efficiently produce chiral secondary alcohols.[3] This application note will provide the necessary theoretical and practical framework for researchers to successfully implement this powerful transformation in their laboratories.

The Corey-Bakshi-Shibata Reduction: Mechanism and Rationale

The efficacy of the CBS reduction stems from a well-defined, catalyst-controlled transition state that dictates the facial selectivity of hydride delivery. The process is a superb example of bifunctional catalysis, where the catalyst activates both the reducing agent and the ketone substrate simultaneously.[4]

The Catalytic Cycle:

  • Catalyst-Borane Complex Formation: The cycle begins with the coordination of a Lewis basic nitrogen atom on the CBS catalyst to the Lewis acidic borane (BH₃), typically from a source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). This coordination activates the borane, making it a more potent hydride donor.[5][6]

  • Ketone Coordination: The endocyclic boron atom of the oxazaborolidine ring, now rendered more Lewis acidic, coordinates to the carbonyl oxygen of the propiophenone substrate. The ketone orients itself to minimize steric hindrance, positioning its larger substituent (phenyl group) away from the steric bulk of the catalyst.[7]

  • Enantioselective Hydride Transfer: The crucial hydride transfer occurs from the activated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[5][6] This intramolecular delivery ensures the hydride attacks a specific face (in this case, the Re-face) of the ketone, establishing the desired (S)-stereochemistry at the newly formed chiral center.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which then dissociates, releasing the product precursor and regenerating the active catalyst-borane complex to continue the cycle.[7] An acidic workup is performed at the end of the reaction to hydrolyze the alkoxyborane and yield the final (S)-1-phenyl-1-propanol.[5]

dot digraph "CBS Catalytic Cycle" { graph [fontname="Arial", label="Figure 1: Catalytic Cycle of the CBS Reduction", labelloc=b, fontsize=12, rankdir="LR", splines=ortho, size="7.6,5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} enddot

Figure 1: Catalytic Cycle of the CBS Reduction.

Detailed Experimental Protocol

This protocol describes the reduction of propiophenone on a 5 mmol scale. Crucially, the reaction must be conducted under anhydrous conditions using an inert atmosphere (Nitrogen or Argon) as moisture significantly degrades enantioselectivity. [5][6]

Reagents, Materials, and Equipment
Reagent/MaterialGrade/PuritySupplier ExampleNotes
(S)-2-Methyl-CBS-oxazaborolidine1 M in TolueneSigma-AldrichStore under inert gas.
Borane-tetrahydrofuran complex1 M in THFSigma-AldrichHandle with care; flammable and moisture-sensitive.
Propiophenone≥98%Sigma-AldrichPurify by distillation if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Methanol (MeOH)AnhydrousFisher ScientificFor quenching.
Hydrochloric Acid (HCl)1 M aqueousVWRFor workup.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution---For workup.
Brine (Saturated NaCl)Aqueous solution---For workup.
Anhydrous Magnesium Sulfate (MgSO₄)------For drying.
Equipment ---------
Two-neck round-bottom flask (50 mL)------Flame-dried before use.
Magnetic stirrer and stir bar---------
Syringes and needles------Oven-dried.
Septa---------
Inert gas line (N₂ or Ar) with bubbler---------
Low-temperature bath (e.g., ice/water)---------
Experimental Workflow Diagram

dot digraph "Experimental Workflow" { graph [fontname="Arial", label="Figure 2: Step-by-Step Experimental Workflow", labelloc=b, fontsize=12, rankdir=TB, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];

} enddot

Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow it to cool to room temperature under a positive pressure of nitrogen. Fit one neck with a rubber septum and the other with a reflux condenser connected to the nitrogen line.

  • Catalyst Charging: Through the septum, add 10 mL of anhydrous THF, followed by 0.5 mL (0.5 mmol, 10 mol%) of the 1 M (S)-Methyl-CBS-oxazaborolidine solution in toluene via syringe.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Borane Addition: Slowly add 6.0 mL (6.0 mmol, 1.2 eq) of the 1 M BH₃·THF solution dropwise via syringe over 10 minutes. Stir the mixture for an additional 10 minutes at 0 °C.

  • Substrate Addition: In a separate, dry vial, dissolve propiophenone (0.66 mL, 5.0 mmol) in 5 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C. Monitor its progress by thin-layer chromatography (TLC) until the propiophenone is fully consumed (typically 1-2 hours).

  • Quenching: Carefully and slowly quench the reaction by adding 5 mL of anhydrous methanol dropwise. Vigorous hydrogen gas evolution will be observed.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 10 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford (S)-1-phenyl-1-propanol as a colorless oil.

Product Characterization and Data Analysis

Accurate characterization is essential to confirm the product's identity, purity, and stereochemical integrity.

Structural Verification
  • ¹H NMR (400 MHz, CDCl₃): Expected signals for protons of the phenyl group, the methine proton adjacent to the hydroxyl group, the methylene protons of the ethyl group, and the methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons, the carbinol carbon, and the two carbons of the ethyl group.

  • FTIR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch is characteristic.

Enantiomeric Excess (ee) Determination

The enantiomeric excess is the most critical measure of success for an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8][9]

ParameterConditionRationale
Instrument HPLC system with UV detectorStandard analytical instrumentation.
Chiral Column Chiralcel® OD-H or Chiralpak® AD-HPolysaccharide-based columns are highly effective for separating enantiomers of aryl alcohols.
Mobile Phase 98:2 Hexane:IsopropanolA non-polar mobile phase is typical for normal-phase chiral separations.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 220 nmThe phenyl group provides strong UV absorbance at this wavelength.
Sample Prep Dissolve ~1 mg of product in 1 mL of mobile phase.---

Expected Results: Under these conditions, the two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

ResultExpected Value
Chemical Yield 85-95%
Enantiomeric Excess (ee) >95%
Retention Time (t_R) of (R)-enantiomer Varies (e.g., ~8 min)
Retention Time (t_R) of (S)-enantiomer Varies (e.g., ~10 min)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Chemical Yield 1. Incomplete reaction. 2. Reagents (especially borane) degraded. 3. Loss during workup/purification.1. Extend reaction time; re-check TLC. 2. Use a fresh, properly stored bottle of BH₃·THF; titrate if necessary. 3. Perform extractions carefully; optimize chromatography conditions.
Low Enantioselectivity (<90% ee) 1. Presence of moisture. [5][6] 2. Reaction temperature was too high. 3. Catalyst degraded or aged.[10] 4. Substrate added too quickly.1. Ensure all glassware is flame-dried and solvents are anhydrous. This is the most common cause. 2. Maintain temperature strictly at 0 °C or lower. 3. Use a fresh bottle of CBS catalyst. 4. Adhere to the slow, dropwise addition protocol to maintain catalyst control.
Formation of Side Products 1. Impure starting material. 2. Over-reduction or other reactions with borane.1. Purify propiophenone by distillation before use. 2. Ensure proper stoichiometry and controlled temperature.

Overview of Alternative Methodologies

While the CBS reduction is highly effective, other powerful methods exist for this transformation, each with its own advantages.

  • Noyori Asymmetric Transfer Hydrogenation: This method uses a ruthenium-based catalyst with a chiral diamine ligand, often with isopropanol or formic acid as the hydride source.[11][12] It avoids the use of pyrophoric borane reagents and can be highly efficient, though catalyst synthesis can be more complex.

  • Biocatalysis: The use of whole-cell microorganisms (like baker's yeast or Nocardia corallina) or isolated enzymes (ketoreductases/alcohol dehydrogenases) offers a green chemistry approach.[13][14][15] These reactions are performed in aqueous media under mild conditions and can provide exceptionally high enantioselectivity, though they may require process optimization for substrate loading and cofactor regeneration.[16]

Conclusion

The Corey-Bakshi-Shibata reduction is a robust, reliable, and highly enantioselective method for the synthesis of (S)-1-phenyl-1-propanol from propiophenone. Its predictability, operational simplicity, and the commercial availability of the catalyst make it an invaluable tool for researchers in both academic and industrial settings. By adhering to strict anhydrous conditions and following the detailed protocol provided, scientists can consistently achieve high chemical yields and excellent stereochemical control, facilitating the synthesis of complex chiral molecules for drug discovery and development.

References

Asymmetric Synthesis of (S)-1-Phenyl-1-propanol: A Detailed Guide Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the asymmetric synthesis of (S)-1-Phenyl-1-propanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical agents. The methodology detailed herein employs the highly reliable and well-understood Evans chiral auxiliary, specifically (S)-4-benzyl-2-oxazolidinone, to achieve high levels of stereocontrol. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.

Introduction: The Imperative of Chirality and the Power of Auxiliaries

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even detrimental. Consequently, the ability to synthesize single enantiomers of chiral molecules is a cornerstone of modern drug development.

The use of chiral auxiliaries is a robust and widely adopted strategy for asymmetric synthesis.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation to occur selectively on one of its two prochiral faces.[1] This results in the formation of a diastereomeric intermediate, which can then be purified. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

This guide will focus on the application of the Evans oxazolidinone auxiliary, a powerful tool for stereoselective carbon-carbon bond formation.[2] We will detail a three-stage process for the synthesis of (S)-1-Phenyl-1-propanol:

  • Acylation: Attachment of a propionyl group to the chiral auxiliary.

  • Diastereoselective Aldol Reaction: The key stereochemistry-defining step, where the acylated auxiliary reacts with benzaldehyde.

  • Reductive Cleavage: Removal of the chiral auxiliary and reduction of the intermediate to yield the target alcohol.

Mechanistic Insight: The Zimmerman-Traxler Model

The remarkable diastereoselectivity of the Evans aldol reaction can be rationalized by the Zimmerman-Traxler model.[3][4] Upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base, the N-propionyl oxazolidinone forms a Z-enolate. This enolate then reacts with the aldehyde through a highly ordered, six-membered chair-like transition state.[2][5]

The bulky substituent on the chiral auxiliary (in this case, a benzyl group) sterically directs the incoming aldehyde to approach from the less hindered face of the enolate.[6] This, combined with the preference for the aldehyde's substituent to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions, leads to the predictable formation of the syn-aldol adduct with a high degree of diastereoselectivity.[1][5]

Experimental Workflow and Protocols

The overall workflow for the asymmetric synthesis of (S)-1-Phenyl-1-propanol is depicted below:

Asymmetric Synthesis Workflow cluster_0 Stage 1: Preparation of Chiral Substrate cluster_1 Stage 2: Diastereoselective Aldol Reaction cluster_2 Stage 3: Reductive Cleavage Auxiliary (S)-4-benzyl- 2-oxazolidinone Acylated_Auxiliary N-Propionyl- (S)-4-benzyl-2-oxazolidinone Auxiliary->Acylated_Auxiliary Acylation (n-BuLi, THF) Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Aldol_Adduct Syn-Aldol Adduct Acylated_Auxiliary->Aldol_Adduct Aldol Reaction (Bu2BOTf, DIPEA) Benzaldehyde Benzaldehyde Benzaldehyde->Aldol_Adduct Final_Product (S)-1-Phenyl-1-propanol Aldol_Adduct->Final_Product Reductive Cleavage (LiBH4, THF) Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary

Caption: Overall workflow for the asymmetric synthesis of (S)-1-Phenyl-1-propanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-4-benzyl-2-oxazolidinone≥99%Commercially AvailableCan be synthesized from L-phenylalanine.[7][8]
Propionyl chloride≥99%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Dibutylboron triflate (Bu₂BOTf)1.0 M in CH₂Cl₂Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially AvailableDistill from CaH₂ before use.
Benzaldehyde≥99%Commercially AvailableDistill before use.
Lithium borohydride (LiBH₄)≥95%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Commercially Available
Saturated aqueous NH₄ClPrepared in-house
Saturated aqueous NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Protocol 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone

This protocol describes the attachment of the propionyl group to the chiral auxiliary.

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change to pale yellow indicates the formation of the lithium salt.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-propionyl-(S)-4-benzyl-2-oxazolidinone can be purified by flash chromatography on silica gel.

Protocol 2: Diastereoselective Evans Aldol Reaction

This is the critical step where the stereochemistry of the final product is established.[6]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (from Protocol 1, 1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.[9][10] The major syn-aldol adduct can be purified by flash chromatography on silica gel.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This final step removes the chiral auxiliary and reduces the carbonyl group to yield the desired (S)-1-Phenyl-1-propanol.

  • To a flame-dried round-bottom flask under an argon atmosphere, add the purified syn-aldol adduct (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add lithium borohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • The aqueous layer can be further treated to recover the chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude (S)-1-Phenyl-1-propanol can be purified by flash chromatography on silica gel.

Data Analysis and Expected Outcomes

Yields and Stereoselectivity
StepProductExpected YieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
N-AcylationN-Propionyl-(S)-4-benzyl-2-oxazolidinone>90%N/A
Aldol ReactionSyn-aldol adduct80-95%>95:5 (syn:anti)
Reductive Cleavage(S)-1-Phenyl-1-propanol75-90%>98% e.e.

Note: Yields and stereoselectivities are representative and may vary based on specific reaction conditions and scale.

Analytical Characterization

NMR Spectroscopy: The diastereomeric ratio of the aldol adduct can be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture.[9][11] The distinct signals for the protons on the newly formed stereocenters of the major and minor diastereomers can be integrated to calculate the ratio.

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product, (S)-1-Phenyl-1-propanol, should be determined by chiral HPLC.[12][13]

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is typically effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common mobile phase.[13]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

The retention times of the (R) and (S) enantiomers should be determined using a racemic standard of 1-phenyl-1-propanol. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All reactions are sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (argon or nitrogen). Anhydrous solvents are crucial for the success of these reactions.

  • Reagent Quality: The purity of reagents, particularly the aldehyde and the Lewis acid, is critical for achieving high yields and stereoselectivities.

  • Temperature Control: Strict temperature control, especially during the enolate formation and aldol reaction steps, is essential for maximizing diastereoselectivity.

  • Auxiliary Cleavage: While LiBH₄ is effective for reductive cleavage, other methods such as hydrolysis with LiOH/H₂O₂ followed by reduction of the resulting carboxylic acid can also be employed.[14][15] The choice of cleavage method may depend on the desired final product and the stability of other functional groups in the molecule.

Conclusion

The asymmetric synthesis of (S)-1-Phenyl-1-propanol using the Evans chiral auxiliary is a robust and reliable method for producing this valuable chiral building block in high enantiomeric purity. The high degree of stereocontrol is a direct consequence of the well-ordered transition state of the key aldol reaction, as explained by the Zimmerman-Traxler model. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently execute this synthesis and obtain the desired product with excellent results.

References

Application Note: Biocatalytic Synthesis of (S)-(-)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of the chiral alcohol (S)-(-)-1-Phenyl-1-propanol, a valuable building block in the pharmaceutical and fragrance industries. The protocol leverages a highly stereoselective biocatalytic reduction of the prochiral ketone, propiophenone. The core of this method is an NADPH-dependent ketoreductase (KRED) or alcohol dehydrogenase (ADH), coupled with an enzymatic cofactor regeneration system to ensure process efficiency and cost-effectiveness. Detailed, step-by-step protocols for the reaction setup, product purification, and analytical validation of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are provided for researchers, scientists, and professionals in drug development.

Principle of the Method

The synthesis of this compound is achieved through the enzymatic reduction of propiophenone. This transformation is catalyzed by a ketoreductase (KRED) that exhibits high stereoselectivity, preferentially delivering a hydride ion to one face of the carbonyl group. Such enzymes are powerful tools for creating optically active alcohols from prochiral ketones.[1]

The catalytic cycle of most KREDs depends on the reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride donor. Stoichiometric addition of NADPH is economically prohibitive for large-scale synthesis. Therefore, this protocol incorporates an in situ cofactor regeneration system. A secondary enzyme, Glucose Dehydrogenase (GDH) from sources like Bacillus subtilis or Bacillus megaterium, is used to continuously regenerate NADPH from its oxidized form (NADP+)[2][3][4]. D-glucose serves as an inexpensive sacrificial substrate for the GDH, which oxidizes it to D-glucono-1,5-lactone.[3] This coupled-enzyme approach significantly reduces the required amount of the expensive cofactor, increasing the total turnover number (TTN) and making the process economically viable.[5]

The overall reaction scheme is depicted below:

  • Primary Reaction (KRED): Propiophenone + NADPH + H⁺ → (S)-1-Phenyl-1-propanol + NADP⁺

  • Regeneration Reaction (GDH): D-Glucose + NADP⁺ + H₂O → D-Glucono-1,5-lactone + NADPH + H⁺

Materials and Reagents

Equipment
  • Magnetic stirrer with stir bars

  • pH meter

  • Incubator shaker or temperature-controlled water bath

  • Centrifuge

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)[6]

  • Standard laboratory glassware

Enzymes and Chemicals
  • Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with (S)-selectivity for propiophenone (e.g., from Candida parapsilosis[7][8] or a commercially available recombinant KRED).

  • Glucose Dehydrogenase (GDH) (e.g., from Bacillus megaterium or Bacillus subtilis)[2][3]

  • Propiophenone (≥99%)[9]

  • This compound analytical standard

  • Racemic 1-Phenyl-1-propanol analytical standard[10]

  • β-Nicotinamide adenine dinucleotide phosphate, oxidized form (NADP⁺)

  • D-Glucose (Anhydrous)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Experimental Protocols

Preparation of Reaction Buffer
  • Prepare a 0.1 M potassium phosphate buffer solution.

  • To make 500 mL, dissolve 3.40 g of KH₂PO₄ and 8.71 g of K₂HPO₄ in ~450 mL of deionized water.

  • Adjust the pH to 7.0 using 1 M HCl or 1 M NaOH.

  • Bring the final volume to 500 mL with deionized water.

Biocatalytic Reaction Setup

Causality Note: The reaction is performed in an aqueous buffer at a neutral pH to maintain the stability and optimal activity of both the KRED and GDH enzymes.[11] Glucose is added in significant excess to ensure the cofactor regeneration reaction is not rate-limiting. A catalytic amount of NADP⁺ is sufficient due to the efficient recycling by GDH.[1]

  • In a 100 mL flask, add 50 mL of the 0.1 M potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 100 mM (0.90 g). Stir until fully dissolved.

  • Add NADP⁺ to a final concentration of 1 mM (38.3 mg).

  • Add Glucose Dehydrogenase (GDH) to a final activity of 5-10 U/mL.

  • Add the Ketoreductase (KRED) to a final activity of 5-10 U/mL.

  • Initiate the reaction by adding propiophenone to a final concentration of 30 mM (201 mg, ~195 µL).

  • Seal the flask and place it in an incubator shaker or on a stirrer at 30-37°C.

  • Allow the reaction to proceed for 24 hours. Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at various time points (e.g., 2, 4, 8, 24 hours) for HPLC analysis.

Work-up and Product Extraction

Causality Note: The reaction is terminated and the product is extracted from the aqueous phase using an organic solvent in which the product has high solubility and the enzyme/buffer salts have low solubility. Ethyl acetate is a common choice for this purpose.

  • After 24 hours, terminate the reaction by adding 50 mL of ethyl acetate to the flask.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The organic layer (top) contains the product.

  • Drain the lower aqueous layer.

  • Extract the aqueous layer again with another 25 mL of ethyl acetate to maximize recovery.

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to yield the crude 1-Phenyl-1-propanol oil. For higher purity, vacuum distillation can be performed.[12]

Analytical Method: Chiral HPLC

Causality Note: Enantiomers possess identical physical properties and cannot be separated on standard HPLC columns. A chiral stationary phase (CSP) is required, which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[13] A mobile phase of hexane and isopropanol is commonly effective for polysaccharide-based chiral columns.[6][14]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Degas the mobile phase before use.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small amount of the crude product oil and the racemic standard in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the racemic standard to determine the retention times for both (R)- and (S)-enantiomers.

    • Inject the synthesized product sample.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers and the unreacted propiophenone.

Data Analysis and Expected Results

Calculations for conversion and enantiomeric excess (e.e.) are performed based on the peak areas from the HPLC chromatogram.

  • Conversion (%) = [Area(Product)] / [Area(Product) + Area(Substrate)] * 100

  • Enantiomeric Excess (e.e., %) = [|Area(S) - Area(R)|] / [Area(S) + Area(R)] * 100

Table 1: Expected Reaction Outcome

Parameter Expected Value Notes
Reaction Time 24 hours Reaction should approach completion.
Conversion >95% Dependent on enzyme activity and stability.
(S)-Enantiomer e.e. >99% Highly selective KREDs can achieve excellent optical purity.[7]

| Appearance | Colorless Oil | Purified 1-Phenyl-1-propanol. |

Workflow Visualization

The overall experimental workflow is illustrated in the diagram below.

Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_cofactor Cofactor Regeneration Cycle cluster_workup Work-up & Purification cluster_analysis Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 7.0) prep_reagents Dissolve Glucose, NADP+, GDH, KRED prep_buffer->prep_reagents add_substrate Add Propiophenone (Substrate) prep_reagents->add_substrate incubation Incubate at 30-37°C for 24 hours add_substrate->incubation extraction Extract with Ethyl Acetate incubation->extraction NADPH NADPH NADP NADP+ NADPH->NADP KRED NADP->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH drying Dry with Na2SO4 & Evaporate Solvent extraction->drying hplc Chiral HPLC Analysis drying->hplc data_analysis Calculate Conversion & Enantiomeric Excess hplc->data_analysis

Caption: Workflow for the biocatalytic synthesis of (S)-1-Phenyl-1-propanol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive or inhibited enzyme(s).2. Depletion of glucose or NADP⁺.3. Incorrect pH or temperature.1. Use fresh, properly stored enzymes. Test enzyme activity separately.2. Ensure correct concentrations were used.3. Verify buffer pH and incubator temperature.
Low Enantiomeric Excess (e.e.) 1. Poor enzyme selectivity.2. Presence of a competing, non-selective reductase.3. Racemization of the product.1. Source a different KRED known for high selectivity with this substrate.2. Use a purified enzyme preparation instead of a cell lysate.3. Check if reaction conditions (e.g., extreme pH) could cause racemization.
Poor HPLC Separation 1. Incorrect mobile phase composition.2. Column degradation.3. Flow rate is too high.1. Optimize the Hexane/Isopropanol ratio (e.g., try 95:5 or 85:15).2. Flush the column or try a new one.3. Reduce the flow rate to increase interaction time with the chiral stationary phase.[6]

References

Purification of (S)-(-)-1-Phenyl-1-propanol by distillation or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Purification of (S)-(-)-1-Phenyl-1-propanol by Distillation and Chromatography

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its utility is directly contingent on its enantiomeric purity, as different enantiomers can exhibit varied biological activities, with one often being therapeutic while the other may be inert or even detrimental.[1][2] This guide provides a comprehensive overview and detailed protocols for the purification of this compound, addressing two distinct challenges: removal of general chemical impurities and enhancement of enantiomeric excess. We will explore purification by fractional vacuum distillation for removing impurities with different boiling points and by chiral chromatography for the critical task of separating the (S)-enantiomer from its (R)-counterpart.

Foundational Principles: Distillation vs. Chromatography

The choice of purification technique is dictated by the nature of the impurities. It is crucial to understand that these two methods are not interchangeable as they address fundamentally different separation problems.

  • Fractional Distillation: This is a physical separation technique based on differences in boiling points.[3][4] It is highly effective for removing non-volatile residues, residual solvents, or chemical byproducts with boiling points significantly different from the target compound. However, enantiomers possess identical physical properties, including boiling points, and therefore cannot be separated from each other by distillation .[5] For thermally sensitive compounds like 1-phenyl-1-propanol, which has a high atmospheric boiling point, vacuum distillation is required to lower the boiling temperature and prevent decomposition.[6]

  • Chiral Chromatography: This technique is essential for separating enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[7] The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column and enabling separation.[7] This is the definitive method for enhancing the enantiomeric excess (ee) of the target compound.

Purification via Fractional Vacuum Distillation

This method is the first line of defense for purifying crude this compound from non-chiral impurities post-synthesis.

Causality and Experimental Choices

1-Phenyl-1-propanol has a high boiling point at atmospheric pressure (~219 °C), a temperature at which many organic molecules, including this alcohol, are susceptible to decomposition or dehydration.[6][8][9] Applying a vacuum drastically reduces the pressure, thereby lowering the boiling point to a more manageable and less destructive temperature (e.g., 103 °C at 14 mmHg).[10][11] A fractionating column, such as a Vigreux column, is inserted between the distillation flask and the condenser. This column provides a large surface area with multiple theoretical plates, allowing for repeated vaporization-condensation cycles that significantly improve the separation efficiency between liquids with close boiling points.[12]

Table 1: Physical Properties of 1-Phenyl-1-propanol
PropertyValueSource(s)
Molecular FormulaC₉H₁₂O[10][13]
Molecular Weight136.19 g/mol [11][13]
Boiling Point (atm)217-219 °C[8]
Boiling Point (vac)103 °C @ 14 mmHg[10][11]
Density~0.994 g/mL at 25 °C[8][11]
Experimental Protocol: Fractional Vacuum Distillation

Objective: To remove non-volatile impurities and solvents from crude 1-phenyl-1-propanol.

Apparatus:

  • Round-bottom flask

  • Magnetic stir bar or boiling chips

  • Short-path fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Sample Preparation: Ensure the crude alcohol is dry. If water is present, dry the sample over anhydrous magnesium sulfate, filter, and remove the drying agent.[14]

  • Apparatus Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]

  • Distillation: a. Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full. b. Begin stirring and slowly apply vacuum, reducing the pressure to the target range (e.g., 15-20 mmHg). c. Gradually heat the flask using the heating mantle.

  • Fraction Collection: a. Forerun: Collect the first fraction, which will contain any low-boiling volatile impurities. The distillation temperature will be unstable during this phase. b. Main Fraction: Once the temperature stabilizes at the expected boiling point for your vacuum level (e.g., ~103-105 °C @ 14 mmHg), switch to a clean receiving flask to collect the purified 1-phenyl-1-propanol.[10][11] c. End of Distillation: A sharp drop in temperature or the appearance of high-boiling residues indicates that the product has been distilled. Stop the heating, allow the apparatus to cool, and then slowly release the vacuum before disassembly.

Workflow and Troubleshooting

G cluster_prep Preparation cluster_distill Distillation Process cluster_collect Fraction Collection Dry Dry Crude Sample (e.g., MgSO4) Assemble Assemble Vacuum Distillation Apparatus Dry->Assemble Load Load Sample into Flask Assemble->Load Vacuum Apply Vacuum (15-20 mmHg) Load->Vacuum Heat Gradually Heat Vacuum->Heat Vaporize Vapor Rises Through Fractionating Column Heat->Vaporize Condense Vapor Condenses Vaporize->Condense Forerun Collect Forerun (Low-Boiling Impurities) Condense->Forerun Main Collect Main Fraction (Pure Product) Forerun->Main Residue High-Boiling Residue Remains in Flask

Caption: Workflow for Fractional Vacuum Distillation.

Common issues like unstable boiling ("bumping") can be mitigated by using a stir bar and gradual heating.[14] Poor separation suggests the distillation rate is too fast or the fractionating column is inefficient for the specific impurities present.[14]

Purification via Chiral High-Performance Liquid Chromatography (HPLC)

This method is indispensable for increasing the enantiomeric purity of this compound. It is often performed after an initial cleanup by distillation.

Causality and Experimental Choices

The separation of enantiomers is achieved by exploiting their different spatial arrangements. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral compounds, including aromatic alcohols like 1-phenyl-1-propanol.[15][16] The helical structure of these polymers creates chiral grooves that interact differently with the (S) and (R) enantiomers.

In normal-phase HPLC, a non-polar mobile phase (e.g., n-hexane) is used with a polar modifier (e.g., 2-propanol or ethanol).[15][16] The alcohol modifier is critical; it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing the separation:

  • Lowering Modifier %: Increases retention time and often improves resolution, as the analyte interacts more strongly with the CSP.

  • Increasing Modifier %: Decreases retention time, which is useful if peaks are too broad or the analysis is too long.

Table 2: Example Chiral HPLC and GC Analytical Conditions
ParameterHPLC (Analytical)GC (Analysis for ee)
Column Chiralcel® OD-H (or similar)Rt-βDEXsm (or similar cyclodextrin-based)
Dimensions 250 x 4.6 mm, 5 µm30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas n-Hexane / 2-Propanol (95:5, v/v)Helium
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C (controlled)Temperature program (e.g., 100°C to 180°C)
Detection UV at 210 nm or 254 nmFlame Ionization Detector (FID)
Reference [15][16][17][18][19]
Experimental Protocol: Chiral HPLC

Objective: To separate (S)- and (R)-1-Phenyl-1-propanol to obtain the (S)-enantiomer with high enantiomeric excess.

Procedure:

  • Analytical Method Development: a. Prepare a standard solution of racemic 1-phenyl-1-propanol (~1 mg/mL) in the mobile phase. b. Equilibrate the analytical chiral column (e.g., Chiralcel® OD-H) with the starting mobile phase (e.g., n-Hexane/Isopropanol 90:10).[16] c. Inject the sample and record the chromatogram. d. Optimize the separation by adjusting the isopropanol percentage to achieve a resolution (Rs) of >1.5. A lower flow rate (e.g., 0.5 mL/min) can also improve resolution.[16]

  • Preparative Scale-Up: a. Switch to a preparative column with the same stationary phase but a larger diameter. b. Increase the flow rate proportionally to the column's cross-sectional area. c. Prepare a more concentrated solution of the material to be purified. d. Perform injections and collect the fraction corresponding to the desired (S)-enantiomer. Note: The elution order depends on the specific column and conditions; it must be determined using an authentic standard of one enantiomer or by other analytical means. For some poly(diphenylacetylene) derivative CSPs, the (S)-enantiomer has been observed to elute first.[15]

  • Post-Purification Analysis: a. Combine the collected fractions containing the pure (S)-enantiomer. b. Evaporate the solvent under reduced pressure. c. Crucially, verify the enantiomeric excess (ee) of the purified product using the developed analytical HPLC method or a chiral GC method.

Workflow for Chiral Purification and Analysis

G cluster_hplc Chiral HPLC Purification cluster_analysis Purity Verification Dev Develop Analytical Method (Racemic Standard) ScaleUp Scale-Up to Preparative Column Dev->ScaleUp Inject Inject Distilled Product ScaleUp->Inject Collect Collect (S)-Enantiomer Fraction Inject->Collect Evap Evaporate Solvent Collect->Evap Analyze Analyze via Analytical HPLC/GC Evap->Analyze Calc Calculate Enantiomeric Excess (ee) Analyze->Calc Final Pure this compound (High ee) Calc->Final

Caption: Workflow for Chiral HPLC Purification and ee Analysis.

Determination of Enantiomeric Excess (ee)

The success of a chiral purification is quantified by the enantiomeric excess. After obtaining a chromatogram from an analytical chiral method (HPLC or GC) where the two enantiomers are baseline-resolved, the ee is calculated from the areas of the two peaks.[20][21]

Formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A value of 100% ee indicates an enantiomerically pure sample.[20]

References

Application Note: A Detailed Protocol for the Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. 1-Phenyl-1-propanol, with its chiral center at the carbinol carbon, is a valuable intermediate, and the ability to isolate its individual enantiomers is of significant industrial and academic importance. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts at a different rate than the other, is a powerful technique for obtaining enantiopure compounds.[1][2] Among the various methods for kinetic resolution, enzyme-catalyzed reactions stand out due to their high enantioselectivity, mild reaction conditions, and environmentally benign nature.

This application note provides a comprehensive, field-proven protocol for the kinetic resolution of racemic 1-phenyl-1-propanol. We will employ the highly efficient and commercially available immobilized lipase, Novozym® 435, which is the B-lipase from Candida antarctica (CALB). The protocol will utilize vinyl acetate as an acyl donor, a choice that confers a significant advantage in driving the reaction to completion. A detailed explanation of the reaction mechanism, step-by-step experimental procedures for both the reaction and subsequent product separation, and robust analytical methods for the determination of enantiomeric excess (e.e.) and conversion are presented to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Scientific Principles: The ‘Why’ Behind the Method

The success of this kinetic resolution hinges on the remarkable enantioselectivity of Candida antarctica lipase B. Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments. However, in non-aqueous media, they can catalyze the reverse reaction: esterification or transesterification. The enzyme's active site is inherently chiral, creating a diastereomeric interaction with the enantiomers of the racemic substrate. This results in a lower activation energy for the acylation of one enantiomer over the other.

In this protocol, we employ a transesterification reaction where the lipase selectively acylates one enantiomer of 1-phenyl-1-propanol with vinyl acetate. The generally accepted catalytic mechanism for this reaction is a Ping-Pong Bi-Bi mechanism.[3][4][5][6][7]

The Ping-Pong Bi-Bi Mechanism
  • Acyl-Enzyme Intermediate Formation: The first substrate, the acyl donor (vinyl acetate), binds to the enzyme's active site. The serine residue in the lipase's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the vinyl acetate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the vinyl alcohol and forming a stable acyl-enzyme intermediate.

  • Alcohol Binding and Nucleophilic Attack: The second substrate, one of the enantiomers of 1-phenyl-1-propanol, then enters the active site. This alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

  • Product Release and Enzyme Regeneration: A second tetrahedral intermediate is formed, which then collapses to release the ester product and regenerate the free enzyme, ready for another catalytic cycle.

The use of vinyl acetate as the acyl donor is a critical experimental choice. The transesterification reaction with vinyl acetate is practically irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to the stable and volatile acetaldehyde.[8][9] This prevents the reverse reaction (alcoholysis of the produced ester), thus driving the equilibrium towards product formation and allowing for higher conversions and enantiomeric excesses.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Racemic 1-Phenyl-1-propanol≥98%Sigma-Aldrich, Acros Organics, etc.
Novozym® 435 (immobilized Candida antarctica lipase B)Novozymes (distributed by Sigma-Aldrich)
Vinyl AcetateAnhydrous, ≥99%Sigma-Aldrich, Alfa Aesar, etc.Inhibitor should be removed if present.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific, etc.
n-HexaneHPLC or ACS gradeFisher Scientific, VWR, etc.For chromatography.
2-Propanol (Isopropanol)HPLC gradeFisher Scientific, VWR, etc.For chromatography.
Molecular Sieves3 Å, activatedSigma-AldrichTo ensure anhydrous conditions.
Silica Gel60 Å, 230-400 meshSorbent Technologies, etc.For column chromatography.
Round-bottom flaskVWR, etc.
Magnetic stirrer and stir barsVWR, etc.
Temperature-controlled oil bath or heating mantleVWR, etc.
Filtration apparatusVWR, etc.
Rotary evaporatorHeidolph, Büchi, etc.
Chiral HPLC or GC system with appropriate columnAgilent, Waters, Shimadzu, etc.See analytical methods section.

Experimental Protocol

Part 1: Enzymatic Kinetic Resolution

This protocol is designed for a 10 mmol scale reaction. It can be scaled up or down as needed, with proportional adjustments to all reagents and solvent volumes.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenyl-1-propanol (1.36 g, 10 mmol).

  • Solvent and Acyl Donor Addition: Dissolve the alcohol in 40 mL of anhydrous toluene. To this solution, add vinyl acetate (1.85 mL, 20 mmol, 2 equivalents). The use of an excess of the acyl donor helps to maintain a high reaction rate.

  • Enzyme Addition: Add Novozym® 435 (200 mg, ~20 mg/mmol of substrate) to the reaction mixture.

  • Reaction Conditions: If desired, add activated 3 Å molecular sieves (approximately 1 g) to the flask to ensure strictly anhydrous conditions, which can improve enzyme activity and longevity.[10]

  • Incubation: Seal the flask and place it in a temperature-controlled oil bath set to 40-50 °C.[10][11] Stir the mixture at a moderate speed (e.g., 200-300 rpm).

  • Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 1-2 hours). Each aliquot should be filtered to remove the enzyme and then analyzed by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted alcohol and the ester product. Based on literature, a reaction time of 2.5 to 5 hours is often sufficient to reach this point.[11]

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Isolated Products racemate Racemic 1-Phenyl-1-propanol solvent Anhydrous Toluene reaction Stir at 40-50 °C Monitor by Chiral HPLC/GC racemate->reaction acyl_donor Vinyl Acetate enzyme Novozym® 435 mol_sieves Molecular Sieves (optional) filtration Filter to remove enzyme reaction->filtration evaporation Evaporate solvent filtration->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography alcohol Enantioenriched Alcohol chromatography->alcohol ester Enantioenriched Ester chromatography->ester

Caption: Workflow for the kinetic resolution of 1-phenyl-1-propanol.

Part 2: Work-up and Purification
  • Enzyme Removal: Once the desired conversion (ideally ~50%) is reached, cool the reaction mixture to room temperature. Remove the immobilized enzyme by vacuum filtration. The Novozym® 435 can be washed with fresh toluene, dried under vacuum, and stored for reuse in subsequent reactions.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess vinyl acetate.

  • Purification by Column Chromatography: The resulting crude mixture of the enantioenriched alcohol and ester can be separated by column chromatography on silica gel.

    • Column Packing: Pack a glass column with silica gel using a slurry of n-hexane.

    • Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting with 98:2 n-hexane:ethyl acetate and gradually increasing the polarity). The less polar ester will elute first, followed by the more polar unreacted alcohol.

    • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the pure product fractions.

  • Final Product Isolation: Combine the pure fractions containing the ester and the alcohol separately and remove the solvent under reduced pressure to yield the enantioenriched products.

Analytical Methods for Enantiomeric Excess and Conversion Determination

Accurate determination of the enantiomeric excess (e.e.) and conversion is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable techniques for this purpose.[12]

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method allows for the simultaneous determination of the enantiomers of both the 1-phenyl-1-propanol substrate and the 1-phenyl-1-propyl acetate product.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chiral Column:

    • Chiralcel® OB column or a similar polysaccharide-based chiral stationary phase.[10]

  • Mobile Phase:

    • A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 97:3 (v/v).[10] The exact ratio may need to be optimized for baseline separation on your specific system.

  • Flow Rate:

    • 0.8 mL/min.[10]

  • Column Temperature:

    • 30 °C.[10]

  • Detection Wavelength:

    • 254 nm.[10]

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture (after filtering out the enzyme) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The enantiomeric excess (% e.e.) of the substrate (alcohol) is calculated using the following formula: % e.e. (alcohol) = [ |Area(S-alcohol) - Area(R-alcohol)| / (Area(S-alcohol) + Area(R-alcohol)) ] x 100

    • The enantiomeric excess of the product (ester) is calculated similarly.

    • The conversion (%) is calculated as: % Conversion = [ Area(ester) / (Area(ester) + Area(alcohol)) ] x 100 (Where Area(ester) and Area(alcohol) are the sums of the areas of the respective enantiomer peaks).

Chiral Gas Chromatography (GC) Protocol

Chiral GC is an excellent alternative, particularly for its high resolution.

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID).

  • Chiral Column:

    • A cyclodextrin-based capillary column, such as a CP-Chirasil-DEX CB.[13]

  • Carrier Gas:

    • Hydrogen or Helium.

  • Injector and Detector Temperatures:

    • Injector: 230 °C; Detector: 250 °C.[13]

  • Oven Temperature Program:

    • A typical program might be: hold at 100 °C for 2 minutes, then ramp at 5 °C/min to 150 °C, and hold for 5 minutes. This program should be optimized for the specific column and instrument.

  • Sample Preparation:

    • Dilute a filtered aliquot of the reaction mixture in a suitable solvent like hexane or ethyl acetate to approximately 1 mg/mL.

  • Data Analysis:

    • The % e.e. and conversion are calculated from the integrated peak areas using the same formulas as for HPLC.

Expected Results

The kinetic resolution of racemic 1-phenyl-1-propanol using Novozym® 435 typically shows a preference for the acylation of the (R)-enantiomer. Therefore, at approximately 50% conversion, the expected outcome is:

Compound Expected Enantiomeric Excess (e.e.)
Unreacted 1-Phenyl-1-propanol>95% (S)-enantiomer
1-Phenyl-1-propyl acetate>95% (R)-enantiomer

Under optimized conditions, including the use of toluene as the solvent and a suitable acyl donor, an enantiomeric excess of the (S)-alcohol of 95% can be achieved within a few hours.[10][11]

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Inactive enzymeTest enzyme activity with a standard substrate. Ensure proper storage of the enzyme.
Presence of water in the reaction mediumUse anhydrous solvents and reagents. Add activated molecular sieves.
Inappropriate temperatureOptimize the reaction temperature (typically 40-60 °C for Novozym® 435).
Low enantioselectivity Reaction temperature is too highLower the reaction temperature.
Reaction has proceeded far beyond 50% conversionStop the reaction earlier. Monitor the reaction progress closely.
Incorrect solventScreen different non-polar organic solvents.
Poor separation of enantiomers in analysis Suboptimal HPLC/GC conditionsAdjust the mobile phase composition (HPLC) or temperature program (GC). Ensure the correct chiral column is being used.
Difficulty in separating alcohol and ester by column chromatography Inappropriate eluent systemOptimize the solvent gradient for column chromatography.

Conclusion

This application note provides a robust and detailed protocol for the efficient kinetic resolution of racemic 1-phenyl-1-propanol using the commercially available and highly effective immobilized lipase, Novozym® 435. By understanding the underlying enzymatic mechanism and carefully controlling the reaction parameters, researchers can reliably obtain both enantiomers of 1-phenyl-1-propanol in high enantiomeric purity. The detailed experimental and analytical procedures herein serve as a comprehensive guide for scientists in academic and industrial settings, facilitating the synthesis of valuable chiral building blocks for drug development and other applications.

References

Application Notes & Protocols: (S)-(-)-1-Phenyl-1-propanol as a Premier Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of (S)-(-)-1-Phenyl-1-propanol

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly within pharmaceutical and fine chemical development.[1][2] Chiral building blocks are the foundational elements that enable the construction of complex, stereochemically defined molecules, where biological activity is often exclusive to a single enantiomer.[2] Among these essential synthons, this compound (CAS: 613-87-6) emerges as a particularly versatile and valuable intermediate.[3][4]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative on its strategic application. We will delve into the causality behind its synthetic utility, provide field-proven protocols for its preparation and use, and present comparative data to inform experimental design. The dual functionality of its reactive benzylic hydroxyl group and the inherent chirality at the adjacent carbon makes it a powerful tool for introducing specific stereocenters and building complex molecular architectures.[3]

Section 1: Core Synthetic Strategies & Mechanistic Insights

The utility of this compound stems from both its direct synthesis in high enantiopurity and its subsequent conversion into other valuable chiral molecules.

Enantioselective Synthesis via Asymmetric Alkylation

A cornerstone of modern asymmetric synthesis is the catalytic enantioselective addition of organometallic reagents to prochiral aldehydes. The synthesis of (S)-1-Phenyl-1-propanol via the addition of diethylzinc to benzaldehyde is a classic and highly efficient example of this strategy.

Mechanism & Rationale: This reaction is typically catalyzed by chiral β-amino alcohols, with (1S,2R)-(-)-3-exo-(dimethylamino)isoborneol (DAIB) being a notable example. The catalyst and diethylzinc form a chiral zinc-alkoxide complex. Benzaldehyde coordinates to this complex in a sterically defined manner, exposing one of its enantiotopic faces to preferential attack by an ethyl group from the zinc reagent. This controlled transition state geometry is the origin of the high enantioselectivity, often exceeding 95% enantiomeric excess (ee).[5] A significant phenomenon observed is "chiral amplification," where a catalyst with low enantiopurity can induce the formation of a product with very high enantiopurity, underscoring the efficiency of the catalytic cycle.[5]

Role as a Precursor for Pharmaceutical Intermediates

The true power of a chiral building block lies in its ability to be transformed into more complex, high-value molecules. This compound serves as a key starting material for several active pharmaceutical ingredients (APIs).

Application Example: Synthesis of Atomoxetine Intermediate A prominent application is in the synthesis of intermediates for drugs like Atomoxetine, a norepinephrine reuptake inhibitor used for treating ADHD.[6] The (S)-enantiomer of 3-chloro-1-phenyl-1-propanol is a critical precursor for this API.[6][7] this compound can be converted to this chloro-derivative through stereospecific reactions, transferring its well-defined chirality to the target molecule. This highlights the building block's role in ensuring the final drug product is enantiomerically pure, which is often crucial for maximizing therapeutic efficacy and minimizing side effects.[6]

Logical Framework: The Versatility of this compound

The following diagram illustrates the central role of this compound in asymmetric synthesis.

G start Prochiral Starting Materials (e.g., Benzaldehyde) method Asymmetric Synthesis (e.g., Catalytic Alkylation) start->method Substrate product This compound app1 Pharmaceutical Intermediates (e.g., (S)-3-chloro-1-phenyl-1-propanol) product->app1 Serves as precursor for app2 Chiral Auxiliaries product->app2 Serves as precursor for app3 Fine Chemicals & Fragrance Compounds product->app3 Serves as precursor for method->product Yields

Caption: Versatility of this compound in synthesis.

Section 2: Data Summary & Comparative Analysis

The choice of synthetic method depends on factors like scale, desired purity, cost, and environmental impact. The following table summarizes key performance indicators for different approaches to synthesizing chiral 1-phenyl-1-propanol.

MethodCatalyst / ReagentSubstrateYield (%)ee (%)Key AdvantagesReference
Asymmetric Alkylation (2S)-DAIB / DiethylzincBenzaldehyde9795.4High yield, high ee, well-established[5]
Flow System Alkylation Polymer-Supported EphedrineBenzaldehyde>9597-99Catalyst recyclability, high ee[8]
Biocatalytic Reduction Saccharomyces cerevisiae Reductase3-chloro-1-phenyl-1-propanone100100Green chemistry, exceptional enantioselectivity[7]
Kinetic Resolution Novozym 435 Lipase / Lauric Acid(R,S)-1-phenyl-1-propanol~5095Mild conditions, enzymatic process[9]

Section 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, grounded in authoritative sources, to ensure reproducibility.

Protocol 1: Catalytic Enantioselective Synthesis of (S)-1-Phenyl-1-propanol

This protocol is adapted from a verified Organic Syntheses procedure, demonstrating a robust method for achieving high enantioselectivity.[5]

Workflow Diagram: Asymmetric Alkylation

G prep Preparation (Dry Glassware, Argon) react Reaction (Add Reagents at 0°C) prep->react 1. Setup quench Quenching (Add aq. HCl) react->quench 2. After 2h extract Extraction (Ether) quench->extract 3. Workup purify Purification (Distillation) extract->purify 4. Isolate final Final Product (Colorless Oil) purify->final 5. Analyze

Caption: Workflow for catalytic enantioselective alkylation.

Materials & Reagents:

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • (1S,2R)-(-)-3-exo-(Dimethylamino)isoborneol (DAIB)

  • Anhydrous Toluene

  • 2 M Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Argon gas (99.998%)

Procedure:

  • System Preparation: Under an argon atmosphere, add DAIB (8 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar. Add anhydrous toluene.

  • Catalyst Formation: Cool the solution to 0°C in an ice bath. Add diethylzinc solution dropwise via syringe. Stir the mixture for 20 minutes at 0°C.

  • Substrate Addition: Add freshly distilled benzaldehyde dropwise to the catalyst solution at 0°C.

  • Reaction: Stir the reaction mixture vigorously at 0°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding 2 M aqueous hydrochloric acid solution at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with ether.[5]

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[5] Filter and concentrate the solvent under reduced pressure. Purify the crude residue by Kugelrohr distillation (150-155°C at 20 mmHg) to yield (S)-1-phenyl-1-propanol as a colorless oil.[5]

  • Analysis: Determine the chemical yield by weight. Confirm the enantiomeric excess via chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Synthesis of (S)-3-chloro-1-phenyl-1-propanol

This protocol illustrates a green chemistry approach using a microbial reductase for the asymmetric reduction of a prochiral ketone, a method that can be adapted for synthesizing related chiral alcohols.[7]

Reaction Scheme: Bioreduction

G sub 3-chloro-1-phenyl-1-propanone (Prochiral Ketone) prod (S)-3-chloro-1-phenyl-1-propanol (Chiral Alcohol) sub->prod Asymmetric Reduction enzyme Yeast Reductase (YOL151W) + NADPH (Cofactor) enzyme->sub Catalyzes

Caption: Biocatalytic reduction of a prochiral ketone.

Materials & Reagents:

  • 3-chloro-1-phenyl-1-propanone

  • Recombinant Saccharomyces cerevisiae expressing reductase YOL151W

  • NADPH regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the recombinant yeast cells in a phosphate buffer (pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel (e.g., 40°C), combine the cell suspension, the NADPH regeneration system components, and the 3-chloro-1-phenyl-1-propanone substrate (e.g., 30 mM).[7]

  • pH Control: Maintain the pH of the reaction mixture between 7.0 and 7.5 by the occasional addition of a dilute NaOH solution.[7]

  • Reaction: Gently agitate the mixture. The reaction is typically complete when the substrate is fully consumed, as monitored by HPLC or GC.

  • Work-up: Centrifuge the reaction mixture to pellet the cells. Decant the supernatant and extract it multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Purify the product by column chromatography if necessary. Determine the chemical yield and confirm the enantiomeric excess (>99%) by chiral HPLC analysis.[7]

Section 4: Conclusion & Future Outlook

This compound stands as a testament to the power of asymmetric synthesis. Its efficient preparation and strategic deployment as a chiral precursor are integral to the development of complex, enantiomerically pure molecules.[2][3] Both chemocatalytic methods, such as asymmetric alkylation, and biocatalytic approaches offer powerful and complementary routes to this and related chiral alcohols.[5][7] As synthetic methodologies continue to advance, the utility of robust and versatile building blocks like this compound will undoubtedly expand, enabling the creation of next-generation pharmaceuticals and advanced materials.

References

Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Analysis of (S)-(-)-1-Phenyl-1-propanol by Chiral High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of this compound. As a critical chiral building block in the synthesis of pharmaceuticals and fine chemicals, ensuring its enantiomeric purity is paramount. This guide provides a comprehensive protocol, from the foundational principles of chiral recognition to method validation and system suitability, designed for researchers, scientists, and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline resolution of the enantiomers.

Introduction: The Imperative of Chiral Purity

This compound is a valuable chiral intermediate whose stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-(+)-enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or even adverse toxicological effects. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[1]

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for resolving enantiomers.[2][3] This document details a specific, optimized method for 1-phenyl-1-propanol, providing not just the procedural steps but also the scientific rationale behind the methodological choices.

The Science of Separation: Methodological Rationale

The successful separation of enantiomers is predicated on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. The differing stability of these complexes results in differential retention times.

2.1. The Principle of Chiral Recognition

The mechanism of separation on a CSP is often explained by the "three-point interaction model."[3] For effective chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral selector. Its mirror image will not be able to establish this same multi-point fit, leading to a less stable complex and, therefore, a shorter retention time.[3] Polysaccharide-based CSPs, with their complex helical structures, provide a rich environment of stereospecific interaction sites.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers CSP {Chiral Selector|Interaction Sites: • π-acceptor • H-bond donor • Steric pocket } S_Enantiomer (S)-Enantiomer Functional Groups: • Phenyl (π-donor) • Hydroxyl (H-bond acceptor) • Ethyl Group S_Enantiomer->CSP 3-Point Interaction (Strong Fit, More Retained) R_Enantiomer (R)-Enantiomer Functional Groups: • Phenyl (π-donor) • Hydroxyl (H-bond acceptor) • Ethyl Group R_Enantiomer->CSP <3-Point Interaction (Weak Fit, Less Retained)

Caption: The "three-point interaction" model for chiral recognition.

2.2. Mode and Phase Selection
  • Chromatographic Mode: Normal Phase: For aromatic alcohols like 1-phenyl-1-propanol, normal phase chromatography typically provides superior selectivity compared to reversed-phase.[2][4] The use of non-polar mobile phases enhances the specific hydrogen bonding and π-π interactions necessary for chiral recognition on polysaccharide CSPs.

  • Chiral Stationary Phase (CSP): Polysaccharide-Based: Polysaccharide derivatives, particularly cellulose or amylose carbamates coated or immobilized on a silica support, are exceptionally versatile and effective for separating a wide array of chiral compounds, including alcohols.[5][6] A column such as a Chiralcel® OD-H or a modern equivalent with immobilized cellulose tris(3,5-dimethylphenylcarbamate) is recommended. Immobilized phases offer the advantage of greater solvent compatibility and robustness.[7]

  • Mobile Phase Composition: The mobile phase consists of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[6]

    • n-Hexane: The primary, non-polar component that ensures the analyte interacts with the polar CSP.

    • Alcohol Modifier (Isopropanol): This component is critical. It competes with the analyte for polar interaction sites on the CSP. The concentration of the alcohol directly controls the retention factor and enantioselectivity. A lower percentage of modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[6]

  • Detector: A UV detector is ideal. The phenyl group in 1-phenyl-1-propanol is a strong chromophore, providing excellent sensitivity at wavelengths of 210 nm or 254 nm.[6]

Experimental Protocol

This protocol is a self-validating system, incorporating rigorous system suitability tests to ensure the integrity of every analytical run.

3.1. Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents: HPLC-grade n-hexane, HPLC-grade isopropanol (IPA), this compound reference standard (>98% purity, >99% enantiomeric excess), and racemic (±)-1-Phenyl-1-propanol.

3.2. Chromatographic Conditions
ParameterRecommended Condition
Column Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
3.3. Preparation of Solutions
  • Mobile Phase: Carefully measure 900 mL of n-hexane and 100 mL of isopropanol. Mix thoroughly and degas using sonication or vacuum filtration.

  • Racemic Standard Solution (for SST): Accurately weigh approximately 25 mg of racemic (±)-1-Phenyl-1-propanol and dissolve in 25 mL of mobile phase to obtain a concentration of ~1.0 mg/mL.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration (~1.0 mg/mL) using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.[6]

3.4. Analytical Workflow

A 1. Solution Preparation (Mobile Phase, Standard, Sample) B 2. HPLC System Equilibration (Stable Baseline with Mobile Phase) A->B C 3. System Suitability Test (SST) (Inject Racemic Standard, n=5) B->C D Check SST Criteria (Resolution, Tailing, RSD%) C->D G Pass D->G Criteria Met H Fail D->H Criteria Not Met E 4. Sample Analysis (Inject Blank, then Samples) F 5. Data Processing & Calculation (Peak Integration, % Enantiomeric Excess) E->F G->E H->B Troubleshoot & Re-equilibrate

References

Application Note: High-Resolution Gas Chromatographic Separation of 1-Phenyl-1-propanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

1-Phenyl-1-propanol is a chiral alcohol that serves as a critical building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with many chiral compounds, its enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, the ability to accurately separate, identify, and quantify the individual (R)- and (S)-enantiomers is paramount for drug development, quality control, and ensuring stereochemical purity.[3]

Gas chromatography (GC), particularly when employing a chiral stationary phase (CSP), offers a powerful, high-resolution analytical technique for the separation of volatile and semi-volatile enantiomers.[4][5] This application note provides a comprehensive guide to developing a robust GC method for the baseline separation of 1-Phenyl-1-propanol enantiomers, focusing on the rationale behind column selection, sample derivatization, and optimization of chromatographic parameters.

The Principle of Chiral Recognition in Gas Chromatography

The separation of enantiomers by GC is achieved by exploiting their differential interactions with a chiral stationary phase.[6] While enantiomers possess identical physical properties in an achiral environment, they form transient diastereomeric complexes with the CSP, which have different energies of formation and stability. This difference in interaction strength leads to different retention times, enabling their separation.[2]

For the separation of chiral alcohols like 1-Phenyl-1-propanol, cyclodextrin-based CSPs are the most effective and widely used.[3][7] Cyclodextrins are cyclic oligosaccharides that form a torus, or donut-shaped, structure with a hydrophobic inner cavity and a hydrophilic exterior.[4][8] Chiral recognition occurs through two primary mechanisms:

  • Inclusion Complexation: The analyte, or a portion of it (like the phenyl group of 1-Phenyl-1-propanol), fits into the hydrophobic cavity of the cyclodextrin. The quality of this fit is stereoselective and is a major factor in chiral discrimination.[4][5]

  • Surface Interactions: Hydrogen bonding, dipole-dipole, and van der Waals forces occur between the analyte's functional groups (e.g., the hydroxyl group) and the derivatized hydroxyl groups on the rim of the cyclodextrin molecule.[5]

The combination of these interactions results in one enantiomer being retained more strongly by the CSP, leading to its later elution from the column. Derivatized cyclodextrins, such as permethylated or acetylated forms, are necessary to impart enantioselectivity in a GC setting.[4][8] Beta-cyclodextrins (β-CDs), composed of seven glucose units, are particularly well-suited for separating aromatic compounds like 1-Phenyl-1-propanol due to their cavity size and geometry.[4][9]

cluster_Analyte Racemic 1-Phenyl-1-propanol cluster_Interaction Diastereomeric Complexes R_Enantiomer R-Enantiomer CSP Chiral Stationary Phase (β-Cyclodextrin Derivative) R_Enantiomer->CSP Stronger Interaction S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction R_Complex [R-Enantiomer]-[CSP] (More Stable Complex) CSP->R_Complex S_Complex [S-Enantiomer]-[CSP] (Less Stable Complex) CSP->S_Complex Separation Separated Peaks in Chromatogram R_Complex->Separation Longer Retention Time S_Complex->Separation Shorter Retention Time

Caption: Principle of chiral separation on a cyclodextrin CSP.

Method Development and Protocol

Part A: The Imperative of Derivatization

Direct analysis of polar compounds like alcohols by GC can lead to poor chromatographic performance, including peak tailing and reduced column lifetime.[10] This is due to the interaction of the polar hydroxyl (-OH) group with active sites in the GC system. To mitigate these issues, derivatization is a critical pre-analytical step.[11][12]

Silylation is the recommended derivatization technique, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10][12] This process significantly increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.[11] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent for this purpose.[10]

Protocol 1: Silylation of 1-Phenyl-1-propanol using BSTFA

  • Sample Preparation: Prepare a stock solution of racemic 1-Phenyl-1-propanol in a dry, aprotic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • Aliquot Transfer: Pipette 100 µL of the sample solution into a 2 mL autosampler vial. If the sample is in a protic solvent, it must first be evaporated to dryness under a gentle stream of nitrogen.[11]

  • Reagent Addition: Add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst, to the vial.[11] Anhydrous pyridine (50 µL) can also be used as a solvent and catalyst.[11]

  • Reaction: Tightly cap the vial and vortex the mixture for 30 seconds.[11]

  • Incubation: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[10]

  • Cooling: Remove the vial and allow it to cool to room temperature. The sample is now ready for GC injection. For best results, analyze derivatized samples within 24 hours as TMS derivatives can be sensitive to moisture.[11]

Part B: Gas Chromatography Conditions

The selection of the GC column and the optimization of instrumental parameters are crucial for achieving baseline separation of the derivatized enantiomers.

Column Selection: A cyclodextrin-based chiral stationary phase is required. Based on the structure of 1-Phenyl-1-propanol, a column with a beta-cyclodextrin derivative is highly recommended.[3][9]

  • Recommended Column: A β-DEX™ or equivalent column (e.g., permethylated β-cyclodextrin phase) is an excellent starting point. These columns are known for their ability to distinguish between enantiomers of a large number of analytes.[8]

    • Typical Dimensions: 30 m length x 0.25 mm I.D., 0.25 µm film thickness.

GC Parameters: The following table provides a validated starting point for the GC method. These parameters may require optimization depending on the specific instrument and column used.

Parameter Recommended Condition Rationale / Expert Commentary
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is a robust, universal detector for organic compounds, offering high sensitivity and a wide linear range.
Chiral Column β-DEX™ 325 (or equivalent) 30 m x 0.25 mm, 0.25 µmThis phase provides the necessary enantioselectivity for aromatic alcohols. The specified dimensions offer a good balance between resolution and analysis time.[3]
Injector Split/Splitless, operated in Split mode (e.g., 50:1)Split injection prevents column overloading and ensures sharp peaks for concentrated samples.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the TMS-derivatized analyte without causing thermal degradation.[3]
Carrier Gas Helium or HydrogenHelium is a common and safe choice. Hydrogen can provide faster analysis and higher efficiency but requires appropriate safety measures.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)This flow rate is optimal for a 0.25 mm I.D. column, providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), then ramp at 2-5°C/min to 180°CA slow temperature ramp is critical for resolving enantiomers. It enhances the differential partitioning between the analytes and the CSP, increasing the separation factor (alpha). Isothermal analysis (e.g., 110°C) may also be effective.[8]
Detector Temp. 280 - 300 °CMust be higher than the final oven temperature to prevent condensation of the analytes as they elute from the column.
Injection Volume 1 µLA standard volume for capillary GC.

Protocol 2: GC Analysis of Derivatized Enantiomers

  • Instrument Setup: Set up the GC system according to the parameters listed in the table above.

  • Equilibration: Allow the column to equilibrate at the initial oven temperature until the baseline is stable.

  • Injection: Using an autosampler for best reproducibility, inject 1 µL of the cooled, derivatized sample from Protocol 1.

  • Data Acquisition: Start the GC run and data acquisition. The expected result is a chromatogram showing two well-resolved peaks corresponding to the (R)- and (S)-trimethylsilyl-1-phenyl-1-propanol enantiomers.

  • Peak Identification: If authentic standards for the individual enantiomers are available, inject them separately to confirm the elution order.

start Start: Racemic 1-Phenyl-1-propanol Sample prep Sample Preparation (1 mg/mL in aprotic solvent) start->prep deriv Derivatization Protocol 1: Add BSTFA, Heat (60-70°C) prep->deriv inject GC Injection (1 µL, Split Mode) deriv->inject gc_run GC Analysis Protocol 2: β-DEX Column, Temp Program inject->gc_run detect FID Detection gc_run->detect data Data Acquisition: Chromatogram Generation detect->data analysis Data Analysis: Peak Integration, Quantitation data->analysis end End: Enantiomeric Purity Report analysis->end

Caption: Experimental workflow for GC enantioseparation.

Conclusion

The successful chiral separation of 1-Phenyl-1-propanol by gas chromatography is reliably achieved through a combination of silylation and the use of a cyclodextrin-based chiral stationary phase. Derivatization with BSTFA is a critical step to ensure analyte volatility and optimal peak shape. A β-DEX™ column provides the necessary enantioselectivity, and a carefully controlled oven temperature program is key to maximizing resolution. The protocols and conditions outlined in this application note provide a robust and validated framework for researchers, scientists, and drug development professionals to accurately determine the enantiomeric purity of 1-Phenyl-1-propanol.

References

Troubleshooting & Optimization

Improving the yield of (S)-(-)-1-Phenyl-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential chiral intermediate in the pharmaceutical industry, (S)-(-)-1-Phenyl-1-propanol serves as a critical building block for synthesizing various active pharmaceutical ingredients. Achieving high chemical yield and enantiomeric purity is paramount for the efficiency and economic viability of drug development processes. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this vital compound. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to address the common challenges encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the principal synthetic routes to obtain this compound?

A1: There are three primary methodologies for synthesizing this compound:

  • Asymmetric Reduction of Propiophenone: This is one of the most common and effective methods. It involves the reduction of the prochiral ketone, propiophenone, using a chiral catalyst and a hydrogen source. Catalysts often include ruthenium, rhodium, or iridium complexes with chiral ligands.[1][2]

  • Chiral Grignard-type Reactions: This approach involves the enantioselective addition of an ethyl group to benzaldehyde. For instance, the reaction of diethylzinc with benzaldehyde in the presence of a chiral catalyst like (2S)-DAIB can produce the target alcohol with high yield and enantioselectivity.[3]

  • Biocatalysis: Enzymatic or whole-cell biocatalyst methods are gaining traction due to their high selectivity and mild reaction conditions.[4] Organisms like Saccharomyces cerevisiae or isolated enzymes such as alcohol dehydrogenases (ADHs) can asymmetrically reduce a ketone precursor to the desired (S)-alcohol.[5][6][7]

Q2: Which experimental factors are most critical for achieving high enantiomeric excess (ee)?

A2: Achieving high enantiomeric excess (ee) is crucial. The most critical factors are:

  • Choice of Chiral Catalyst/Ligand: The structure of the chiral ligand in metal-catalyzed reductions or the specific enzyme in biocatalysis is the primary determinant of enantioselectivity.[1][8]

  • Reaction Temperature: Lower reaction temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2][9] However, this can also decrease the reaction rate, requiring a balance.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, its stereoselectivity.[8]

  • Pressure (for Hydrogenation): In asymmetric hydrogenation, hydrogen pressure can affect both the reaction rate and, in some cases, the enantioselectivity.[9][10]

Q3: How can I accurately determine the yield and enantiomeric excess (ee)?

A3: Accurate determination of yield and ee is fundamental.

  • Chemical Yield: Calculated after purification by dividing the actual mass of the isolated product by the theoretical mass. Losses can occur during transfers, workup, and purification steps, so meticulous technique is essential.[11]

  • Enantiomeric Excess (ee): Determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[3] A standard racemic sample of 1-phenyl-1-propanol should be run first to establish the retention times for both the (S) and (R) enantiomers. The ee is then calculated from the peak areas of the two enantiomers in the sample.

Section 2: Synthesis Routes and Optimization

The selection of a synthetic route depends on available resources, scale, and desired purity. Below is a comparison of common methods.

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Propiophenone Propiophenone Asymmetric_Reduction Asymmetric Hydrogenation (e.g., Ru/Rh catalyst) Propiophenone->Asymmetric_Reduction Biocatalysis Biocatalytic Reduction (e.g., ADH, Yeast) Propiophenone->Biocatalysis Benzaldehyde Benzaldehyde Grignard Enantioselective Alkylation (e.g., Diethylzinc + Chiral Ligand) Benzaldehyde->Grignard Product This compound Asymmetric_Reduction->Product Biocatalysis->Product Grignard->Product

Caption: Primary synthetic pathways to this compound.

Table 1: Comparison of Key Synthetic Methodologies

FeatureAsymmetric HydrogenationBiocatalysisEnantioselective Alkylation
Precursor PropiophenonePropiophenone / PrecursorsBenzaldehyde
Typical Yield High (often >95%)[9][10]Moderate to High (can be >85%)[12]High (>95%)[3]
Typical ee Very High (often >90-99%)[1][10]Excellent (often >99%)[7][12]Very High (>95%)[3]
Pros Well-established, high throughput, excellent selectivity.[8]"Green" chemistry, extremely high selectivity, mild conditions.[4]High yields, avoids handling gaseous H₂.
Cons Requires pressure equipment, expensive metal catalysts.[8]Can require specific pH/temp control, cofactor regeneration systems.[5][13]Organometallic reagents are sensitive to air and moisture.[14]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems encountered during synthesis.

Start Low Chemical Yield Observed Check_Reaction Was the reaction monitored to completion (TLC/GC)? Start->Check_Reaction Check_Workup Review Workup & Purification: - Emulsion formation? - Inefficient extraction? - Product volatility? Check_Reaction->Check_Workup Yes Incomplete Diagnosis: Incomplete Reaction Solution: Extend reaction time, increase catalyst loading, or re-evaluate temperature. Check_Reaction->Incomplete No Check_Reagents Review Reagent Quality: - Anhydrous solvents/reagents used? - Grignard reagent titrated? - Catalyst purity verified? Check_Workup->Check_Reagents No Losses Diagnosis: Physical Losses Solution: Use proper separatory funnel technique, thoroughly back-extract, use care during solvent removal. Check_Workup->Losses Yes Side_Reactions Diagnosis: Side Reactions Solution: Lower temperature, control addition rate of reagents, check for atmospheric leaks. Check_Reagents->Side_Reactions Yes Impure_Reagents Diagnosis: Reagent Contamination Solution: Purify solvents/reagents, flame-dry glassware, maintain inert atmosphere. Check_Reagents->Impure_Reagents No

Caption: Troubleshooting workflow for diagnosing low chemical yield.

Problem 1: Low Chemical Yield

Q: My final isolated product mass is significantly lower than the theoretical calculation. What are the common causes and solutions?

A: Low yield is a frequent issue stemming from several areas.[11]

  • Cause 1: Incomplete Reaction

    • Diagnosis: Monitoring the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) shows a significant amount of starting material (e.g., propiophenone) remaining even after the recommended reaction time.

    • Solution:

      • Extend Reaction Time: Continue the reaction, monitoring every 1-2 hours until the starting material is consumed.

      • Optimize Temperature: While lower temperatures can improve selectivity, they also slow the reaction rate. A modest increase in temperature may be necessary to drive the reaction to completion.[9]

      • Increase Catalyst Loading: If using a catalyst, it may be deactivated or present in insufficient quantity. Consider a modest increase in the catalyst mole percentage.

  • Cause 2: Side Reactions (Especially in Grignard-type Syntheses)

    • Diagnosis: The presence of significant byproducts, such as biphenyl in Grignard reactions.[14][15] This is often favored by higher temperatures or high concentrations of the halide.[14]

    • Solution:

      • Maintain Low Temperature: Keep the reaction at the recommended temperature (e.g., 0°C or below) to minimize side reactions.

      • Slow Reagent Addition: Add reagents like Grignard reagents or alkylating agents dropwise to maintain a low instantaneous concentration and control exotherms.[11]

      • Ensure Inert Atmosphere: Use flame-dried glassware and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent the Grignard reagent from being quenched by atmospheric moisture or oxygen.[3][14]

  • Cause 3: Losses During Workup and Purification

    • Diagnosis: The crude yield before purification is reasonable, but the final yield is low. This points to losses during extraction, washing, or purification.

    • Solution:

      • Extraction: Ensure the correct pH during aqueous workup to keep the alcohol product in the organic layer. Back-extract the aqueous layer multiple times with the organic solvent to recover all the product.[3][11]

      • Drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate) and ensure all the product is rinsed from it during filtration.[3][11]

      • Purification: If using distillation, be aware of the product's boiling point (approx. 99-101°C at 14 mmHg). Kugelrohr distillation is effective for small scales to minimize losses.[3] If using column chromatography, select a solvent system that provides good separation from impurities without excessive band broadening.

Problem 2: Low Enantiomeric Excess (ee)

Q: My chiral HPLC analysis shows a poor ratio of the desired (S)-enantiomer to the (R)-enantiomer. How can I improve the enantioselectivity?

A: Low ee indicates a problem with the stereochemical control of the reaction.

  • Cause 1: Suboptimal Reaction Temperature

    • Diagnosis: The reaction was run at a higher temperature than specified in the literature protocol.

    • Solution: Lowering the reaction temperature generally increases enantioselectivity.[9] For example, in the enantioselective addition of diethylzinc to benzaldehyde, cooling the reaction to 0°C is critical.[3] For asymmetric hydrogenations, temperatures may need to be controlled at 60°C or lower to achieve high ee.[9][10]

  • Cause 2: Ineffective or Degraded Chiral Catalyst/Ligand

    • Diagnosis: The catalyst or ligand may be old, improperly stored, or of insufficient purity. Biocatalysts may have low activity.

    • Solution:

      • Use High-Purity Catalysts: Source catalysts and ligands from reputable suppliers.

      • Proper Storage: Store chiral ligands and catalysts under an inert atmosphere and at the recommended temperature to prevent degradation.

      • Biocatalyst Activity: If using a biocatalyst, ensure the cells are viable or the enzyme has high activity. Check buffer pH and cofactor regeneration systems, as these are critical for enzymatic reactions.[5][7]

  • Cause 3: Issues with Chiral HPLC Analysis

    • Diagnosis: Peaks are broad, overlapping, or the baseline is noisy, leading to inaccurate integration.

    • Solution: Optimize the HPLC method.

Table 2: Common Chiral HPLC Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Separation Incorrect mobile phase composition.Systematically vary the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane).[16]
Broad Peaks Sample solvent is stronger than the mobile phase; column degradation.Dissolve the sample in the mobile phase.[16] If the problem persists, the column may be damaged.[17]
Peak Tailing Presence of trace acidic or basic impurities; interactions with the stationary phase.Add a small amount of an additive to the mobile phase, such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic ones.[16]

Section 4: Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of β-chloro-propiophenone (Model System)

This protocol is adapted from a procedure for a related substrate and illustrates the key steps for asymmetric hydrogenation.[9][10]

  • Reactor Setup: To a pressure reactor, add the supported iron-based chiral catalyst (e.g., Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, ~15 mg).

  • Reagent Addition: Add a solution of the propiophenone substrate (0.5 g) dissolved in isopropanol (20 mL). Add a specific concentration of a base like KOH (e.g., to a final concentration of 1.63×10⁻² mol/L).[9]

  • Inerting: Seal the reactor and purge the atmosphere by pressurizing with nitrogen (3x) followed by hydrogen (3x).

  • Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 1.2 MPa) and heat to the target temperature (e.g., 60°C).[9][10] Maintain stirring for the required duration (e.g., 1.5 hours).

  • Workup: After cooling and venting, filter the catalyst. Remove the solvent under reduced pressure. The crude product can then be analyzed and purified.

Protocol 2: Chiral HPLC Analysis

This is a general guideline for analyzing the enantiomeric excess.

  • Column: Use a suitable chiral stationary phase column, such as a CHIRALCEL OD column.[3]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and an alcohol modifier like isopropanol (e.g., 96:4 Hexane:Isopropanol).[3]

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and a racemic standard separately. Identify the retention times for the (R) and (S) enantiomers from the standard.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

References

Enhancing the enantiomeric excess (ee) of (S)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing the Enantiomeric Excess (ee) of (S)-1-Phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis and purification of enantiomerically enriched (S)-1-phenyl-1-propanol. This valuable chiral intermediate is a critical building block in the pharmaceutical industry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to provide solutions to specific problems you may encounter during the synthesis and purification of (S)-1-phenyl-1-propanol.

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

Question: My kinetic resolution of racemic 1-phenyl-1-propanol using a lipase catalyst is resulting in low ee for the desired (S)-alcohol. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess is a frequent challenge in enzymatic kinetic resolutions.[1] Several factors can contribute to this outcome. A systematic approach to troubleshooting is recommended.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Enzyme Choice: The choice of lipase is critical for achieving high enantioselectivity.[2]

    • Recommendation: Screen a panel of commercially available lipases. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is known to exhibit high enantioselectivity for the resolution of (R,S)-1-phenyl-1-propanol.[2][3] Other lipases to consider include those from Pseudomonas cepacia and Pseudomonas fluorescens.[2]

  • Incorrect Acyl Donor: The structure of the acyl donor significantly influences the reaction rate and enantioselectivity.

    • Recommendation: Vinyl acetate is a commonly used and effective acyl donor.[4] However, for 1-phenyl-1-propanol, long-chain fatty acids like lauric acid (12C) have been shown to provide excellent results.[2][3] Experiment with different acyl donors to find the optimal one for your system.

  • Inappropriate Solvent: The solvent can impact enzyme activity and conformation, thereby affecting enantioselectivity.[2]

    • Recommendation: Non-polar aprotic solvents like toluene, hexane, or heptane are generally preferred for lipase-catalyzed resolutions.[2] Toluene has been identified as a particularly effective solvent for the kinetic resolution of 1-phenyl-1-propanol.[2][3] Polar solvents should generally be avoided as they can strip essential water from the enzyme, leading to deactivation.

  • Suboptimal Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity.

    • Recommendation: While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity.[2] For the resolution of 1-phenyl-1-propanol with Novozym 435, an optimal temperature of around 50°C has been reported to yield high ee for the (S)-enantiomer.[2][3] It is advisable to screen a range of temperatures (e.g., 30-60°C) to find the sweet spot for your specific setup.

  • Presence of Water: While a small amount of water is essential for lipase activity, excess water can lead to hydrolysis of the ester product, reducing the overall efficiency and ee.

    • Recommendation: Add molecular sieves to the reaction mixture to remove water produced during esterification.[2][3] The amount of molecular sieves may need to be optimized.

Workflow for Optimizing Enzymatic Kinetic Resolution

G cluster_start Start: Racemic 1-Phenyl-1-propanol cluster_reaction Kinetic Resolution cluster_separation Separation cluster_products Products start Racemic (R,S)-1-Phenyl-1-propanol reaction Lipase-catalyzed Acylation start->reaction + Acyl Donor + Lipase + Solvent separation Chromatographic Separation reaction->separation Reaction Mixture s_alcohol (S)-1-Phenyl-1-propanol (Unreacted) separation->s_alcohol r_ester (R)-Ester (Product) separation->r_ester

Caption: Workflow for enzymatic kinetic resolution.

Issue 2: Poor Resolution in Chiral HPLC Analysis

Question: I am struggling to resolve the enantiomers of 1-phenyl-1-propanol using chiral HPLC. What steps can I take to improve the separation?

Answer: Achieving good resolution in chiral HPLC often requires methodical optimization of several parameters.[5]

Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is paramount for successful chiral separation.

    • Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are often effective for separating chiral alcohols like 1-phenyl-1-propanol.[5][6] If you are not achieving separation, consider screening different types of polysaccharide-based or other CSPs.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, particularly the ratio of the non-polar solvent to the alcohol modifier, is a critical factor.

    • Recommendation: For normal-phase chromatography, a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is common.[2][6] Start with a standard composition like n-hexane/isopropanol (90:10, v/v) and systematically vary the percentage of the alcohol modifier.[5] A lower percentage of the modifier generally increases retention and can improve resolution.[5]

  • Incorrect Flow Rate: The flow rate can influence the interaction time between the analyte and the CSP.

    • Recommendation: If you observe partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[5] This can enhance the interaction and improve resolution.

  • Temperature Fluctuations: Temperature can affect enantioselectivity.

    • Recommendation: Use a column oven to maintain a consistent temperature.[5] Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.

Data Presentation: Example HPLC Conditions for 1-Phenyl-1-propanol Enantiomers

ParameterCondition 1Condition 2
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (97:3, v/v)n-Hexane/Ethanol (95:5, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 30°C25°C
Detection UV at 254 nmUV at 210 nm

Note: These are starting points for method development and may require further optimization.

Frequently Asked Questions (FAQs)

This section addresses broader, yet crucial, questions regarding the synthesis and analysis of (S)-1-phenyl-1-propanol.

Q1: What are the main strategies for obtaining enantiomerically pure (S)-1-phenyl-1-propanol?

A1: The two primary strategies are asymmetric synthesis and resolution of a racemic mixture .

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from a prochiral starting material using a chiral catalyst or reagent.[7] For 1-phenyl-1-propanol, this can be achieved through the asymmetric reduction of propiophenone using a chiral reducing agent or a catalyst like a chiral oxazaborolidine.[8][9] Another approach is the asymmetric alkylation of benzaldehyde with diethylzinc in the presence of a chiral ligand.[7]

  • Resolution of a Racemic Mixture: This involves separating the enantiomers of a pre-existing racemic mixture. The most common method is kinetic resolution , where one enantiomer reacts faster than the other in the presence of a chiral catalyst, typically an enzyme.[10] This leaves the unreacted starting material enriched in the slower-reacting enantiomer. For 1-phenyl-1-propanol, enzymatic kinetic resolution using lipases is a well-established and effective method.[2][3]

Logical Relationship of Synthesis and Resolution Strategies

G cluster_goal Goal cluster_strategies Strategies cluster_methods_asymmetric Asymmetric Synthesis Methods cluster_methods_resolution Resolution Methods goal (S)-1-Phenyl-1-propanol (High ee) asymmetric_synthesis Asymmetric Synthesis goal->asymmetric_synthesis resolution Resolution of Racemate goal->resolution asymmetric_reduction Asymmetric Reduction of Propiophenone asymmetric_synthesis->asymmetric_reduction asymmetric_alkylation Asymmetric Alkylation of Benzaldehyde asymmetric_synthesis->asymmetric_alkylation kinetic_resolution Kinetic Resolution (Enzymatic or Chemical) resolution->kinetic_resolution chiral_chromatography Preparative Chiral Chromatography resolution->chiral_chromatography

Caption: Strategies for obtaining enantiopure (S)-1-phenyl-1-propanol.

Q2: What is dynamic kinetic resolution (DKR), and how can it be applied to the synthesis of (S)-1-phenyl-1-propanol?

A2: Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[11] This allows for a theoretical maximum yield of 100% for a single enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[11][12]

For the synthesis of (S)-1-phenyl-1-propanol, a DKR process would involve:

  • Enzymatic Acylation: A lipase (e.g., CALB) selectively acylates the (R)-enantiomer of 1-phenyl-1-propanol.

  • In-situ Racemization: A racemization catalyst (e.g., a ruthenium complex or a zeolite) continuously converts the remaining (S)-1-phenyl-1-propanol back into the racemic mixture.[11][13]

This process continuously depletes the (R)-enantiomer while regenerating it from the (S)-enantiomer, ultimately converting the entire racemic starting material into the (R)-ester. Subsequent hydrolysis of the (R)-ester would then yield the (R)-alcohol. To obtain the (S)-alcohol via DKR, a complementary enzymatic system that selectively acylates the (S)-enantiomer would be required.

Q3: Besides lipases, are there other enzymes that can be used for the asymmetric synthesis of (S)-1-phenyl-1-propanol?

A3: Yes, other classes of enzymes, particularly oxidoreductases (also known as reductases or dehydrogenases), are highly effective for the asymmetric reduction of the corresponding ketone, propiophenone, to yield (S)-1-phenyl-1-propanol.[14]

  • Yeast Reductases: Whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) contain reductases that can reduce propiophenone to the (S)-alcohol with high enantioselectivity.[14]

  • Recombinant Reductases: Overexpressing specific reductase enzymes in host organisms like E. coli can provide highly active and selective biocatalysts.[14] These often require a cofactor regeneration system (e.g., using glucose dehydrogenase to regenerate NADPH).[14]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenyl-1-propanol

This protocol is a starting point and may require optimization.

  • Materials:

    • (R,S)-1-Phenyl-1-propanol

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Vinyl acetate (or lauric acid)

    • Toluene (anhydrous)

    • Molecular sieves (3Å or 4Å, activated)

    • Standard laboratory glassware

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R,S)-1-phenyl-1-propanol (1.0 eq).

    • Add anhydrous toluene to dissolve the alcohol.

    • Add activated molecular sieves.

    • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

    • Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).

    • Seal the flask and stir the mixture at the desired temperature (e.g., 40-50°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the ee of the remaining (S)-alcohol.

    • Once the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme and molecular sieves.

    • Remove the solvent under reduced pressure.

    • Purify the resulting mixture of (S)-1-phenyl-1-propanol and the (R)-ester by column chromatography.

References

Troubleshooting side reactions in the synthesis of (S)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of (S)-1-Phenyl-1-propanol. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this valuable chiral intermediate. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to prevent them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of (S)-1-Phenyl-1-propanol.

Q1: What are the most common methods for synthesizing enantiomerically pure (S)-1-Phenyl-1-propanol?

A1: The synthesis of (S)-1-Phenyl-1-propanol is typically achieved through the asymmetric reduction of the prochiral ketone, propiophenone. The primary methods can be broadly categorized as:

  • Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: This is one of the most efficient and widely used methods. It employs a chiral transition metal catalyst, often based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), to deliver hydrogen to the ketone from a specific enantioface.[1][2] Transfer hydrogenation uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[3]

  • Stoichiometric Chiral Reductions: These methods use a chiral reducing agent in stoichiometric amounts. A classic example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant.[3][4]

  • Biocatalysis: Engineered ketoreductases (KREDs) or whole-cell systems (like Saccharomyces cerevisiae) can reduce propiophenone with exceptionally high enantioselectivity under mild, aqueous conditions.[5][6]

  • Chiral Alkylation of Benzaldehyde: An alternative route involves the enantioselective addition of an ethyl group (e.g., from diethylzinc) to benzaldehyde, catalyzed by a chiral ligand.[7][8]

Q2: My synthesis resulted in a low enantiomeric excess (ee%). What are the primary factors I should investigate?

A2: Low enantiomeric excess is the most common failure mode in this synthesis. The stereochemical outcome is dictated by the energy difference between the two diastereomeric transition states leading to the (S) and (R) products. Any factor that diminishes this energy difference will erode enantioselectivity. The key areas to investigate are:

  • Catalyst Integrity: Is the chiral ligand/catalyst enantiomerically pure? Has the catalyst been deactivated or poisoned?

  • Reaction Temperature: Is the temperature too high? Lowering the temperature generally increases selectivity by better differentiating the activation energies of the competing pathways.[9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's conformation and, therefore, its selectivity.[9]

  • Reagent Purity: Impurities in the substrate (propiophenone), solvent, or hydrogen source can poison the catalyst, leading to a non-selective background reaction.[9]

The following diagram illustrates a general workflow for troubleshooting low enantioselectivity.

G cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Purity start Low Enantiomeric Excess (ee%) Observed check_catalyst Verify Catalyst Integrity (Purity, Activity, Handling) start->check_catalyst catalyst_ok Catalyst Verified OK check_catalyst->catalyst_ok No Issue Found catalyst_bad Issue Identified (e.g., Degradation, Impurity) check_catalyst->catalyst_bad Problem Found check_conditions Review Reaction Conditions (Temperature, Concentration) temp_high Temperature Too High? check_conditions->temp_high check_reagents Analyze Reagent Purity (Substrate, Solvent) reagents_impure Impurities Detected? check_reagents->reagents_impure catalyst_ok->check_conditions replace_catalyst Action: Use Fresh/Purified Catalyst & Ligand catalyst_bad->replace_catalyst end_node Re-run Experiment & Analyze replace_catalyst->end_node temp_high->check_reagents No optimize_temp Action: Lower Temperature (e.g., 0°C, -20°C) temp_high->optimize_temp Yes optimize_temp->check_reagents purify_reagents Action: Purify Substrate & Use Anhydrous Solvent reagents_impure->purify_reagents Yes reagents_impure->end_node No purify_reagents->end_node G cluster_asymmetric Desired Asymmetric Pathway cluster_racemic Competing Racemic Pathway Propiophenone Propiophenone Asymmetric_TS Transition State 1 (Lower Energy) Propiophenone->Asymmetric_TS + Chiral Catalyst + [H] Racemic_TS Transition State 2 (Higher Energy) Propiophenone->Racemic_TS + [H] (Uncatalyzed) S_Product (S)-1-Phenyl-1-propanol R_Product (R)-1-Phenyl-1-propanol Asymmetric_TS->S_Product Racemic_TS->S_Product Racemic_TS->R_Product G start Low Conversion q1 Is the catalyst air/moisture sensitive? start->q1 a1_yes Action: Improve inert atmosphere technique. Use fresh, anhydrous solvent. q1->a1_yes Yes q2 Is hydrogen pressure adequate? (for hydrogenation) q1->q2 No end_node Re-run Experiment a1_yes->end_node a2_yes Action: Check for leaks. Increase H2 pressure. q2->a2_yes Yes q3 Is the reaction temperature too low? q2->q3 No a2_yes->end_node a3_yes Action: Increase temperature incrementally. (Note: May decrease ee%) q3->a3_yes Yes q4 Is the catalyst loading sufficient? q3->q4 No a3_yes->end_node a4_yes Action: Increase catalyst loading. q4->a4_yes Yes q4->end_node No (Consider alternative catalyst) a4_yes->end_node

References

Technical Support Center: Overcoming Challenges in the Purification of (S)-(-)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SPP-001

Last Updated: January 5, 2026

Introduction

(S)-(-)-1-Phenyl-1-propanol is a critical chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Achieving high chemical and, most importantly, enantiomeric purity is paramount for its successful application in stereospecific synthesis. This guide provides practical, field-proven solutions to common challenges encountered during the purification of this valuable chiral alcohol. It is designed for researchers, chemists, and process development professionals seeking to optimize their purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the purification of this compound.

Q1: What are the primary purification challenges for this compound?

A1: The key challenges are multifaceted and depend on the synthetic route employed. They typically fall into three categories:

  • Enantiomeric Separation: The most significant hurdle is separating the desired (S)-enantiomer from its mirror image, the (R)-enantiomer. As enantiomers possess identical physical properties in an achiral environment (boiling point, solubility, polarity), standard techniques like distillation or conventional chromatography are ineffective for this purpose.[4]

  • Removal of Achiral Impurities: Common achiral impurities include unreacted starting materials (e.g., propiophenone), the reducing agent byproducts, and structurally similar side-products such as benzyl alcohol.[5]

  • Product Stability: 1-Phenyl-1-propanol can be susceptible to thermal degradation, particularly at the high temperatures required for atmospheric distillation. Acid-catalyzed dehydration to form phenylpropenes is a potential side reaction that can compromise yield and purity.[6][7][8]

Q2: What are the most effective methods for purifying crude this compound?

A2: A multi-step approach is often necessary.

  • For removing achiral impurities, vacuum fractional distillation is the industry standard.[5][6][9] It effectively separates the product from non-volatile residues and impurities with significantly different boiling points. For impurities with similar boiling points but different polarities, silica gel column chromatography is a viable alternative.[6]

  • For achieving high enantiomeric excess (e.e.), several specialized techniques can be employed:

    • Preparative Chiral HPLC: This is a direct and powerful method for separating enantiomers, scalable from analytical to process levels.[10][11]

    • Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase like Novozym 435, to selectively acylate one enantiomer (typically the R-form), leaving the desired (S)-alcohol unreacted.[1][12][13] The resulting ester and alcohol are easily separated by standard distillation or chromatography.

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric salts.[14][15] These salts have different solubilities, allowing one to be selectively crystallized and then hydrolyzed to recover the pure enantiomer.[14][16]

Q3: Which analytical techniques are essential for assessing the purity of my final product?

A3: A combination of techniques is required for a complete purity profile.

  • Enantiomeric Excess (e.e.) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the definitive methods.[5][13] They provide a quantitative measure of the ratio of the (S)- and (R)-enantiomers.

  • Chemical Purity Assessment:

    • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies any achiral organic impurities.[17]

    • GC-MS: Ideal for identifying and quantifying volatile impurities.

    • Standard HPLC (on an achiral column): Can quantify non-volatile achiral impurities.[18]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Issue Category 1: Low Enantiomeric Excess (e.e.)

Q: My final product has an e.e. below 90% after an enzymatic kinetic resolution using a lipase. What went wrong?

A: This is a common optimization problem. Low e.e. in enzymatic resolutions is typically due to suboptimal reaction conditions.

  • Root Cause Analysis:

    • Incorrect Enzyme Choice: Not all lipases exhibit high enantioselectivity for this substrate. While many are available, Novozym 435 (immobilized Candida antarctica lipase B) has been repeatedly shown to be highly effective.[1][12][13]

    • Suboptimal Solvent: The solvent polarity significantly impacts enzyme activity and selectivity. Toluene has been identified as an excellent solvent for this resolution.[13]

    • Presence of Water: Water produced during the esterification reaction can inhibit the enzyme and reverse the reaction, lowering the e.e.[13]

    • Incorrect Acyl Donor/Temperature: The choice of acyl donor and the reaction temperature are critical. High temperatures can sometimes decrease selectivity, though for Novozym 435, temperatures around 50°C have proven effective.[13]

  • Corrective Actions:

    • Switch to a Proven Enzyme: If not already using it, employ Novozym 435.

    • Use Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge water as it is formed.[13]

    • Optimize Parameters: Systematically optimize the reaction. Based on published data, excellent results (95% e.e.) have been achieved under the following conditions: Toluene as the solvent, lauric acid as the acyl donor, an acyl donor/alcohol molar ratio of 1:1, and a temperature of 50°C.[12][13]

cluster_0 Enzymatic Resolution Troubleshooting Start Low e.e. Observed CheckEnzyme Is Enzyme Novozym 435? Start->CheckEnzyme CheckWater Are Molecular Sieves Used? CheckEnzyme->CheckWater Yes End High e.e. Achieved CheckEnzyme->End No (Switch to Novozym 435) CheckConditions Are Conditions Optimized? (Toluene, Lauric Acid, 50°C) CheckWater->CheckConditions Yes CheckWater->End No (Add Sieves) CheckConditions->End Yes CheckConditions->End No (Optimize Conditions)

Caption: Troubleshooting logic for low e.e. in enzymatic resolutions.

Issue Category 2: Chromatographic Separation Difficulties

Q: I can't achieve baseline separation of the (S) and (R) enantiomers on my chiral HPLC system. How can I improve this?

A: Poor resolution in chiral HPLC is common during method development. Success hinges on systematically optimizing the separation parameters.

  • Root Cause Analysis:

    • Inappropriate Chiral Stationary Phase (CSP): The "lock and key" interaction between the analyte and the CSP is highly specific. The chosen column may not be suitable for this class of compound.

    • Incorrect Mobile Phase: The mobile phase composition, particularly the type and percentage of the polar modifier (alcohol), dictates retention and selectivity.[19]

    • Suboptimal Flow Rate/Temperature: Chiral separations are often more sensitive to flow rate and temperature than achiral separations.[19]

  • Corrective Actions:

    • Select the Right CSP: Polysaccharide-based columns are an excellent starting point. Columns such as Daicel CHIRALCEL® OD or CHIRALPAK® AD are frequently reported to successfully resolve 1-phenyl-1-propanol and related compounds.[5][19][20]

    • Optimize the Mobile Phase:

      • Start with a normal phase system (e.g., n-Hexane/Isopropanol).[21]

      • Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20%). Reducing the alcohol content generally increases retention and can improve resolution.[19]

      • Try switching the modifier (e.g., Isopropanol to Ethanol) as this can significantly alter selectivity.[19]

    • Adjust Flow Rate and Temperature:

      • Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This often increases efficiency and enhances resolution.[19]

      • Experiment with column temperature (e.g., test at 15°C, 25°C, and 40°C). The effect of temperature is not always predictable, so both cooling and heating should be explored.[19]

ParameterStarting ConditionOptimization Strategy
Chiral Column CHIRALCEL® OD-HTry CHIRALPAK® AD-H or similar polysaccharide CSPs
Mobile Phase 90:10 (v/v) n-Hexane/IsopropanolVary Isopropanol from 2% to 20%; Switch to Ethanol
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min
Temperature 25°C (Ambient)Test at lower (15°C) and higher (40°C) temperatures
Detection UV at 210 nm or 254 nmNo change needed unless sensitivity is an issue

Table 1: Recommended starting conditions and optimization strategies for Chiral HPLC analysis.

Issue Category 3: Problems During Distillation

Q: My product turned yellow and the yield was low after distillation. What is the cause?

A: This strongly suggests thermal decomposition. Distilling at atmospheric pressure (boiling point >200°C) is too harsh for this molecule.

  • Root Cause Analysis:

    • High Temperature: The high temperature of atmospheric distillation can cause dehydration (loss of water) to form undesired alkene byproducts.[7][8]

    • Acidic Contaminants: Trace amounts of acid from the synthesis step can catalyze the dehydration reaction even at lower temperatures.[6][7]

    • Oxidation: The benzylic position is susceptible to oxidation at high temperatures in the presence of air, leading to colored impurities.[7]

  • Corrective Actions:

    • ALWAYS Use Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point, preventing thermal decomposition.[5]

    • Neutralize Before Distilling: Before distillation, perform an aqueous workup. Wash the crude product (dissolved in a solvent like diethyl ether) with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids.[7]

    • Use a Fractionating Column: To achieve good separation from impurities with close boiling points, use a short Vigreux or other fractionating column. This increases the separation efficiency (theoretical plates).[6][22]

PressureBoiling Point (°C)Reference
760 mmHg (Atmospheric)~210 °C (Decomposition likely)N/A
20 mmHg150-155 °C[5]
10 mmHg94-95 °C[3]

Table 2: Boiling point of 1-Phenyl-1-propanol at various pressures.

cluster_1 Purification Workflow Crude Crude this compound (Contains R-enantiomer, propiophenone, etc.) Workup Aqueous Bicarbonate Wash (Neutralize Acid) Crude->Workup Drying Dry with Anhydrous MgSO₄ / Na₂SO₄ Workup->Drying Distillation Vacuum Fractional Distillation (Remove Achiral Impurities) Drying->Distillation PartiallyPure Enantiomerically Enriched Product (Chemically Pure) Distillation->PartiallyPure ChiralSep Chiral Separation Method (e.g., Prep HPLC or Enzymatic Resolution) PartiallyPure->ChiralSep FinalProduct Pure this compound (>99% Chemical Purity, >99% e.e.) ChiralSep->FinalProduct

Caption: Recommended workflow for purifying this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a robust starting point. Optimization may be required based on your specific system.

  • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation: Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v). Use only HPLC-grade solvents. Filter and degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample solution of your purified 1-phenyl-1-propanol in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

  • Analysis: The (R)-isomer typically elutes before the (S)-isomer on this column type.[5] Calculate the enantiomeric excess using the peak areas (A) of the S and R enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100.

Protocol 2: Purification by Vacuum Fractional Distillation

Safety Note: Always conduct distillations behind a safety shield. Ensure all glassware is free of cracks.

  • Pre-Treatment: Ensure the crude alcohol has been washed with a saturated NaHCO₃ solution and dried over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a short fractionating column (e.g., a 15-20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.[6]

    • Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Distillation Procedure:

    • Charge the dried, crude alcohol into the distillation flask (do not fill more than two-thirds full).

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring and slowly apply vacuum. A target pressure of ~10 mmHg is ideal.[3]

    • Once the pressure is stable, begin to gently heat the flask using a heating mantle.

    • Observe the vapor rising slowly up the fractionating column.[22] Collect any low-boiling forerun in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point for the applied pressure (e.g., 94-95°C at 10 mmHg), switch to a clean receiving flask to collect the main product fraction.[3]

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains in the distillation flask.

    • Release the vacuum before turning off the cooling water to the condenser.

References

Improving the resolution of 1-Phenyl-1-propanol enantiomers in chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-Phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and to offer systematic, field-proven solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC setup for separating 1-Phenyl-1-propanol enantiomers?

A1: The most prevalent and successful approach is normal-phase chromatography utilizing a polysaccharide-based chiral stationary phase (CSP). Columns with cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H, are widely recognized for their effectiveness in resolving aromatic alcohols like 1-Phenyl-1-propanol. The typical mobile phase consists of a mixture of n-hexane and an alcohol modifier, most commonly isopropanol (IPA) or ethanol.

Q2: Why is the alcohol modifier in the mobile phase so critical for separation?

A2: The alcohol modifier plays a direct role in the chiral recognition mechanism. It competes with the analyte for hydrogen bonding sites on the polysaccharide CSP. Different alcohols (e.g., isopropanol vs. ethanol) and their concentrations alter the three-dimensional structure of the chiral selector, which in turn changes the size and shape of the chiral cavities where the enantiomers interact.[1][2] This modification of the CSP's steric environment is fundamental to achieving and optimizing enantioselectivity.[1]

Q3: What is a good starting point for mobile phase composition and flow rate?

A3: A robust starting point for method development is a mobile phase of n-Hexane/Isopropanol (90:10, v/v) at a flow rate of 0.5 to 1.0 mL/min.[3] From here, systematic adjustments to the isopropanol percentage are made to optimize the resolution.

Q4: What detection wavelength is recommended for 1-Phenyl-1-propanol?

A4: Due to the presence of the phenyl group, 1-Phenyl-1-propanol absorbs UV light. A common wavelength for detection is 254 nm. For enhanced sensitivity, it is advisable to determine the wavelength of maximum absorbance from a UV spectrum of your compound, which is often in the 210-220 nm range.

Q5: Can the elution order of the enantiomers be inverted?

A5: Yes. For polysaccharide-based columns, changing the alcohol modifier (e.g., from isopropanol to ethanol) can sometimes alter the elution order.[3] For certain "Pirkle-type" CSPs, using a column packed with the opposite enantiomer of the chiral selector will definitively invert the elution order.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomers are co-eluting as a single peak, or the resolution (Rs) is less than 1.5, leading to inadequate quantification.

Causality: Insufficient differential interaction between the two enantiomers and the chiral stationary phase. This can stem from a suboptimal mobile phase composition, inappropriate temperature, or the selection of an unsuitable CSP.

start Poor Resolution (Rs < 1.5) step1 Verify CSP Suitability (Polysaccharide-based?) start->step1 step2 Optimize Mobile Phase (Alcohol Modifier %) step1->step2  Yes   no_csp Select appropriate CSP (e.g., Chiralcel OD-H) step1->no_csp  No   step3 Optimize Temperature step2->step3 Partial Improvement end Resolution Achieved step2->end Sufficient Improvement step4 Adjust Flow Rate step3->step4 Partial Improvement step3->end Sufficient Improvement step5 Screen Alternative CSPs / Modifiers step4->step5 Resolution still inadequate step4->end Sufficient Improvement step5->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

1. Optimize Mobile Phase Composition:

The ratio of the alcohol modifier is the most powerful parameter for adjusting resolution in normal-phase chiral separations.

  • Protocol:

    • Prepare a series of mobile phases with varying percentages of isopropanol in n-hexane (e.g., 98:2, 95:5, 90:10, 85:15).

    • Equilibrate the column with each mobile phase for at least 20 column volumes before injecting your sample.

    • Inject the 1-Phenyl-1-propanol standard and record the retention times and peak widths.

    • Calculate the resolution (Rs) for each condition.

  • Expert Insight: Decreasing the alcohol percentage generally increases retention time and often improves resolution, as it reduces competition for interaction sites on the CSP.[3] However, excessive retention can lead to peak broadening, which may counteract the gains in selectivity.

n-Hexane:Isopropanol (v/v)Retention Time (Peak 1) (min)Retention Time (Peak 2) (min)Resolution (Rs)
85:155.25.61.1
90:108.19.01.8
95:515.317.82.5
98:225.129.92.1 (Broad Peaks)
Table 1: Illustrative effect of mobile phase composition on the resolution of 1-Phenyl-1-propanol enantiomers.

2. Optimize Column Temperature:

Temperature affects the thermodynamics of the analyte-CSP interaction and can significantly influence selectivity.[4]

  • Protocol:

    • Using the best mobile phase from the previous step, set the column oven to 25°C and analyze the sample.

    • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and re-analyze.

    • If resolution does not improve, increase the temperature from the original 25°C in 5°C increments (e.g., to 30°C, then 35°C).

  • Expert Insight: Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[5] However, this is not universal; for some analyte-CSP systems, higher temperatures can improve resolution or even reverse the elution order.[6] Consistent temperature control is crucial for reproducible results.[4]

3. Adjust Flow Rate:

Slower flow rates increase the interaction time between the analyte and the CSP, which can lead to better resolution.

  • Protocol:

    • If partial separation is observed, reduce the flow rate from 1.0 mL/min to 0.7 mL/min, and then to 0.5 mL/min.

    • Monitor the resolution and peak shape at each flow rate.

  • Expert Insight: While reducing the flow rate can improve resolution, it will also increase run times and may lead to broader peaks due to longitudinal diffusion. An optimal balance must be found.

Issue 2: Poor Peak Shape (Peak Tailing)

Symptom: Asymmetrical peaks with a pronounced "tail." This compromises integration accuracy and can reduce the resolution between closely eluting peaks.

Causality: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase. In normal-phase chromatography, this can be due to interactions with active sites on the silica support that are not covered by the chiral selector.[7] Other causes include column overload, use of an inappropriate sample solvent, or a partially blocked column frit.[8][9]

start Peak Tailing Observed step1 Check for Column Overload start->step1 step2 Verify Sample Solvent step1->step2 No overload_yes Dilute Sample step1->overload_yes Yes step3 Check Column Health step2->step3 No, Dissolved in Mobile Phase solvent_yes Dissolve Sample in Mobile Phase step2->solvent_yes Yes, Stronger than Mobile Phase step4 Consider Mobile Phase Additives step3->step4 Column is Healthy column_flush Flush/Replace Column step3->column_flush Contamination Suspected additives Add 0.1% TFA or DEA (Use with Caution)

References

Technical Support Center: Scaling Up the Synthesis of (S)-(-)-1-Phenyl-1-propanol for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pilot plant scale-up of (S)-(-)-1-Phenyl-1-propanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this chiral alcohol's production from the laboratory bench to a pilot plant setting. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section tackles common inquiries that arise during the planning and execution of scaling up the synthesis of this compound.

Q1: What are the most industrially viable synthetic routes for producing enantiomerically pure this compound on a pilot scale?

A1: For pilot-scale production, where efficiency, cost, and stereoselectivity are paramount, two primary routes stand out:

  • Asymmetric Biocatalytic Reduction: This is often the preferred method due to its high enantioselectivity, mild reaction conditions, and greener footprint.[1][2] It typically involves the reduction of propiophenone using whole-cell biocatalysts (like Saccharomyces cerevisiae, Rhodococcus erythropolis, or genetically engineered E. coli) or isolated enzymes (ketoreductases or alcohol dehydrogenases).[3][4][5][6] The advantages include exceptional enantiomeric excess (ee), often exceeding 99%, and avoidance of harsh reagents and metal catalysts.[1][4]

  • Asymmetric Chemical Catalysis: This route employs chiral catalysts, such as those based on ruthenium (e.g., Noyori-type catalysts), to facilitate the asymmetric hydrogenation of propiophenone.[7][8][9] These methods can achieve high yields and enantioselectivity. Another approach involves the enantioselective addition of organometallic reagents to benzaldehyde, for instance, using diethylzinc in the presence of a chiral ligand.[10] While effective, these methods may require more stringent control of reaction conditions and careful removal of metal residues from the final product.

Q2: How do I choose between a whole-cell biocatalyst and an isolated enzyme for the asymmetric reduction?

A2: The choice depends on a balance of factors including cost, process development time, and downstream processing considerations.

FeatureWhole-Cell BiocatalystIsolated Enzyme
Cost Generally lower initial cost as enzyme purification is not required.Higher initial cost due to purification, but can be offset by higher specific activity and reusability.
Cofactor Regeneration In-built cofactor regeneration systems (e.g., NADH/NADPH) are a significant advantage.[6][11]Requires an external cofactor regeneration system, adding complexity and cost.[11]
Stability Often more robust under process conditions as the enzyme is protected within the cell.Can be less stable and more sensitive to temperature, pH, and solvent effects.
Downstream Processing More complex due to the presence of cellular debris, requiring additional separation steps.Simpler downstream processing, leading to easier product purification.
Substrate/Product Inhibition Can be more susceptible to inhibition, potentially limiting substrate loading.[3]Inhibition can still occur, but may be mitigated more easily through enzyme engineering.

Q3: What are the critical parameters to monitor during the scale-up of the biocatalytic reduction?

A3: Careful monitoring of several parameters is crucial for a successful and reproducible pilot plant run.[12][13] Key parameters include:

  • Temperature: Enzyme activity and stability are highly temperature-dependent.

  • pH: Maintaining the optimal pH for the enzyme is critical for activity and selectivity.

  • Dissolved Oxygen (for aerobic microorganisms): Essential for cell viability and cofactor regeneration in some systems.

  • Substrate and Product Concentration: In-process monitoring (e.g., by HPLC) is vital to track reaction progress and detect potential inhibition.[12]

  • Enantiomeric Excess (ee): Regular analysis of the product's ee ensures the desired stereoselectivity is maintained throughout the process.

  • Agitation and Aeration Rates: These affect mass transfer and, for whole-cell systems, oxygen supply.

Q4: What purification strategies are suitable for this compound at the pilot scale?

A4: At the pilot scale, purification methods need to be scalable and efficient.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective method for purification.[10]

  • Chromatography: For high-purity requirements, preparative chromatography is often necessary. Supercritical Fluid Chromatography (SFC) is increasingly favored for chiral separations on a large scale due to its speed, efficiency, and reduced solvent consumption compared to traditional HPLC.[][15][16][17]

  • Extraction: Liquid-liquid extraction is a standard work-up procedure to remove water-soluble impurities and byproducts.[18]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up process.

Scenario 1: Low Conversion Rate in Biocatalytic Reduction

Problem: The conversion of propiophenone to this compound is significantly lower at the pilot scale compared to the lab scale, or the reaction stalls prematurely.

Potential Causes & Solutions:

  • Substrate/Product Inhibition: High concentrations of propiophenone or the product alcohol can inhibit the enzyme.[3]

    • Solution: Implement a fed-batch strategy where the substrate is added portion-wise to maintain a low, optimal concentration. In-situ product removal using techniques like adsorption with a resin (e.g., Amberlite XAD-7) can also alleviate product inhibition.[3]

  • Poor Mass Transfer: Inadequate mixing in the larger pilot plant reactor can lead to poor mass transfer of the substrate to the biocatalyst.

    • Solution: Optimize the agitation speed and impeller design to ensure efficient mixing. For whole-cell systems, ensure adequate aeration to maintain cell viability and activity.

  • Cofactor Limitation: The regeneration of the essential cofactor (NADH or NADPH) may be the rate-limiting step.

    • Solution: For whole-cell systems, ensure the co-substrate for cofactor regeneration (e.g., glucose) is not depleted. For isolated enzyme systems, verify that the cofactor regeneration cycle is functioning efficiently.[6][11]

  • Enzyme Deactivation: The enzyme may be denaturing over time due to non-optimal conditions.

    • Solution: Re-verify that the temperature and pH are maintained within the optimal range for the specific biocatalyst.

Scenario 2: Decrease in Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the this compound is below the target specification (>99%).

Potential Causes & Solutions:

  • Presence of Competing Enzymes: In whole-cell systems, other endogenous enzymes may be producing the (R)-enantiomer.

    • Solution: Consider using a more specific biocatalyst, such as a purified enzyme or a genetically engineered microbial strain where competing enzyme activities have been eliminated.

  • Non-Optimal Reaction Conditions: Deviations in temperature or pH can sometimes affect the stereoselectivity of the enzyme.

    • Solution: Tightly control the reaction temperature and pH. Conduct small-scale experiments to confirm the optimal conditions for enantioselectivity.

  • Racemization of the Product: While less common for this specific alcohol under typical biocatalytic conditions, product racemization could be a possibility under harsh work-up conditions.

    • Solution: Ensure that the work-up and purification steps are performed under mild conditions (e.g., avoiding strong acids or bases and high temperatures).

Scenario 3: Difficulties in Downstream Processing and Purification

Problem: Challenges are encountered during the extraction and purification of the final product, leading to low recovery and/or purity.

Potential Causes & Solutions:

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, making phase separation difficult.

    • Solution: Add brine to the aqueous phase to increase its ionic strength, which can help to break emulsions.[18] Adjusting the pH may also be beneficial.

  • Co-elution of Impurities in Chromatography: Impurities with similar properties to the product can be difficult to separate by chromatography.

    • Solution: Optimize the chromatographic method. For SFC, this may involve screening different chiral stationary phases and optimizing the mobile phase composition and gradient.[15]

  • Product Loss During Solvent Removal: The product may be lost during solvent evaporation if it has a relatively high vapor pressure.

    • Solution: Use a rotary evaporator under carefully controlled vacuum and temperature to minimize product loss.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Pilot-Scale Biocatalytic Reduction of Propiophenone using a Whole-Cell Catalyst

Objective: To produce this compound with high conversion and enantiomeric excess.

Materials:

  • Pilot-scale bioreactor (e.g., 50 L) with temperature, pH, and dissolved oxygen control.

  • Propiophenone

  • Whole-cell biocatalyst (e.g., Rhodococcus erythropolis cells)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Bioreactor Preparation: Sterilize the bioreactor and prepare the phosphate buffer at the optimal pH for the biocatalyst.

  • Inoculation: Add the whole-cell biocatalyst to the bioreactor.

  • Acclimatization: Allow the cells to acclimatize under controlled temperature and agitation.

  • Substrate Addition: Begin the fed-batch addition of propiophenone at a pre-determined rate to avoid substrate inhibition. Simultaneously, add glucose to ensure efficient cofactor regeneration.

  • Reaction Monitoring: Regularly take samples to monitor the concentrations of propiophenone and this compound by HPLC, and the enantiomeric excess by chiral HPLC or SFC.

  • Work-up: Once the reaction is complete, cool the reactor and separate the biomass by centrifugation or filtration.

  • Extraction: Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or preparative SFC to obtain pure this compound.

Decision-Making Workflow for Synthesis Route Selection

Synthesis_Route_Selection start Define Project Goals: - Scale - Purity (ee%) - Cost Target - Timeline is_high_ee Is >99.5% ee critical? start->is_high_ee biocatalysis Prioritize Biocatalysis is_high_ee->biocatalysis Yes chemocatalysis Consider Asymmetric Chemical Catalysis is_high_ee->chemocatalysis No (or if biocatalysis fails) is_metal_sensitive Is the final product metal-sensitive? is_metal_sensitive->biocatalysis Yes (Re-evaluate) final_choice_cc Select Chemical Catalyst is_metal_sensitive->final_choice_cc No is_dsp_complex Is complex downstream processing acceptable? biocatalysis->is_dsp_complex chemocatalysis->is_metal_sensitive whole_cell Whole-Cell Biocatalyst final_choice_wc Select Whole-Cell whole_cell->final_choice_wc isolated_enzyme Isolated Enzyme final_choice_ie Select Isolated Enzyme isolated_enzyme->final_choice_ie is_dsp_complex->whole_cell Yes is_dsp_complex->isolated_enzyme No Low_Conversion_Troubleshooting start Low Conversion Observed check_inhibition Analyze substrate/product concentration profiles start->check_inhibition is_inhibition Inhibition observed? check_inhibition->is_inhibition implement_fed_batch Implement Fed-Batch Substrate Addition is_inhibition->implement_fed_batch Yes check_cofactor Check cofactor regeneration (e.g., glucose levels) is_inhibition->check_cofactor No resolved Problem Resolved implement_fed_batch->resolved is_cofactor_limited Cofactor limited? check_cofactor->is_cofactor_limited increase_cosubstrate Increase co-substrate feed is_cofactor_limited->increase_cosubstrate Yes check_mass_transfer Evaluate mixing and aeration efficiency is_cofactor_limited->check_mass_transfer No increase_cosubstrate->resolved is_mass_transfer_poor Poor mass transfer? check_mass_transfer->is_mass_transfer_poor optimize_agitation Optimize agitation/ aeration rates is_mass_transfer_poor->optimize_agitation Yes check_enzyme_activity Verify enzyme stability (temp, pH) is_mass_transfer_poor->check_enzyme_activity No optimize_agitation->resolved is_enzyme_deactivated Deactivation likely? check_enzyme_activity->is_enzyme_deactivated reoptimize_conditions Re-optimize temp/pH is_enzyme_deactivated->reoptimize_conditions Yes reoptimize_conditions->resolved

References

Technical Support Center: Troubleshooting Catalyst Poisoning and Deactivation in (S)-1-Phenyl-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

This guide provides a comprehensive resource for troubleshooting common issues related to catalyst poisoning and deactivation during the synthesis of (S)-1-Phenyl-1-propanol. By understanding the root causes of catalyst failure and implementing targeted solutions, you can enhance the efficiency, reproducibility, and success of your chiral alcohol syntheses.

Part 1: Foundational Knowledge - Understanding Catalyst Deactivation

The asymmetric hydrogenation of propiophenone to (S)-1-Phenyl-1-propanol is a highly efficient process when employing chiral catalysts. However, the performance of these catalysts can be compromised by deactivation, which is broadly categorized into chemical and thermal mechanisms. Catalyst poisoning, a form of chemical deactivation, is a primary concern in this synthesis.[1] It occurs when impurities in the reaction environment bind to the active sites of the catalyst, rendering them ineffective.[2]

Common catalyst poisons include:

  • Sulfur compounds: Such as thiols and thiophenes, which can be present as impurities in the starting materials.

  • Halides: Often introduced through cross-contamination from other processes.[2]

  • Carbon monoxide: Can arise from various sources and strongly adsorbs to metal catalysts.[1][3]

  • Nitrogen-containing heterocycles: These can compete with the substrate for binding to the catalyst's active sites.[1]

Part 2: Troubleshooting Guides in a Question-and-Answer Format

Scenario 1: My reaction has stalled, or the conversion has significantly decreased.

Question: I've noticed a dramatic drop in the conversion rate of my propiophenone hydrogenation. What could be the cause, and how can I address it?

Answer: A sudden decrease in conversion is a strong indicator of catalyst poisoning. The following troubleshooting guide will help you identify and resolve the issue.

Troubleshooting Protocol:

  • Analyze Starting Materials for Impurities:

    • Rationale: The most common sources of catalyst poisons are the substrate and solvent.

    • Procedure:

      • Obtain a sample of the propiophenone and the solvent used in the reaction.

      • Analyze these samples using gas chromatography-mass spectrometry (GC-MS) to detect and identify any potential poisons, paying close attention to sulfur and halogenated compounds.

  • Verify the Purity of the Hydrogen Gas:

    • Rationale: Impurities in the hydrogen gas supply, such as carbon monoxide, can act as potent catalyst poisons.

    • Procedure:

      • Ensure that the hydrogen gas is of ultra-high purity.

      • Consider installing an in-line gas purifier to remove any trace contaminants.

  • Inspect for System Leaks:

    • Rationale: Air leaking into the reactor can lead to the oxidation of the catalyst, causing deactivation.

    • Procedure:

      • Thoroughly check all connections and seals in your reactor setup for leaks.

      • Perform a pressure test to ensure the system is airtight.

Troubleshooting Workflow Diagram

G A Stalled Reaction or Low Conversion B Analyze Starting Materials (GC-MS) A->B C Verify H2 Gas Purity A->C D Inspect for System Leaks A->D E Purify Starting Materials B->E Impurities Detected F Install Gas Purifier C->F Impurities Detected G Repair Leaks D->G Leaks Found

Caption: Troubleshooting workflow for a stalled or low-conversion reaction.

Scenario 2: I'm observing a decline in the enantioselectivity of my product.

Question: The enantiomeric excess (e.e.) of my (S)-1-Phenyl-1-propanol is lower than expected. What could be causing this, and what steps can I take?

Answer: A decrease in enantioselectivity suggests that the chiral environment of the catalyst has been compromised. This can be due to several factors, including the presence of specific poisons or changes in the catalyst's structure.

Troubleshooting Protocol:

  • Screen for Coordinating Impurities:

    • Rationale: Certain impurities can coordinate with the chiral ligand, altering its conformation and reducing the enantioselectivity of the reaction.

    • Procedure:

      • Review the GC-MS data of your starting materials for the presence of compounds with coordinating functional groups, such as amines or phosphines.

  • Evaluate for Catalyst Leaching:

    • Rationale: If a heterogeneous catalyst is being used, the active chiral complex may be leaching into the reaction medium.

    • Procedure:

      • After the reaction, filter the catalyst and analyze the filtrate for the presence of the metal using inductively coupled plasma mass spectrometry (ICP-MS).

  • Consider Ligand Degradation:

    • Rationale: The chiral ligand may be degrading under the reaction conditions.

    • Procedure:

      • Analyze the reaction mixture over time by high-performance liquid chromatography (HPLC) to monitor the concentration and integrity of the chiral ligand.

Table of Common Catalyst Poisons and Their Effects

Poison TypeExamplePotential SourceEffect on Catalysis
Sulfur Compounds Hydrogen sulfide, thiolsImpurities in starting materialsStrong chemisorption to active sites, leading to permanent deactivation.[2]
Halides Chloride, bromideCross-contaminationCan alter the electronic properties of the catalyst, affecting both activity and selectivity.[2]
Carbon Monoxide -Impure hydrogen gas, side reactionsStrong competitive inhibitor, blocking active sites.[3]
Heavy Metals Lead, mercuryImpurities in starting materialsCan alloy with the catalyst metal, causing irreversible deactivation.[2]
Scenario 3: My heterogeneous catalyst has lost activity. Can it be regenerated?

Question: I am using a supported chiral catalyst that has become inactive. Is it possible to regenerate it for reuse?

Answer: In many cases, a deactivated heterogeneous catalyst can be regenerated, but the appropriate method depends on the cause of deactivation.

Catalyst Regeneration Protocol:

  • Solvent Washing:

    • Purpose: To remove weakly adsorbed poisons and byproducts.

    • Procedure:

      • Filter the catalyst from the reaction mixture.

      • Wash the catalyst with a suitable solvent (e.g., a non-coordinating organic solvent) to remove any soluble impurities.

      • Dry the catalyst under vacuum.

  • Thermal Treatment:

    • Purpose: To remove more strongly adsorbed, volatile poisons.

    • Procedure:

      • Heat the catalyst under a flow of inert gas at an elevated temperature. The optimal temperature will depend on the specific catalyst and poison.

  • Chemical Treatment:

    • Purpose: To remove strongly chemisorbed poisons.

    • Procedure:

      • A mild acid or base wash may be effective for removing certain poisons.

      • Caution: This method should be approached with care, as it can potentially damage the catalyst.

Catalyst Regeneration Decision Diagram

G A Deactivated Catalyst B Solvent Washing A->B E Test Catalyst Activity B->E C Thermal Treatment C->E D Chemical Treatment D->E E->C Activity Not Restored E->D Activity Not Restored

Caption: A decision-making workflow for catalyst regeneration.

Part 3: Proactive Measures to Prevent Catalyst Deactivation

  • Use High-Purity Reagents: Always use starting materials and solvents of the highest available purity.

  • Implement Rigorous Cleaning Procedures: Ensure that all glassware and reactor components are thoroughly cleaned to remove any potential contaminants.

  • Maintain an Inert Atmosphere: The exclusion of air and moisture is critical for preventing catalyst oxidation.

  • Monitor Reaction Progress: Closely monitor the reaction kinetics to detect any signs of catalyst deactivation early on.

By adhering to these best practices and utilizing the troubleshooting guides provided, you can significantly improve the performance and longevity of your catalysts in the synthesis of (S)-1-Phenyl-1-propanol.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity of (S)-1-Phenyl-1-propanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental protocol for determining the enantiomeric purity of (S)-1-Phenyl-1-propanol using chiral High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for chiral separations.

The Critical Role of Enantiomeric Purity in Pharmaceutical Development

In the pharmaceutical industry, the chirality of a drug molecule is a critical quality attribute. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug.[3] This can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects.[3] Consequently, regulatory agencies worldwide increasingly favor the development of single-enantiomer drugs over racemic mixtures.[1] This necessitates the development of accurate and validated analytical methods to determine the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).[2][4]

Chiral HPLC has emerged as a powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and versatility.[1][5][6] This guide will focus on the application of chiral HPLC for the analysis of (S)-1-Phenyl-1-propanol, a common chiral alcohol.

Principles of Chiral HPLC Separation

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can interact differently.[7] This is most commonly accomplished by using a chiral stationary phase (CSP).[5][7] CSPs are packed into HPLC columns and are designed with a chiral selector that has specific spatial arrangements of functional groups.[5] These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their retention times and, thus, their separation.[4]

For the separation of 1-Phenyl-1-propanol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective.[8][9][10] These CSPs, like Chiralcel® OD and Chiralpak® AD, are known for their broad applicability in separating a wide range of chiral compounds.

Comparison of Chiral Stationary Phases for 1-Phenyl-1-propanol Separation

The choice of the CSP is the most critical factor in developing a successful chiral separation method.[9] Below is a comparison of commonly used polysaccharide-based CSPs for the analysis of 1-Phenyl-1-propanol.

Chiral Stationary PhaseSelectorTypical Mobile PhaseAdvantagesConsiderations
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol[9]Broad enantioselectivity for a wide range of compounds, including alcohols.[8][9]Performance can be sensitive to the mobile phase composition and temperature.[9]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/IsopropanolOften provides complementary selectivity to OD-H columns.[11]May require optimization of the alcohol modifier for optimal resolution.
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/EthanolRobust and versatile for various chiral separations.Elution order may differ from other cellulose-based columns.

Rationale for CSP Selection: For the detailed protocol below, a cellulose-based CSP such as Chiralcel® OD-H is selected due to its well-documented success in separating aromatic alcohols like 1-Phenyl-1-propanol.[8][9] The helical structure of the cellulose derivative creates chiral grooves that allow for effective discrimination between the enantiomers.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for determining the enantiomeric purity of (S)-1-Phenyl-1-propanol.

Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample_Prep Prepare Racemic & (S)-Enantiomer Samples System_Equilibration Equilibrate HPLC System with Mobile Phase Sample_Prep->System_Equilibration Mobile_Phase_Prep Prepare Mobile Phase (e.g., n-Hexane/IPA) Mobile_Phase_Prep->System_Equilibration System_Suitability Inject Racemic Standard (System Suitability) System_Equilibration->System_Suitability Sample_Injection Inject (S)-1-Phenyl-1-propanol Sample System_Suitability->Sample_Injection Chromatogram_Analysis Analyze Chromatogram (Integration & Identification) Sample_Injection->Chromatogram_Analysis Purity_Calculation Calculate Enantiomeric Purity (% Area) Chromatogram_Analysis->Purity_Calculation Reporting Generate Report Purity_Calculation->Reporting

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Detailed Experimental Protocol

This protocol outlines a validated method for the determination of the enantiomeric purity of (S)-1-Phenyl-1-propanol.

Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral HPLC Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column.[9]

  • Solvents: HPLC grade n-Hexane and Isopropanol (IPA).[9]

  • Analytes: Racemic 1-Phenyl-1-propanol and the (S)-1-Phenyl-1-propanol sample to be analyzed.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)This ratio provides a good balance between retention and resolution for many aromatic alcohols on polysaccharide CSPs.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, which can be adjusted to optimize resolution.[12]
Column Temperature 25 °CTemperature control is crucial for reproducible chiral separations.[9]
Detection Wavelength 254 nmThe phenyl group in 1-Phenyl-1-propanol provides strong UV absorbance at this wavelength.[12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Analyte Concentration 1.0 mg/mL in mobile phaseA suitable concentration for UV detection without overloading the column.[12]
Standard and Sample Preparation
  • Racemic Standard Solution (for System Suitability): Accurately weigh and dissolve an appropriate amount of racemic 1-Phenyl-1-propanol in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the (S)-1-Phenyl-1-propanol sample in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[9]

System Suitability Testing (SST)

Before analyzing the sample, the performance of the chromatographic system must be verified.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution multiple times (typically 5 or 6 replicate injections).

  • Evaluate the following system suitability parameters:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.

    • Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5 for good peak symmetry.

    • Reproducibility (%RSD): The relative standard deviation of the peak areas and retention times for the replicate injections should be less than 2.0%.[13]

Sample Analysis and Data Processing
  • Once the system suitability criteria are met, inject the (S)-1-Phenyl-1-propanol sample solution.

  • Record the chromatogram.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard injection.

  • Integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, %ee) is calculated using the following formula:

% Enantiomeric Purity = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

Alternatively, the percentage of the undesired (R)-enantiomer can be reported:

% (R)-enantiomer = [Area of (R)-enantiomer / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

Method Validation: A Self-Validating System

A robust chiral HPLC method must be validated to ensure its reliability for its intended purpose.[5][14] The validation should follow ICH guidelines and typically includes the following parameters:

  • Specificity: The ability to resolve the two enantiomers from each other and any potential impurities.[12]

  • Linearity: The method should provide a linear response over a range of concentrations for the minor enantiomer.[12]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[12][14]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[12]

The following diagram illustrates the interconnectedness of the validation parameters.

Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness LOQ->Robustness

Caption: Interrelationship of key method validation parameters.

Comparison with Alternative Techniques

While chiral HPLC is a dominant technique, other methods can also be used for determining enantiomeric purity.

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation in the gas phase using a chiral stationary phase.High efficiency and resolution for volatile and thermally stable compounds.Requires derivatization for many polar compounds; not suitable for non-volatile analytes.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.[8]Faster separations and lower solvent consumption compared to HPLC.[12]Higher initial instrument cost; may not be suitable for all compound types.
Capillary Electrophoresis (CE) Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector.Very high efficiency; requires minimal sample and solvent.Lower sensitivity and loading capacity compared to HPLC; can be less robust.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[4]Does not require physical separation; can provide structural information.Lower sensitivity and accuracy for determining low levels of enantiomeric impurity compared to chromatographic methods.[4]

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of prominent catalytic systems for the enantioselective synthesis of (S)-1-phenyl-1-propanol, a valuable chiral building block in the pharmaceutical industry. We will delve into three distinct and highly effective methodologies: biocatalysis using alcohol dehydrogenases, metal-catalyzed asymmetric transfer hydrogenation, and organocatalysis. The objective is to furnish researchers, scientists, and drug development professionals with the data and procedural insights necessary to select the most suitable catalytic system for their specific research and development needs.

Introduction: The Significance of Chiral Alcohols

(S)-1-Phenyl-1-propanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant duloxetine. The stereochemistry at the benzylic position is critical for biological activity, making its production with high enantiopurity a primary objective. The asymmetric reduction of the prochiral ketone, propiophenone, is the most direct route to this chiral alcohol. This guide will compare three state-of-the-art catalytic approaches to achieve this transformation with high efficiency and stereoselectivity.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the synthesis of (S)-1-phenyl-1-propanol hinges on several factors, including enantioselectivity, yield, cost, operational simplicity, and environmental impact. Below, we compare three leading catalytic systems, each representing a different paradigm in asymmetric synthesis.

Table 1: Performance Metrics of Catalysts for (S)-1-Phenyl-1-propanol Synthesis
Catalyst SystemCatalyst ExampleTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Biocatalysis Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A)>99>99 (S)Exceptional selectivity, mild reaction conditions (aqueous, room temp.), biodegradable catalyst.Limited substrate scope, potential for enzyme inhibition, requires cofactor regeneration.
Metal-Catalysis RuCl--INVALID-LINK--9597 (S)High turnover numbers, broad substrate scope, well-understood mechanisms.Potential for heavy metal contamination in the product, requires inert atmosphere, expensive ligands.
Organocatalysis (S)-CBS-oxazaborolidine9196 (S)Metal-free, stable to air and moisture, predictable stereochemistry.Requires stoichiometric or high loadings of the reducing agent (borane), potential for side reactions.

Section 1: Biocatalysis with Alcohol Dehydrogenase (ADH)

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones, often delivering near-perfect enantioselectivity under mild, environmentally benign conditions.

Mechanism of Action

ADHs catalyze the transfer of a hydride ion from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site precisely orients the substrate and cofactor, ensuring the hydride is delivered to only one face of the ketone, leading to the formation of a single enantiomer of the alcohol. The oxidized cofactor (NAD⁺ or NADP⁺) is then regenerated in situ by a coupled enzymatic system, such as the oxidation of a sacrificial alcohol (e.g., isopropanol) by the same ADH, making the process catalytic.

ADH_Catalytic_Cycle cluster_main ADH Catalytic Cycle cluster_regen Cofactor Regeneration E_NADPH ADH-NADP⁺ E_NADP_Substrate ADH-NADP⁺-Propiophenone Complex E_NADPH->E_NADP_Substrate Propiophenone binding Isopropanol Isopropanol E_NADH_Product ADH-NADPH-(S)-Alcohol Complex E_NADP_Substrate->E_NADH_Product Hydride Transfer E_NADH ADH-NADPH E_NADH_Product->E_NADH (S)-Alcohol release E_NADH->E_NADPH NADP⁺ release Acetone Acetone Isopropanol->Acetone ADH-catalyzed oxidation Acetone->E_NADPH NADP⁺ reduction to NADPH

Caption: Catalytic cycle of an alcohol dehydrogenase (ADH) for ketone reduction coupled with cofactor regeneration.

Experimental Protocol: ADH-Catalyzed Reduction of Propiophenone

This protocol is adapted from studies on ADH from Rhodococcus ruber (ADH-A).

  • Preparation of the Reaction Mixture: In a 50 mL flask, prepare a biphasic system consisting of 20 mL of Tris-HCl buffer (100 mM, pH 7.5) and 20 mL of n-heptane.

  • Cofactor Addition: Add NADP⁺ to the aqueous phase to a final concentration of 1 mM.

  • Enzyme Addition: Add a crude cell extract of E. coli expressing the recombinant ADH-A or the purified enzyme (e.g., 5 mg).

  • Substrate and Cosubstrate: Add propiophenone (10 mM final concentration) to the organic phase and isopropanol (10% v/v) to the aqueous phase as the sacrificial alcohol for cofactor regeneration.

  • Reaction: Stir the mixture at 30°C and 200 rpm for 24 hours.

  • Work-up and Analysis:

    • Separate the organic phase.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the enantiomeric excess (e.e.) and yield by chiral HPLC analysis.

Section 2: Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of ketones. Ruthenium(II) complexes bearing chiral diamine ligands, such as those pioneered by Noyori, are particularly effective.

Mechanism of Action

The catalytic cycle involves a metal hydride species. The Ru(II) precatalyst reacts with a hydrogen donor, typically isopropanol or formic acid, to form a reactive Ru-hydride complex. The prochiral ketone coordinates to this complex, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chiral ligand on the metal dictates the facial selectivity of the hydride transfer, resulting in the formation of one enantiomer of the alcohol product.

ATH_Catalytic_Cycle Precatalyst Ru(II) Precatalyst [RuCl((S,S)-TsDPEN)(p-cymene)] ActiveHydride Active Ru-Hydride [RuH((S,S)-TsDPEN)(p-cymene)] Precatalyst->ActiveHydride + i-PrOH - HCl - Acetone Coordination Substrate Coordination Complex ActiveHydride->Coordination + Propiophenone TransitionState Six-Membered Transition State Coordination->TransitionState Hydride Transfer ProductComplex Ru-Alkoxide Product Complex TransitionState->ProductComplex ProductComplex->ActiveHydride + i-PrOH - (S)-Alcohol - Acetone

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Experimental Protocol: Ru-Catalyzed ATH of Propiophenone

This protocol is a representative procedure based on Noyori-type catalysts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

  • Catalyst Preparation: In a Schlenk flask, dissolve the RuCl--INVALID-LINK-- catalyst (0.01 mol%) in isopropanol (10 mL).

  • Base Addition: Add a solution of potassium tert-butoxide (0.1 mol%) in isopropanol.

  • Substrate Addition: Add propiophenone (1 mmol, 1.0 equivalent).

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.

    • Determine the e.e. and yield by chiral HPLC or GC analysis.

Section 3: Organocatalysis with CBS Reagents

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., borane-dimethyl sulfide complex).

Mechanism of Action

The CBS catalyst, which is proline-derived, coordinates with the borane reducing agent. This complex then coordinates to the ketone substrate. The catalyst's structure forces the ketone to bind in a specific orientation, with the larger substituent positioned away from the catalyst's steric bulk. The borane then delivers a hydride to the less hindered face of the carbonyl, leading to the formation of the desired enantiomer of the alcohol.

CBS_Catalytic_Cycle Catalyst (S)-CBS Catalyst ActiveComplex Catalyst-Borane Complex Catalyst->ActiveComplex + BH₃-SMe₂ TernaryComplex Catalyst-Borane-Ketone Complex ActiveComplex->TernaryComplex + Propiophenone HydrideTransfer Intramolecular Hydride Transfer TernaryComplex->HydrideTransfer ProductRelease Product-Borane Adduct Release HydrideTransfer->ProductRelease ProductRelease->Catalyst Hydrolysis

Caption: Catalytic cycle for the CBS reduction of a ketone.

Experimental Protocol: CBS-Catalyzed Reduction of Propiophenone

This is a general procedure for a CBS reduction.

  • Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve the (S)-CBS catalyst (5-10 mol%) in anhydrous THF (10 mL).

  • Borane Addition: Cool the solution to 0°C and add borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M in THF, 0.6 equivalents) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of propiophenone (1 mmol, 1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography on silica gel.

    • Determine the e.e. and yield by chiral HPLC.

Conclusion

The enantioselective synthesis of (S)-1-phenyl-1-propanol can be achieved with exceptional results using biocatalytic, metal-catalytic, and organocatalytic methods.

  • Biocatalysis with ADH-A stands out for its superb enantioselectivity (>99% e.e.) and environmentally friendly profile, operating in aqueous media at ambient temperatures. It is an ideal choice for green chemistry applications, though it may require specific enzyme sourcing and optimization.

  • Metal-catalyzed ATH with well-defined Ru(II) complexes offers high efficiency and broad applicability. It represents a mature and reliable technology for large-scale synthesis, with the primary considerations being the cost of the catalyst and the need to remove trace metals from the final product.

  • Organocatalytic CBS reduction provides a valuable metal-free alternative that is operationally simple and utilizes readily available reagents. While highly effective, it requires stoichiometric amounts of the borane reducing agent, which can be a drawback in terms of atom economy and cost.

The ultimate choice of catalyst will depend on the specific requirements of the project, balancing factors such as enantiopurity requirements, scalability, cost, and sustainability goals. Each of the detailed protocols herein provides a robust starting point for further process development and optimization.

A Comparative Guide to the Reactivity of (S)-(-)-1-Phenyl-1-propanol and its (R)-(+)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and fine chemical synthesis, a nuanced understanding of stereochemistry is not merely academic—it is a cornerstone of predictable, efficient, and selective synthesis. This guide provides an in-depth comparison of the reactivity of the (S)-(-)- and (R)-(+)-enantiomers of 1-Phenyl-1-propanol, moving from foundational principles to practical, data-supported applications.

Introduction: The Principle of Chirality and Reactivity

(S)-(-)-1-Phenyl-1-propanol and (R)-(+)-1-Phenyl-1-propanol are enantiomers: non-superimposable mirror images of each other. They share the same molecular formula (C₉H₁₂O) and connectivity, and thus exhibit identical physical properties such as boiling point, density, and solubility in achiral solvents.[1][2][3][4] Critically, their chemical reactivity is also identical when reacting with achiral reagents. In the absence of a chiral influence, the transition states for reactions involving either enantiomer are mirror images and thus have the same energy. Consequently, the reaction rates and product distributions will be indistinguishable.

The divergence in their chemical behavior emerges only in a chiral environment. When reacting with another chiral molecule (such as an enzyme or a chiral catalyst), the two enantiomers form diastereomeric transition states. These diastereomeric complexes are not mirror images, possess different energies, and therefore lead to different reaction rates. This fundamental principle is the basis for enantioselective synthesis and kinetic resolution, which are pivotal in modern chemistry.[5]

This guide will first establish the baseline of identical reactivity in achiral systems before delving into a data-driven comparison in a chiral environment, where their distinct chemical personalities are revealed.

PART 1: Reactivity with Achiral Reagents: A Tale of Identical Twins

1-Phenyl-1-propanol is a secondary, benzylic alcohol. This structure dictates its characteristic reactivity. The hydroxyl group is attached to a carbon that is, in turn, bonded to a phenyl ring, which has profound implications for reaction mechanisms, particularly those involving carbocation intermediates.[6]

Key Achiral Transformations:
  • Oxidation to Propiophenone : As a secondary alcohol, 1-phenyl-1-propanol is readily oxidized to the corresponding ketone, propiophenone. The benzylic position makes it particularly susceptible to a wide range of oxidizing agents, from strong reagents like potassium permanganate (KMnO₄) to milder ones like pyridinium chlorochromate (PCC).[6] Regardless of whether the starting material is the (S)- or (R)-enantiomer, the product is the achiral ketone, and the reaction proceeds at the same rate.

  • Fischer Esterification : In the presence of a strong acid catalyst, 1-phenyl-1-propanol reacts with a carboxylic acid, such as acetic acid, to form an ester.[1][7] This is a classic equilibrium-driven process. The rate of esterification is identical for both enantiomers when using an achiral carboxylic acid.

Data Summary: Reactivity in Achiral Systems
ReactionReagentEnantiomerExpected RateProduct
OxidationKMnO₄This compoundkPropiophenone
OxidationKMnO₄(R)-(+)-1-Phenyl-1-propanolkPropiophenone
EsterificationAcetic Acid / H₂SO₄This compoundk'1-phenylpropyl acetate
EsterificationAcetic Acid / H₂SO₄(R)-(+)-1-Phenyl-1-propanolk'1-phenylpropyl acetate
Experimental Protocol: Oxidation of 1-Phenyl-1-propanol

This protocol is applicable to either the (S)- or (R)-enantiomer and will yield the same achiral product.

Objective: To oxidize 1-phenyl-1-propanol to propiophenone.

Materials:

  • 1-Phenyl-1-propanol (S- or R-enantiomer) (1.0 mmol)

  • Potassium permanganate (KMnO₄) (0.75 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-phenyl-1-propanol (1.0 mmol) in 10 mL of dichloromethane in a round-bottom flask.

  • Add potassium permanganate (0.75 mmol) to the solution. The reaction is often exothermic; cooling in an ice bath may be necessary.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of a saturated sodium bisulfite solution until the purple color disappears.

  • Filter the mixture through a pad of silica gel to remove manganese dioxide byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude propiophenone.

  • Purify the product by column chromatography if necessary.

PART 2: Comparative Reactivity in a Chiral Environment: Kinetic Resolution

The most definitive way to compare the reactivity of the (S)- and (R)-enantiomers is through kinetic resolution. In this process, a racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing for their separation. Lipase-catalyzed enantioselective esterification is a well-documented and highly effective method for the kinetic resolution of racemic 1-phenyl-1-propanol.[8]

Lipase-Catalyzed Enantioselective Esterification

In a study on the kinetic resolution of racemic 1-phenyl-1-propanol, various lipases were screened for their ability to catalyze the esterification reaction with fatty acids. Novozym 435, an immobilized lipase, exhibited high enantioselectivity.[8] The enzyme preferentially catalyzes the esterification of the (R)-enantiomer, leading to the formation of (R)-1-phenylpropyl ester and leaving behind unreacted this compound in high enantiomeric excess.

This differential rate of reaction is a clear demonstration of the differing reactivity of the two enantiomers in a chiral enzymatic pocket.

Comparative Experimental Data: Kinetic Resolution with Novozym 435

The following data is synthesized from a study on the lipase-catalyzed resolution of (R,S)-1-phenyl-1-propanol.[8] The experiment is stopped at approximately 50% conversion to achieve high enantiomeric excess for the remaining unreacted alcohol.

ParameterValue
Substrate(R,S)-1-Phenyl-1-propanol
EnzymeNovozym 435
Acyl DonorLauric Acid
SolventToluene
Temperature50°C
Result at ~50% Conversion
Faster Reacting Enantiomer(R)-(+)-1-Phenyl-1-propanol
Slower Reacting EnantiomerThis compound
Product(R)-1-phenylpropyl laurate
Recovered AlcoholThis compound (ee > 95%)

This data unequivocally shows that under these chiral conditions, the (R)-enantiomer is significantly more reactive than the (S)-enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of (R,S)-1-Phenyl-1-propanol

Objective: To resolve racemic 1-phenyl-1-propanol via lipase-catalyzed enantioselective esterification.

Materials:

  • (R,S)-1-Phenyl-1-propanol (0.5 mmol)

  • Novozym 435 (immobilized lipase)

  • Lauric acid (0.5 mmol)

  • Toluene (3 mL)

  • Molecular sieves (4Å)

  • Orbital shaker

Procedure:

  • In a 10 mL vial, dissolve (R,S)-1-phenyl-1-propanol (0.5 mmol) and lauric acid (0.5 mmol) in 3 mL of toluene.

  • Add molecular sieves to remove the water produced during the esterification, which can inhibit the enzyme.[8]

  • Add the immobilized lipase, Novozym 435.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 40-50°C).

  • Monitor the reaction progress by TLC or HPLC until approximately 50% of the alcohol has been converted to the ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Evaporate the solvent. The resulting mixture contains (R)-1-phenylpropyl laurate and unreacted this compound.

  • Separate the ester from the unreacted alcohol using column chromatography.

  • Determine the enantiomeric excess (ee) of the recovered this compound using chiral HPLC.

Visualization of Experimental Workflow

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Workup & Analysis racemate Racemic (R,S)-1-Phenyl-1-propanol mix Mix Reagents racemate->mix reagents Lauric Acid, Toluene, Molecular Sieves reagents->mix enzyme Add Novozym 435 mix->enzyme reaction Incubate on Orbital Shaker (~50% Conversion) enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration separation Column Chromatography filtration->separation S_enantiomer This compound (High ee) separation->S_enantiomer (S)-Alcohol R_ester (R)-1-Phenylpropyl laurate separation->R_ester (R)-Ester analysis Chiral HPLC Analysis S_enantiomer->analysis

Caption: Workflow for the enzymatic kinetic resolution of 1-phenyl-1-propanol.

Mechanistic Insights: The Origin of Differential Reactivity

The selectivity observed in the enzymatic resolution arises from the formation of diastereomeric transition states. The chiral active site of the lipase enzyme interacts differently with the (R)- and (S)-enantiomers.

G R_alcohol (R)-Alcohol TS_R Diastereomeric Transition State 1 (Lower Energy) R_alcohol->TS_R Faster k_R Product_R (R)-Ester TS_R->Product_R S_alcohol (S)-Alcohol TS_S Diastereomeric Transition State 2 (Higher Energy) S_alcohol->TS_S Slower k_S Product_S (S)-Ester TS_S->Product_S Enzyme Chiral Enzyme (e.g., Lipase) Enzyme->R_alcohol Enzyme->S_alcohol

Caption: Energy profile showing diastereomeric transition states.

As depicted, the interaction of the (R)-enantiomer with the enzyme's active site leads to a lower-energy transition state compared to the interaction with the (S)-enantiomer. This lower activation energy for the (R)-enantiomer results in a faster reaction rate (k_R > k_S), providing the basis for the kinetic resolution.

Conclusion

The reactivity of this compound and (R)-(+)-1-Phenyl-1-propanol is a textbook illustration of fundamental stereochemical principles. In achiral environments, their reactivity is identical. However, in the presence of a chiral entity, such as an enzyme, their chemical behavior diverges significantly. As demonstrated by lipase-catalyzed kinetic resolution, the (R)-enantiomer is preferentially esterified, a direct consequence of the formation of lower-energy diastereomeric transition states. This differential reactivity is not a mere curiosity; it is the enabling principle behind the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-1-Phenyl-1-propanol: A Stereochemical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, often introduces profound differences in pharmacological activity between enantiomers. These stereoisomers, designated as (S) and (R) forms, can exhibit distinct interactions with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and even toxicity. This guide provides a comprehensive framework for comparing the biological activities of the (S)- and (R)-enantiomers of 1-Phenyl-1-propanol, a chiral aromatic alcohol with known therapeutic properties. While direct comparative data for these specific enantiomers is limited in publicly available literature, this document synthesizes established principles of stereopharmacology and provides detailed experimental protocols to empower researchers to elucidate these differences.

1-Phenyl-1-propanol, in its racemic form, is recognized for its choleretic effects, stimulating bile secretion, and has been investigated for its potential antioxidant and antimicrobial properties.[1] Phenylpropanoids, the class of compounds to which 1-Phenyl-1-propanol belongs, are known to possess a wide range of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.[2][3] Given the well-documented stereoselectivity of many drugs, it is highly probable that the (S) and (R) enantiomers of 1-Phenyl-1-propanol will display differential biological profiles. This guide will focus on three key areas of investigation: cytotoxicity, anti-inflammatory activity through enzyme inhibition, and potential effects on cholesterol metabolism.

I. Comparative Cytotoxicity Assessment

A fundamental step in characterizing any potential therapeutic agent is to determine its cytotoxic profile. Differences in how enantiomers interact with cellular membranes or intracellular components can lead to stereoselective cytotoxicity. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to compare the cytotoxic effects of (S)- and (R)-1-Phenyl-1-propanol on a relevant cell line, such as the human liver cancer cell line HepG2, given the compound's known effects on the liver.

Materials:

  • (S)-1-Phenyl-1-propanol and (R)-1-Phenyl-1-propanol

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare stock solutions of (S)- and (R)-1-Phenyl-1-propanol in DMSO. Create a series of dilutions of each enantiomer in serum-free DMEM to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of each enantiomer. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the desired incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the enantiomers compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.

Data Presentation: Expected Cytotoxicity Profile
EnantiomerCell LineIncubation Time (h)IC₅₀ (µM)
(S)-1-Phenyl-1-propanolHepG224
(R)-1-Phenyl-1-propanolHepG224
(S)-1-Phenyl-1-propanolHepG248
(R)-1-Phenyl-1-propanolHepG248
(S)-1-Phenyl-1-propanolHepG272
(R)-1-Phenyl-1-propanolHepG272

This table is intended to be populated with experimental data.

Caption: Workflow for the comparative cytotoxicity assessment using the MTT assay.

II. Stereoselective Anti-Inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition

Phenylpropanoids are known to possess anti-inflammatory properties, often by modulating inflammatory pathways.[9][10][11][12][13] A key target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) often exhibit stereoselective inhibition of these enzymes. It is therefore plausible that the (S) and (R) enantiomers of 1-Phenyl-1-propanol will show differential inhibitory activity against COX-1 and COX-2.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This in vitro assay will determine the inhibitory potential of each enantiomer against purified COX-1 and COX-2 enzymes.

Materials:

  • (S)-1-Phenyl-1-propanol and (R)-1-Phenyl-1-propanol

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorescent COX inhibitor screening assay kit

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer. Prepare serial dilutions of (S)- and (R)-1-Phenyl-1-propanol and a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound (or vehicle control).

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: After a set incubation period, measure the product formation using a colorimetric or fluorometric method as per the assay kit instructions. The product is typically a prostanoid, and its detection is a measure of enzyme activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the enantiomers. Determine the IC₅₀ value for each enantiomer against both COX-1 and COX-2.

Data Presentation: Expected COX Inhibition Profile
EnantiomerEnzymeIC₅₀ (µM)
(S)-1-Phenyl-1-propanolCOX-1
(R)-1-Phenyl-1-propanolCOX-1
(S)-1-Phenyl-1-propanolCOX-2
(R)-1-Phenyl-1-propanolCOX-2

This table is intended to be populated with experimental data.

Anti_Inflammatory_Pathway cluster_Inflammatory_Stimulus Inflammatory Stimulus cluster_Signaling_Cascade Signaling Cascade cluster_Prostaglandin_Synthesis Prostaglandin Synthesis cluster_Inhibition Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) NFkB Activation of NF-κB Stimulus->NFkB COX2_Expression Increased COX-2 Expression NFkB->COX2_Expression Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation S_PPL (S)-1-Phenyl-1-propanol S_PPL->COX1 Inhibition? S_PPL->COX2 Inhibition? R_PPL (R)-1-Phenyl-1-propanol R_PPL->COX1 Inhibition? R_PPL->COX2 Inhibition?

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

III. Stereoselective Effects on Cholesterol Metabolism

Some phenylpropanoid derivatives have been shown to influence lipid metabolism. For instance, a stereoisomer of a related compound, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), has been found to alter cellular cholesterol homeostasis.[14] This suggests that the enantiomers of 1-Phenyl-1-propanol could have differential effects on cholesterol uptake and synthesis.

Experimental Protocol: In Vitro Cholesterol Uptake Assay in Caco-2 Cells

The Caco-2 cell line is a well-established model for the intestinal barrier and is commonly used to study nutrient and drug absorption, including cholesterol.

Materials:

  • (S)-1-Phenyl-1-propanol and (R)-1-Phenyl-1-propanol

  • Caco-2 cells

  • DMEM with high glucose

  • FBS, non-essential amino acids, penicillin-streptomycin

  • Transwell inserts

  • NBD-cholesterol (fluorescently labeled cholesterol)

  • Bile salts (e.g., sodium taurocholate)

  • Monoolein

  • Fluorometer

Step-by-Step Methodology:

  • Caco-2 Cell Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Micelle Preparation: Prepare mixed micelles containing bile salts, monoolein, and NBD-cholesterol.

  • Compound Treatment: Treat the apical side of the differentiated Caco-2 cell monolayers with different concentrations of (S)- and (R)-1-Phenyl-1-propanol for a specified period.

  • Cholesterol Uptake: Add the NBD-cholesterol-containing micelles to the apical chamber and incubate for a defined time (e.g., 2 hours).

  • Cell Lysis and Fluorescence Measurement: After incubation, wash the cells thoroughly with cold PBS to remove any unbound NBD-cholesterol. Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer to quantify the amount of cholesterol taken up by the cells.

  • Data Analysis: Compare the NBD-cholesterol uptake in cells treated with the (S) and (R) enantiomers to that of untreated control cells.

Data Presentation: Expected Cholesterol Uptake Inhibition
EnantiomerConcentration (µM)Cholesterol Uptake (% of Control)
(S)-1-Phenyl-1-propanol10
(R)-1-Phenyl-1-propanol10
(S)-1-Phenyl-1-propanol50
(R)-1-Phenyl-1-propanol50
(S)-1-Phenyl-1-propanol100
(R)-1-Phenyl-1-propanol100

This table is intended to be populated with experimental data.

Cholesterol_Metabolism_Pathway cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Caco-2 cell) cluster_Inhibition Inhibition Dietary_Cholesterol Dietary Cholesterol Micelles Mixed Micelles Dietary_Cholesterol->Micelles Bile_Acids Bile Acids Bile_Acids->Micelles NPC1L1 NPC1L1 Transporter Micelles->NPC1L1 Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake HMGCR HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis S_PPL (S)-1-Phenyl-1-propanol S_PPL->NPC1L1 Inhibition? S_PPL->HMGCR Inhibition? R_PPL (R)-1-Phenyl-1-propanol R_PPL->NPC1L1 Inhibition? R_PPL->HMGCR Inhibition?

Caption: Potential sites of action for 1-phenyl-1-propanol enantiomers in cholesterol metabolism.

IV. Conclusion and Future Directions

The exploration of the stereospecific biological activities of (S)- and (R)-1-Phenyl-1-propanol holds significant promise for the development of more targeted and effective therapeutic agents. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the differential effects of these enantiomers on cytotoxicity, inflammation, and cholesterol metabolism. The anticipated differences in their biological profiles underscore the critical importance of chirality in drug design and the necessity of evaluating enantiomers as individual chemical entities. Future research should also extend to in vivo models to validate the in vitro findings and to explore the pharmacokinetic and pharmacodynamic differences between the enantiomers. A thorough understanding of the stereochemistry-activity relationship of 1-Phenyl-1-propanol will undoubtedly contribute to unlocking its full therapeutic potential.

V. References

  • da Silveira e Sá, R. C., de Freitas, T. S., de Araújo, T. P., & de Oliveira, A. P. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459–1480. --INVALID-LINK--

  • ResearchGate. (n.d.). Possible mechanisms of action from phenylpropanoids anti-inflammatory activity. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Retrieved from --INVALID-LINK--

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from --INVALID-LINK--

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Plant Phenylpropanoids as Emerging Anti-Inflammatory Agents. Retrieved from --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from --INVALID-LINK--

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from --INVALID-LINK--

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from --INVALID-LINK--

  • PubMed. (2014). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Retrieved from --INVALID-LINK--

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Basic principles of competitive binding assays. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of 2-Phenyl-1-propanol and Its Isomers. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal. Retrieved from --INVALID-LINK--

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). α-Glucosidase Inhibitory Activity Assay Kit. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from --INVALID-LINK--

References

A Comparative Guide to the Synthesis of (S)-(-)-1-Phenyl-1-propanol: A Cost-Benefit Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. (S)-(-)-1-Phenyl-1-propanol is a valuable chiral building block in the synthesis of various pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, focusing on asymmetric reduction, enantioselective addition, and enzymatic resolution. The analysis is supported by experimental data and protocols to inform the selection of the most appropriate method for specific research and development needs.

Asymmetric Reduction of Propiophenone

The asymmetric reduction of a prochiral ketone, propiophenone, to the desired chiral alcohol is a direct and atom-economical approach. This transformation can be achieved using both chemocatalysts and biocatalysts, each with distinct advantages and drawbacks.

Chemocatalytic Asymmetric Hydrogenation

The use of chiral metal complexes to catalyze the hydrogenation of propiophenone offers a powerful method for producing this compound with high enantioselectivity.

Underlying Principles: This method relies on the use of a chiral ligand that coordinates to a metal center, creating a chiral environment. The substrate, propiophenone, coordinates to this complex in a specific orientation, leading to the preferential delivery of a hydride to one face of the carbonyl group, resulting in an excess of one enantiomer of the alcohol. Recent advancements have focused on replacing expensive and toxic precious metals like ruthenium and rhodium with more earth-abundant and benign metals such as iron.[1][2]

Experimental Protocol: Asymmetric Hydrogenation using a Supported Iron-Based Chiral Catalyst

This protocol is based on the principles described for the asymmetric hydrogenation of β-chloro-propiophenone, adapted for propiophenone.[3]

  • Catalyst Preparation: A supported iron-based chiral catalyst, for example, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, is prepared according to literature procedures.

  • Reaction Setup: In a high-pressure reactor, dissolve propiophenone (1.0 eq) in isopropanol.

  • Add the iron-based chiral catalyst (e.g., 1-2 mol%).

  • Add a base, such as KOH (e.g., 2 x 10⁻² mol/L), to the reaction mixture.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.2 MPa).

  • Heat the reaction mixture to the optimal temperature (e.g., 60 °C) and stir for the required time (e.g., 1.5 hours).

  • Workup and Purification: After cooling and depressurizing the reactor, filter the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

  • Analysis: Determine the yield and enantiomeric excess (ee%) by chiral HPLC or GC.

propiophenone Propiophenone reactor High-Pressure Reactor propiophenone->reactor catalyst Chiral Iron Catalyst (e.g., Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃) catalyst->reactor h2 H₂ Gas h2->reactor base Base (KOH) base->reactor solvent Solvent (Isopropanol) solvent->reactor purification Purification (Filtration, Chromatography) reactor->purification product This compound purification->product caption Workflow for Asymmetric Hydrogenation propiophenone Propiophenone reactor Bioreactor propiophenone->reactor biocatalyst Immobilized Candida utilis biocatalyst->reactor buffer Buffer Solution buffer->reactor purification Purification (Filtration, Extraction, Chromatography) reactor->purification product This compound purification->product caption Workflow for Biocatalytic Reduction benzaldehyde Benzaldehyde schlenk_tube Schlenk Tube (-78°C) benzaldehyde->schlenk_tube diethylzinc Diethylzinc diethylzinc->schlenk_tube catalyst Chiral Catalyst ((2S)-DAIB) catalyst->schlenk_tube solvent Solvent (Toluene) solvent->schlenk_tube purification Purification (Extraction, Distillation/Chromatography) schlenk_tube->purification product This compound purification->product caption Workflow for Enantioselective Addition racemic_alcohol Racemic 1-Phenyl-1-propanol reactor Reaction Vessel racemic_alcohol->reactor acyl_donor Acyl Donor (Lauric Acid) acyl_donor->reactor enzyme Immobilized Lipase (Novozym 435) enzyme->reactor solvent Solvent (Toluene) solvent->reactor separation Separation (Filtration, Chromatography) reactor->separation product This compound separation->product byproduct (R)-1-Phenylpropyl laurate separation->byproduct caption Workflow for Enzymatic Resolution

References

Benchmarking the performance of biocatalysts versus chemical catalysts for (S)-1-Phenyl-1-propanol production

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of (S)-1-Phenyl-1-propanol: Biocatalysis vs. Chemical Catalysis

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols, such as (S)-1-Phenyl-1-propanol, is a critical process in the pharmaceutical and fine chemical industries. The stereochemistry of these molecules is paramount, as it directly influences their biological activity and efficacy. This guide provides an in-depth, objective comparison between biocatalytic and traditional chemical catalytic methods for the production of (S)-1-Phenyl-1-propanol. By examining the core principles, presenting comparative experimental data, and offering detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction: The Quest for Chirality

(S)-1-Phenyl-1-propanol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its precise three-dimensional arrangement is crucial for its intended biological interactions. Therefore, the method chosen for its synthesis must offer high enantioselectivity, yield, and overall efficiency. Historically, chemical catalysis has been the cornerstone of organic synthesis.[1] However, the growing emphasis on sustainable and "green" chemistry has propelled biocatalysis to the forefront as a compelling alternative.[1][2] This guide will dissect the nuances of both approaches, providing a balanced perspective on their respective strengths and limitations.

Core Principles: A Tale of Two Catalysts

Biocatalysis: The Power of Enzymes

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations.[3] In the context of (S)-1-Phenyl-1-propanol production, this typically involves the asymmetric reduction of a prochiral ketone, propiophenone. This reaction is often mediated by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can be used as isolated enzymes or within whole-cell systems.[4][5]

A key advantage of biocatalysis lies in the inherent specificity of enzymes.[2] This "lock-and-key" mechanism ensures high chemo-, regio-, and stereoselectivity, often yielding enantiomeric excess (e.e.) values exceeding 99%.[4] Furthermore, enzymatic reactions are typically conducted under mild conditions—ambient temperature and pressure in aqueous media—which significantly reduces energy consumption and the generation of hazardous waste.[3]

However, a critical consideration for many biocatalytic reductions is the dependence on a nicotinamide cofactor (NADH or NADPH) as a hydride source.[4] Efficient regeneration of this cofactor is essential for the economic viability of the process and is commonly achieved through substrate-coupled or enzyme-coupled systems.[4]

Chemical Catalysis: The Versatility of Synthetic Reagents

Traditional chemical synthesis offers a diverse toolkit for the production of chiral alcohols. For (S)-1-Phenyl-1-propanol, prominent methods include the Meerwein-Ponndorf-Verley (MPV) reduction and asymmetric hydrogenation using chiral metal catalysts, such as those developed by Noyori.[6][7][8]

The MPV reduction involves the reduction of ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[6][7] While effective, achieving high enantioselectivity with the classic MPV reduction can be challenging and may require the use of chiral ligands or stoichiometric sources of chirality.[6]

Asymmetric hydrogenation, particularly using ruthenium-BINAP catalysts, represents a powerful method for the enantioselective reduction of ketones.[8][9] These reactions can achieve high yields and excellent enantioselectivities. However, they often require high pressures of hydrogen gas and the use of expensive and potentially toxic heavy metal catalysts.[8][10]

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the biocatalytic and chemical catalytic production of (S)-1-Phenyl-1-propanol.

Parameter Biocatalytic Method (e.g., Whole-Cell Candida parapsilosis) Chemical Method (e.g., Noyori Asymmetric Hydrogenation) Chemical Method (e.g., Meerwein-Ponndorf-Verley Reduction)
Catalyst Ketoreductase within whole cellsRu-BINAP complexAluminum isopropoxide
Enantiomeric Excess (e.e.) Often >99%[11]Up to 99%[12]Variable, can be low without chiral auxiliaries[6]
Yield High, can be >90%[13]Typically high, >95%[12]Generally good, but can be affected by side reactions[6]
Reaction Conditions Mild (ambient temp., atmospheric pressure, aqueous media)[2]Often requires high pressure and temperature[8]Mild to moderate heating[7]
Environmental Impact Generally low, biodegradable catalysts, aqueous solvents[3]Use of heavy metals and organic solvents raises concerns[10]Use of aluminum alkoxides and organic solvents[6]
Substrate Scope Can be specific to the enzyme[10]Broad for ketones[9]Good for aldehydes and ketones[7]
Cost-Effectiveness Potentially lower due to mild conditions and reusable catalysts[3]High cost of chiral ligands and metal catalysts[10]Relatively inexpensive catalyst[6]
Process Safety Generally safer due to mild conditions[3]Risks associated with high-pressure hydrogen and flammable solvents[8]Flammable solvents are typically used[7]

Experimental Protocols: A Practical Guide

Biocatalytic Reduction of Propiophenone using Candida parapsilosis

This protocol outlines a whole-cell biocatalytic approach for the synthesis of (S)-1-Phenyl-1-propanol. Candida parapsilosis is a yeast species known to possess reductases capable of stereoselectively reducing ketones.[14]

Materials:

  • Candida parapsilosis strain (e.g., ATCC 22019)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Propiophenone

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Chiral GC or HPLC system for enantiomeric excess determination

Procedure:

  • Cultivation of Candida parapsilosis: Inoculate 50 mL of sterile YPD medium with a single colony of C. parapsilosis. Incubate at 30°C with shaking (200 rpm) for 48 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biocatalytic Reduction: In a flask, combine the cell suspension with propiophenone (e.g., 10 mM) and glucose (e.g., 50 mM). The total reaction volume should be adjusted with phosphate buffer.

  • Reaction Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours. Monitor the progress of the reaction by taking periodic samples and analyzing them by GC or TLC.

  • Product Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Analyze the crude product for yield and enantiomeric excess using a chiral GC or HPLC system.

dot graph TD; A[Start: Inoculate C. parapsilosis] --> B{Incubate for 48h}; B --> C[Harvest and Wash Cells]; C --> D{Prepare Reaction Mixture}; D --> E[Incubate for 24-48h]; E --> F{Extract Product}; F --> G[Purify and Analyze]; G --> H[End: (S)-1-Phenyl-1-propanol];

end

Caption: Biocatalytic synthesis workflow.

Chemical Synthesis: Noyori Asymmetric Hydrogenation of Propiophenone

This protocol is based on the principles of the Noyori asymmetric hydrogenation, a highly efficient method for the enantioselective reduction of ketones.[8][15]

Materials:

  • Propiophenone

  • (S)-BINAP-Ru(II) catalyst (e.g., RuCl₂--INVALID-LINK--n)

  • Anhydrous isopropanol

  • Potassium tert-butoxide

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral GC or HPLC system

Procedure:

  • Reactor Setup: Under an inert atmosphere, charge a high-pressure reactor with the (S)-BINAP-Ru(II) catalyst (e.g., 0.01 mol%).

  • Addition of Reactants: Add anhydrous isopropanol, followed by propiophenone (1.0 eq) and a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 eq).

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a specified temperature (e.g., 30-50°C) for the required time (typically a few hours to 24 hours).

  • Reaction Quenching and Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the purified (S)-1-Phenyl-1-propanol using a chiral GC or HPLC system.

dot graph TD; A[Start: Charge Reactor with Catalyst] --> B{Add Reactants under Inert Atmosphere}; B --> C[Pressurize with Hydrogen]; C --> D{Stir at Elevated Temperature and Pressure}; D --> E[Quench and Workup]; E --> F{Extract and Purify}; F --> G[Analyze Product]; G --> H[End: (S)-1-Phenyl-1-propanol];

end

Caption: Chemical synthesis workflow.

Conclusion: Choosing the Right Path

Both biocatalysis and chemical catalysis offer viable and powerful routes to (S)-1-Phenyl-1-propanol. The optimal choice depends on the specific priorities of the project.

Biocatalysis is the preferred method when:

  • High enantioselectivity is paramount.

  • Environmental sustainability and "green" chemistry principles are a major focus. [3]

  • Mild reaction conditions are necessary to avoid degradation of sensitive functional groups. [2]

  • The process is intended for large-scale manufacturing where the development and optimization of a biocatalyst are economically feasible.

Chemical catalysis remains indispensable when:

  • A broad range of substrates and analogues need to be synthesized rapidly, particularly in early-stage research and development.

  • The infrastructure for high-pressure reactions is already in place.

Ultimately, the decision between biocatalysis and chemical catalysis is not always a binary one. In many cases, a chemoenzymatic approach, which combines the advantages of both methodologies, may provide the most elegant and efficient solution.[16] As the field of biocatalysis continues to advance with the discovery of new enzymes and the development of powerful protein engineering tools, its role in the synthesis of chiral molecules like (S)-1-Phenyl-1-propanol is set to expand even further, offering a greener and more efficient future for pharmaceutical manufacturing.[16]

References

A Comparative Guide to Absolute Configuration Determination: 1-Phenyl-1-propanol as a Case Study for Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a cornerstone of modern chemistry. The three-dimensional arrangement of atoms dictates a molecule's biological activity, making stereochemical assignment a critical step in pharmaceutical development and natural product synthesis. This guide provides an in-depth, objective comparison of Vibrational Circular Dichroism (VCD) with other established techniques for absolute configuration determination, using 1-phenyl-1-propanol as a practical case study.

The Challenge of Chirality and the Rise of VCD

Chiral molecules, non-superimposable mirror images of each other known as enantiomers, often exhibit vastly different pharmacological and toxicological profiles. Historically, X-ray crystallography has been the gold standard for determining absolute configuration. However, its reliance on obtaining high-quality single crystals can be a significant bottleneck, particularly for oils or amorphous solids. This has spurred the development and adoption of solution-state techniques, among which Vibrational Circular Dichroism has emerged as a powerful and versatile tool.[1]

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This phenomenon, rooted in the interaction of light with the vibrational modes of a chiral structure, provides a unique spectroscopic fingerprint for each enantiomer. The true power of VCD lies in its synergy with quantum chemical calculations. By comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for a known enantiomer, the absolute configuration of the sample can be unequivocally assigned.

Determining the Absolute Configuration of 1-Phenyl-1-propanol with VCD: An Experimental and Computational Workflow

1-Phenyl-1-propanol, a chiral secondary alcohol, serves as an excellent model to illustrate the VCD workflow. The following protocol outlines the key steps, blending experimental rigor with computational validation.

Experimental Protocol: VCD Spectroscopy of 1-Phenyl-1-propanol
  • Sample Preparation : A solution of enantiomerically pure (e.g., >99% enantiomeric excess) (S)-1-phenyl-1-propanol is prepared in a suitable solvent. Deuterated chloroform (CDCl₃) is a common choice due to its relative transparency in the mid-infrared region. A typical concentration is in the range of 0.1 M.

  • Instrumentation : The VCD spectrum is recorded on a dedicated VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition : The spectra are acquired over a relevant spectral range (e.g., 900-1500 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹). Multiple scans are co-added to achieve an acceptable signal-to-noise ratio.

  • Data Processing : The raw data is processed to yield the final VCD spectrum, which is a plot of the difference in absorbance (ΔA) versus wavenumber. The corresponding infrared absorption spectrum is also obtained.

dot graph TD { A[Sample Preparation: (S)-1-Phenyl-1-propanol in CDCl₃] --> B{VCD Spectrometer}; B --> C[Data Acquisition: IR and VCD spectra]; C --> D[Data Processing: Baseline correction and solvent subtraction]; D --> E[Experimental VCD Spectrum of (S)-1-Phenyl-1-propanol]; }

Caption: Experimental workflow for obtaining the VCD spectrum of 1-phenyl-1-propanol.

Computational Protocol: Predicting the VCD Spectrum

The experimental spectrum is then compared to a theoretically calculated spectrum.

  • Conformational Search : The first step is to identify the low-energy conformers of the molecule. For 1-phenyl-1-propanol, this involves rotation around the C-C and C-O bonds. Computational chemistry software is used to perform a systematic search of the conformational space.

  • Geometry Optimization and Frequency Calculation : Each identified conformer is then subjected to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This provides the equilibrium geometry and the vibrational modes of each conformer.

  • VCD Rotational Strength Calculation : For each optimized conformer, the VCD rotational strengths are calculated.

  • Boltzmann Averaging : The calculated VCD spectra of the individual conformers are then averaged, weighted by their predicted Boltzmann populations at the experimental temperature. This yields the final predicted VCD spectrum for the chosen enantiomer (e.g., (S)-1-phenyl-1-propanol).

dot graph TD { A[Computational Model of (S)-1-Phenyl-1-propanol] --> B{Conformational Search}; B --> C[Geometry Optimization & Frequency Calculation (DFT)]; C --> D[VCD Rotational Strength Calculation]; D --> E[Boltzmann Averaging of Conformational Spectra]; E --> F[Predicted VCD Spectrum of (S)-1-Phenyl-1-propanol]; }

Caption: Computational workflow for predicting the VCD spectrum.

The Moment of Truth: Spectral Comparison

The experimental VCD spectrum of the 1-phenyl-1-propanol sample is then visually and quantitatively compared with the Boltzmann-averaged predicted spectrum for the (S)-enantiomer.

  • Matching Signs : If the signs of the major VCD bands in the experimental and predicted spectra are the same, the absolute configuration of the sample is assigned as (S).

  • Opposite Signs : If the signs of the major VCD bands are opposite, the absolute configuration is assigned as (R).

  • No Correlation : A lack of correlation may indicate an incorrect structural assignment or issues with the computational model.

For 1-phenyl-1-propanol, a good agreement between the experimental spectrum of one enantiomer and the calculated spectrum for the (S)-configuration would confidently establish its absolute stereochemistry.

A Comparative Analysis: VCD vs. Alternative Techniques

While VCD is a powerful tool, it is essential to understand its performance in the context of other established methods for absolute configuration determination.

FeatureVibrational Circular Dichroism (VCD)X-ray CrystallographyElectronic Circular Dichroism (ECD)Optical Rotatory Dispersion (ORD)
Principle Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a single crystal lattice.[3][4][5]Differential absorption of left and right circularly polarized UV-Vis light.Wavelength-dependent rotation of plane-polarized light.[6]
Sample State Solution, neat liquid, or solid (KBr pellet/mull).Single crystal.Solution.Solution.
Sample Amount Typically 1-10 mg.Micrograms to milligrams, but requires a suitable crystal.Micrograms to milligrams.Milligrams.
Chromophore Req. No. Applicable to a wide range of molecules.No.Yes, a UV-Vis chromophore is necessary.Not strictly required, but chromophores enhance the signal.
Experimental Time Hours (including setup and data acquisition).Days to weeks (crystal growing can be lengthy).Minutes to an hour.Minutes.
Data Interpretation Requires quantum chemical calculations for comparison.Direct determination from the diffraction pattern (anomalous dispersion).Can sometimes be interpreted empirically (e.g., exciton chirality), but often requires calculations.Often interpreted empirically (Cotton effect), but calculations can provide more confidence.
Confidence Level High, when good correlation between experimental and calculated spectra is achieved.Very high, considered the "gold standard".Moderate to high, depending on the complexity of the molecule and the presence of suitable chromophores.Moderate, can be ambiguous for complex molecules.
In-depth Comparison for 1-Phenyl-1-propanol:
  • VCD : As demonstrated, VCD is well-suited for 1-phenyl-1-propanol. The presence of various vibrational modes in the fingerprint region provides a rich spectrum for comparison with calculations. The lack of a strong chromophore is not a limitation.

  • X-ray Crystallography : To date, a publicly available crystal structure of 1-phenyl-1-propanol has not been reported. This highlights a key advantage of VCD – its ability to analyze non-crystalline samples. If a suitable crystal could be grown, X-ray crystallography would provide a definitive and unambiguous assignment of the absolute configuration.

  • Electronic Circular Dichroism (ECD) : 1-Phenyl-1-propanol possesses a phenyl group, which is a UV chromophore. Therefore, ECD is a viable technique. The ECD spectrum would show Cotton effects corresponding to the electronic transitions of the benzene ring. The sign and intensity of these Cotton effects are sensitive to the chiral environment and could be used to determine the absolute configuration, likely in conjunction with computational predictions of the ECD spectrum.

  • Optical Rotatory Dispersion (ORD) : ORD measurements on 1-phenyl-1-propanol would show the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of the phenyl chromophore's absorption bands (the Cotton effect), could be used to infer the absolute configuration. However, for a molecule with a relatively simple chromophore like this, the ORD curve might be less structurally informative than a full VCD or ECD spectrum.

Conclusion: The Right Tool for the Right Question

The determination of absolute configuration is a multifaceted challenge, and the choice of analytical technique depends on the specific properties of the molecule and the resources available. For molecules like 1-phenyl-1-propanol, which may be challenging to crystallize, Vibrational Circular Dichroism offers a robust and reliable solution-state method for unambiguous stereochemical assignment. Its strength lies in the detailed structural information encoded in the vibrational spectrum and the power of modern computational chemistry to predict these spectra with high accuracy.

While X-ray crystallography remains the definitive method for crystalline compounds, and ECD/ORD are valuable tools for molecules with suitable chromophores, VCD has carved out a crucial niche. It bridges the gap for a vast array of chiral molecules that are not amenable to traditional techniques, empowering researchers in drug discovery and beyond to confidently navigate the world of three-dimensional chemistry.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-(-)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-(-)-1-Phenyl-1-propanol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps, but the rationale behind them.

This compound, a chiral aromatic alcohol, is classified as a combustible liquid and is harmful if swallowed.[1][2][3] Improper disposal can lead to safety hazards such as fires and environmental contamination.[4][5][6] Therefore, adherence to a structured disposal plan is not merely a suggestion but a critical component of responsible laboratory practice.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of chemical waste disposal:

  • Never Dispose Down the Drain: Flammable or combustible liquids must never be poured down sinks or drains.[5][6][7] This action can lead to fires, explosions, and significant contamination of municipal wastewater systems.[4][5]

  • Segregation is Key: Chemical wastes must be segregated based on their hazard class to prevent dangerous reactions.[8][9] this compound should not be mixed with incompatible materials.

  • Proper Containment: Waste must be stored in appropriate, well-labeled containers that are in good condition and compatible with the chemical.[9][10][11]

  • Engage Professionals: The final disposal of hazardous chemical waste should be handled by a licensed and reputable hazardous waste disposal company.[5][7][12]

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound informs every step of the disposal process.

Hazard ClassificationDescriptionPrimary Sources
Flammability Combustible Liquid.[1][2] Flash Point: 90 °C / 194 °F.[13]Safety Data Sheet (SDS)[1][2][13]
Acute Toxicity Harmful if swallowed.[1][2][3]Safety Data Sheet (SDS)[1][2][3]
Incompatibilities Acids, Acid anhydrides, Acid chlorides, Strong oxidizing agents.[1][13]Safety Data Sheet (SDS)[1][13]

This information is critical for safe handling during the collection and storage phases of disposal. The combustible nature requires stringent control of ignition sources, and the list of incompatibilities dictates how this waste stream must be segregated.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final removal from the laboratory.

Phase 1: Immediate Handling and Collection at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or latex are often suitable), and a lab coat.[1][14]

  • Designate a Waste Container:

    • Select a container that is compatible with this compound. The original container is often the best choice.[9] If unavailable, use a clean, dry container made of a material that will not react with the alcohol.[11]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[11]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste label.[10][14]

    • The label must clearly state "Hazardous Waste" and identify the contents as "this compound."

    • Include the date of initial accumulation.

Phase 2: Accumulation and Temporary Storage
  • Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste should establish a designated Satellite Accumulation Area.[11] This area must be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Clearly marked with a "Hazardous Waste" sign.[10]

  • Storage Conditions:

    • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][13]

    • Crucially, the storage area must be free of ignition sources such as open flames, sparks, and hot surfaces.[1][13][14]

    • Ensure the container is kept tightly closed when not in use.[1][11]

  • Segregation of Incompatible Wastes:

    • Store the this compound waste container separately from incompatible materials like acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1][8][13]

    • Utilize secondary containment, such as a chemical-resistant tray or tub, to prevent spills from spreading and mixing with other chemicals.[9][10]

Phase 3: Final Disposal
  • Arrange for Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1][2][7][13]

  • Coordination with Environmental Health & Safety (EHS):

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Follow all institutional procedures for waste collection requests.[9]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site, a "cradle-to-grave" requirement under regulations like the Resource Conservation and Recovery Act (RCRA).[4][15][16]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container storage Store in Designated SAA (Cool, Dry, Ventilated) container->storage segregate Segregate from Incompatibles (Acids, Oxidizers) storage->segregate ehs Contact EHS for Pickup by Licensed Waste Disposal Company segregate->ehs end Compliant Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill during the handling or disposal process:

  • Ensure Personal Safety: Evacuate non-essential personnel from the immediate area.

  • Control Ignition Sources: Remove all sources of ignition.[1][13]

  • Ventilate the Area: Ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[17][18] Do not use combustible materials like paper towels without proper precautions.

  • Collect and Dispose: Scoop the absorbent material into a designated hazardous waste container.[17][18] Label the container appropriately and manage it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise that extends beyond the laboratory bench.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-1-Phenyl-1-propanol
Reactant of Route 2
Reactant of Route 2
(S)-(-)-1-Phenyl-1-propanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.